Product packaging for Nppb(Cat. No.:CAS No. 107254-86-4)

Nppb

Cat. No.: B1680010
CAS No.: 107254-86-4
M. Wt: 300.31 g/mol
InChI Key: WBSMIPAMAXNXFS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

NPPB (Natriuretic Peptide B) is a peptide hormone encoded by the this compound gene and is a crucial member of the natriuretic peptide family, which also includes NPPA (ANP) and NPPC (CNP) . It is produced primarily by cardiomyocytes in the heart, where its expression is significantly upregulated in response to cardiac stress and pathological conditions such as heart failure and hypertrophy . This makes it a vital biomarker for diagnosing and prognosticating cardiovascular diseases, with its stable metabolite, NT-proBNP, being widely used in clinical settings . The primary mechanism of action for this compound involves binding to its specific receptor, Natriuretic Peptide Receptor 1 (NPR1), which is a guanylyl cyclase-coupled receptor . This binding triggers the intracellular production of cyclic guanosine monophosphate (cGMP), a key second messenger that mediates a range of physiological effects, including vasodilation, natriuresis (sodium excretion), and inhibition of the renin-angiotensin-aldosterone system, collectively working to reduce blood volume and pressure . Beyond its established endocrine functions in cardiovascular homeostasis, recent research has uncovered a critical role for this compound in the peripheral nervous system. This compound is expressed in a subpopulation of small-diameter sensory neurons in the dorsal root ganglia and acts as a key neurotransmitter in the spinal cord circuit responsible for relaying itch signals . Genetic ablation of this compound or its receptor, NPR1, in mice leads to profoundly attenuated behavioral responses to various pruritogens, identifying the this compound-NPR1 signaling pathway as a promising therapeutic target for treating acute and chronic itch . This product, this compound, is supplied for research applications only, strictly for use in laboratory studies. It is not intended for diagnostic or therapeutic use in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H16N2O4 B1680010 Nppb CAS No. 107254-86-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-nitro-2-(3-phenylpropylamino)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O4/c19-16(20)14-11-13(18(21)22)8-9-15(14)17-10-4-7-12-5-2-1-3-6-12/h1-3,5-6,8-9,11,17H,4,7,10H2,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBSMIPAMAXNXFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCCNC2=C(C=C(C=C2)[N+](=O)[O-])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90147978
Record name 5-Nitro-2-(3-phenylpropylamino)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90147978
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>45 [ug/mL] (The mean of the results at pH 7.4)
Record name SID46500489
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

107254-86-4
Record name 5-Nitro-2-[(3-phenylpropyl)amino]benzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=107254-86-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Nitro-2-(3-phenylpropylamino)benzoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0107254864
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Nitro-2-(3-phenylpropylamino)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90147978
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-NITRO-2-(3-PHENYLPROPYLAMINO)BENZOIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3A35O9G3YZ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

The Role and Regulation of the Nppb Gene in Cardiac Cells: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the function and regulation of the Natriuretic Peptide B (Nppb) gene in cardiac cells. The product of this gene, B-type Natriuretic Peptide (BNP), is a critical cardiac hormone involved in cardiovascular homeostasis and a key biomarker in heart failure. Understanding its molecular pathways is paramount for developing novel therapeutic strategies for cardiac diseases.

Core Function of this compound/BNP in Cardiomyocytes

The this compound gene encodes B-type natriuretic peptide (BNP), a hormone primarily synthesized and secreted by ventricular cardiomyocytes in response to mechanical stress and neurohormonal stimuli.[1] BNP plays a crucial role in cardiorenal homeostasis through its potent diuretic, natriuretic, and vasodilatory effects.[2] In cardiac cells, BNP functions as a local autocrine and paracrine factor to counteract pathological remodeling.

Key functions include:

  • Antagonism of Hypertrophy: BNP signaling opposes the hypertrophic growth of cardiomyocytes, a hallmark of heart failure.[1][3] This is achieved by inhibiting pro-hypertrophic signaling pathways.

  • Inhibition of Fibrosis: BNP has significant anti-fibrotic effects.[3] Studies on this compound knockout mice have demonstrated that a lack of BNP leads to the development of multifocal cardiac fibrosis, which is exacerbated by pressure overload.[4][5]

  • Regulation of Cardiac Contractility and Homeostasis: By activating its downstream signaling cascade, BNP helps to reduce cardiac preload and afterload, thereby alleviating wall stress.[6] It also antagonizes the renin-angiotensin-aldosterone system (RAAS), a key driver of cardiac remodeling.[7][8]

The BNP Signaling Pathway in Cardiac Cells

BNP exerts its biological effects by binding to the natriuretic peptide receptor-A (NPR-A), a transmembrane protein with intrinsic guanylyl cyclase activity.[4][9] This interaction initiates a signaling cascade that is central to BNP's cardioprotective functions.

Signaling Cascade:

  • Receptor Binding: Secreted BNP binds to the extracellular domain of NPR-A on the surface of cardiomyocytes and cardiac fibroblasts.

  • Guanylyl Cyclase Activation: This binding event induces a conformational change in NPR-A, activating its intracellular guanylyl cyclase domain.

  • cGMP Production: The activated enzyme catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[9]

  • Downstream Effectors: Elevated intracellular cGMP levels activate cGMP-dependent protein kinase G (PKG), which then phosphorylates various downstream target proteins, mediating the anti-hypertrophic and anti-fibrotic effects of BNP.

BNP_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space BNP BNP NPR_A NPR-A Receptor BNP->NPR_A Binds GC_Domain Guanylyl Cyclase Domain cGMP cGMP GC_Domain->cGMP Converts GTP GTP GTP->GC_Domain PKG Protein Kinase G (PKG) cGMP->PKG Activates Targets Downstream Targets PKG->Targets Phosphorylates Response Anti-hypertrophic & Anti-fibrotic Effects Targets->Response Leads to

Caption: BNP Signaling Pathway in Cardiomyocytes.

Regulation of this compound Gene Expression

The expression of this compound is tightly controlled at both the transcriptional and post-transcriptional levels. It is abundantly expressed during embryonic development, downregulated after birth, and strongly re-induced in the ventricles in response to cardiac stress, such as hypertrophy and myocardial infarction.[10]

Transcriptional Regulation

The this compound gene is located in a conserved gene cluster with the Nppa gene, which encodes Atrial Natriuretic Peptide (ANP). Their expression is co-regulated by a complex interplay of transcription factors and epigenetic modifications.

  • Super-Enhancer: A critical regulatory element, identified as a "super-enhancer," is located upstream of the Nppa-Nppb locus.[11][12] This enhancer cluster is essential for the ventricular expression of both genes during development and in response to stress.[13] Deletion of this region leads to a significant reduction in this compound expression in the ventricles.[11]

  • Transcription Factors: Several key cardiac transcription factors bind to the promoter and enhancer regions of this compound to drive its expression. These include:

    • Nkx2-5: Essential for developmental expression in the ventricles.[10]

    • GATA4: A zinc-finger transcription factor that controls the expression of many cardiac genes, including this compound.[1]

    • NRSF/REST: This transcriptional repressor negatively regulates this compound expression in the healthy adult heart. During cardiac stress, NRSF is downregulated, leading to the de-repression and reactivation of this compound transcription.[14]

  • Epigenetic Modifications: The chromatin state of the Nppa-Nppb locus is dynamically regulated. In failing hearts, the reactivation of this compound is associated with active epigenetic marks, such as H3K27 acetylation (H3K27ac) and H3K9 demethylation at its promoter region.[10]

Nppb_Regulation cluster_locus Nppa-Nppb Genomic Locus cluster_factors Regulatory Factors SuperEnhancer Super-Enhancer (RE1) Nppb_Promoter This compound Promoter SuperEnhancer->Nppb_Promoter Enhances Nppb_Gene This compound Gene Nppb_Promoter->Nppb_Gene Drives Transcription Nkx2_5 Nkx2-5 Nkx2_5->SuperEnhancer Binds GATA4 GATA4 GATA4->Nppb_Promoter Binds NRSF NRSF/REST NRSF->Nppb_Promoter Represses Stress Cardiac Stress (e.g., Hypertrophy) Stress->Nkx2_5 + Stress->GATA4 + Stress->NRSF -

Caption: Transcriptional Regulation of the this compound Gene.
Post-Transcriptional Regulation

Beyond transcription, the expression of BNP is also controlled at the post-transcriptional level. The this compound mRNA contains an AT-rich element in its 3'-untranslated region (3'-UTR) that contributes to its instability.[14] This suggests that regulation of mRNA decay is a mechanism for controlling the steady-state levels of the this compound transcript and, consequently, the amount of BNP protein produced.

Quantitative Data on this compound Expression

The following tables summarize quantitative data from various experimental models, illustrating the dynamic regulation of this compound expression.

Table 1: this compound Expression in Genetically Modified Mouse Models

ModelTissueChange in this compound mRNACitation
This compound+/- (Heterozygous Knockout)Atria & Ventricles~50% decrease vs. Wild-Type[4]
This compound-/- (Homozygous Knockout)Cardiac TissuesComplete loss of transcript[4]
Super-Enhancer (RE1) DeletionVentriclesStrong reduction vs. Wild-Type[11]

Table 2: this compound Expression in Response to Cardiac Stress

| Model | Condition | Tissue | Change in this compound mRNA | Citation | | :--- | :--- | :--- | :--- | | Rat Cardiomyocytes | Endothelin-1, Phenylephrine, or PMA | Cultured Cells | Rapid increase, maximal within 1 hour |[1] | | Mouse Model | Aortic Constriction (Pressure Overload) | Ventricles | Marked increase |[5] | | Dahl Salt-Sensitive Rats | High Salt (8% NaCl) Diet | Cardiac Tissue | Significant increase vs. Normal Salt Diet |[15] |

Experimental Protocols

Investigating the function and regulation of this compound involves a range of molecular biology techniques. Below are detailed methodologies for key experiments.

Experimental Workflow Overview

A typical workflow to investigate the regulation of this compound by a specific factor (e.g., a transcription factor or a drug candidate) involves modulating the factor in cardiac cells, followed by an analysis of gene and protein expression and promoter activity.

Experimental_Workflow cluster_analysis Downstream Analysis start Start: Cardiac Cell Culture (e.g., Neonatal Rat Ventricular Myocytes) treatment Treatment: - Overexpression/Knockdown of Factor X - Drug Compound Application start->treatment harvest Harvest Cells (RNA, Protein, Chromatin) treatment->harvest Luciferase Luciferase Assay: Measure this compound promoter activity treatment->Luciferase Parallel Transfection with Reporter Construct qRT_PCR qRT-PCR: Quantify this compound mRNA harvest->qRT_PCR WesternBlot Western Blot: Quantify pro-BNP/BNP Protein harvest->WesternBlot ChIP_seq ChIP-seq: Assess Factor X binding to this compound promoter harvest->ChIP_seq data_analysis Data Analysis & Interpretation qRT_PCR->data_analysis WesternBlot->data_analysis ChIP_seq->data_analysis Luciferase->data_analysis

Caption: General Experimental Workflow for Studying this compound Regulation.
Protocol: Quantitative Reverse Transcription PCR (qRT-PCR)

This protocol is used to quantify this compound mRNA levels.

  • RNA Isolation:

    • Isolate total RNA from cultured cardiac cells or tissue samples using a TRIzol-based method or a commercial kit according to the manufacturer's instructions.

    • Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~2.0 is considered pure.

  • DNase Treatment (Optional but Recommended):

    • Treat 1 µg of total RNA with DNase I to remove any contaminating genomic DNA.

  • cDNA Synthesis (Reverse Transcription):

    • Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcriptase enzyme (e.g., M-MLV or SuperScript) and a mix of oligo(dT) and random hexamer primers.[5]

    • The reaction typically involves an incubation at 42°C for 50-60 minutes, followed by heat inactivation of the enzyme at 70°C for 15 minutes.[7]

  • Quantitative PCR (qPCR):

    • Prepare the qPCR reaction mix on ice. For each reaction, combine:

      • SYBR Green Master Mix (2X)

      • Forward Primer (10 µM stock)

      • Reverse Primer (10 µM stock)

      • Diluted cDNA template (typically a 1:10 or 1:20 dilution)

      • Nuclease-free water to the final volume.

    • Run the reactions in a real-time PCR thermal cycler using a standard cycling program:

      • Initial denaturation: 95°C for 10 minutes.

      • 40 cycles of: 95°C for 15 seconds (denaturation) and 60°C for 60 seconds (annealing/extension).[3]

    • Include a melt curve analysis at the end to verify the specificity of the amplified product.

  • Data Analysis:

    • Determine the cycle threshold (Ct) for this compound and a stable housekeeping gene (e.g., Gapdh, Actb).

    • Calculate the relative expression of this compound using the ΔΔCt method.

Protocol: Chromatin Immunoprecipitation Sequencing (ChIP-seq)

This protocol is used to identify the genomic binding sites of a transcription factor on the this compound promoter and enhancer regions.

  • Cross-linking:

    • Treat cultured cardiac cells or finely minced tissue with 1% formaldehyde for 10-15 minutes at room temperature to cross-link proteins to DNA.[16]

    • Quench the reaction by adding glycine to a final concentration of 125 mM and incubating for 5 minutes.[16]

  • Cell Lysis and Chromatin Shearing:

    • Lyse the cells to release nuclei.

    • Resuspend the nuclear pellet in an SDS lysis buffer.

    • Shear the chromatin into fragments of 200-700 bp using sonication.[17] The optimal sonication conditions must be empirically determined.

  • Immunoprecipitation (IP):

    • Dilute the sheared chromatin and pre-clear it with Protein A/G magnetic beads to reduce non-specific binding.[10]

    • Incubate the pre-cleared chromatin overnight at 4°C with a ChIP-grade antibody specific to the transcription factor of interest. Include a negative control IP with a non-specific IgG antibody.

    • Add Protein A/G magnetic beads to capture the antibody-protein-DNA complexes.

  • Washes and Elution:

    • Wash the beads sequentially with low-salt, high-salt, and LiCl wash buffers to remove non-specifically bound chromatin.[17]

    • Elute the chromatin from the beads using an elution buffer (e.g., 1% SDS, 0.1M NaHCO₃).

  • Reverse Cross-links and DNA Purification:

    • Reverse the formaldehyde cross-links by incubating the eluted samples at 65°C for several hours in the presence of high salt.

    • Treat with RNase A and Proteinase K to remove RNA and proteins.

    • Purify the DNA using phenol-chloroform extraction or a DNA purification column.

  • Library Preparation and Sequencing:

    • Prepare a sequencing library from the purified ChIP DNA. This involves end-repair, A-tailing, and ligation of sequencing adapters.

    • Perform next-generation sequencing (NGS) on the prepared library.

  • Data Analysis:

    • Align the sequencing reads to the reference genome.

    • Use peak-calling algorithms (e.g., MACS2) to identify regions of significant enrichment, representing the binding sites of the transcription factor.

Protocol: Luciferase Reporter Assay

This protocol is used to measure the activity of the this compound promoter in response to specific stimuli or transcription factors.

  • Construct Preparation:

    • Clone the this compound promoter region of interest into a luciferase reporter vector (e.g., pGL3-Basic). This places the luciferase gene under the control of the this compound promoter.

  • Cell Culture and Transfection:

    • Plate cardiac cells (e.g., H9c2 or primary cardiomyocytes) in 6-well or 12-well plates.

    • Co-transfect the cells with:

      • The this compound promoter-luciferase construct.

      • An expression vector for the transcription factor of interest (or treat with a drug compound post-transfection).

      • A control vector expressing a different reporter (e.g., Renilla luciferase) under a constitutive promoter (e.g., CMV). This is used to normalize for transfection efficiency.[18]

  • Cell Lysis:

    • After 24-48 hours of incubation, wash the cells with PBS and lyse them using a passive lysis buffer.[19]

  • Luminescence Measurement:

    • Transfer a portion of the cell lysate to a luminometer plate.

    • Use a dual-luciferase assay system. First, add the firefly luciferase substrate and measure the luminescence.

    • Next, add the Stop & Glo® reagent, which quenches the firefly signal and activates the Renilla luciferase, and measure the second signal.[18]

  • Data Analysis:

    • For each sample, calculate the ratio of firefly luciferase activity to Renilla luciferase activity to normalize the data.

    • Compare the normalized luciferase activity between different experimental conditions (e.g., with vs. without the transcription factor) to determine the effect on this compound promoter activity.

References

An In-depth Technical Guide to the Natriuretic Peptide B (Nppb) Signaling Pathway and its Downstream Targets

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Natriuretic Peptide B (Nppb), also known as Brain Natriuretic Peptide (BNP), is a cardiac hormone pivotal in cardiovascular homeostasis. Secreted primarily by ventricular cardiomyocytes in response to mechanical stress, this compound plays a crucial role in regulating blood pressure, blood volume, and cardiac remodeling. Its signaling pathway presents a key therapeutic target for a variety of cardiovascular diseases, including heart failure. This technical guide provides a comprehensive overview of the this compound signaling cascade, its downstream targets, and detailed experimental protocols for its investigation.

The this compound Signaling Pathway: A Core Overview

The this compound signaling pathway is initiated by the binding of this compound to its specific receptor, Natriuretic Peptide Receptor-B (NPR-B). This interaction triggers a cascade of intracellular events, primarily mediated by the second messenger cyclic guanosine monophosphate (cGMP).

Ligand-Receptor Interaction
Second Messenger Generation

The activated NPR-B catalyzes the conversion of guanosine triphosphate (GTP) to cGMP. The production of cGMP is a critical step in the this compound signaling cascade, and its intracellular concentration is tightly regulated. The half-maximal effective concentration (EC50) for BNP-induced cGMP production in cardiomyocytes has been reported to be in the nanomolar range, highlighting the potency of this signaling pathway.

Downstream Effector: Protein Kinase G (PKG)

The primary downstream effector of cGMP is the serine/threonine-specific Protein Kinase G (PKG). cGMP binding to the regulatory domain of PKG induces a conformational change that activates its kinase domain. Activated PKG then phosphorylates a multitude of downstream target proteins, modulating their activity and leading to the physiological effects of this compound.

The following diagram illustrates the core this compound signaling pathway:

Nppb_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space This compound This compound (BNP) NPR_B NPR-B (Guanylyl Cyclase) This compound->NPR_B Binding cGMP cGMP NPR_B->cGMP Activation GTP GTP GTP->cGMP Conversion PKG Inactive PKG cGMP->PKG Binding & Activation active_PKG Active PKG PKG->active_PKG Downstream_Targets Downstream Targets active_PKG->Downstream_Targets Phosphorylation Downstream_Targets cluster_targets Downstream Targets & Effects active_PKG Active PKG PDE5 PDE5 active_PKG->PDE5 Phosphorylation (Feedback Regulation) Ion_Channels Ion Channels (e.g., Ca2+, K+ channels) active_PKG->Ion_Channels Phosphorylation Sarcomeric_Proteins Sarcomeric Proteins (e.g., Troponin I, Titin) active_PKG->Sarcomeric_Proteins Phosphorylation Gene_Expression Gene Expression (e.g., profibrotic genes) active_PKG->Gene_Expression Regulation Vasodilation Vasodilation Ion_Channels->Vasodilation Leads to Cardiac_Relaxation Cardiac_Relaxation Sarcomeric_Proteins->Cardiac_Relaxation Promotes Anti_fibrotic_effects Anti_fibrotic_effects Gene_Expression->Anti_fibrotic_effects Results in ChIP_Seq_Workflow Start Cardiomyocytes (BNP treated vs. control) Crosslinking 1. Formaldehyde Cross-linking Start->Crosslinking Lysis 2. Cell Lysis & Chromatin Shearing (Sonication) Crosslinking->Lysis IP 3. Immunoprecipitation with Specific Antibody Lysis->IP Wash_Elute 4. Wash & Elute IP->Wash_Elute Reverse_Purify 5. Reverse Cross-links & Purify DNA Wash_Elute->Reverse_Purify Analysis 6. Analysis (qPCR or Sequencing) Reverse_Purify->Analysis

Expression of Natriuretic Peptide B (Nppb) Across Tissues and Organs: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Natriuretic Peptide B (Nppb), also known as brain natriuretic peptide (BNP), is a peptide hormone encoded by the this compound gene. Initially identified in the porcine brain, it is now well-established as a crucial cardiac hormone primarily synthesized and secreted by ventricular cardiomyocytes in response to myocardial stress and stretching.[1] This guide provides a comprehensive overview of this compound expression in various human tissues and organs, details on its signaling pathways, and methodologies for its detection and quantification.

This compound plays a significant role in cardiovascular homeostasis through its involvement in natriuresis, diuresis, vasodilation, and the inhibition of the renin-angiotensin-aldosterone system.[1] Consequently, plasma levels of this compound and its N-terminal pro-hormone (NT-proBNP) are widely utilized as biomarkers for the diagnosis and prognosis of heart failure.[2] Beyond its cardiac functions, this compound expression has been detected in various other tissues, suggesting a broader physiological role.

This document serves as a technical resource, presenting quantitative expression data, detailed experimental protocols, and visual representations of associated molecular pathways to support further research and therapeutic development related to this compound.

Quantitative Expression of this compound

The expression of the this compound gene varies significantly across different human tissues, with the highest levels observed in the heart muscle. The following tables summarize the messenger RNA (mRNA) expression levels in various tissues, presented in normalized Transcripts Per Million (nTPM) based on data from the Human Protein Atlas, which combines data from the Human Protein Atlas (HPA) and the Genotype-Tissue Expression (GTEx) projects.[3]

mRNA Expression of this compound in Human Tissues
Tissue CategoryTissuenTPM
Cardiovascular Heart Muscle1334.9
Adipose Tissue0.2
Nervous System Brain (Cerebral Cortex)0.1
Brain (Cerebellum)0.0
Spinal Cord0.0
Renal and Urinary Kidney0.0
Urinary Bladder0.1
Respiratory Lung0.1
Gastrointestinal Stomach0.1
Small Intestine0.2
Colon0.2
Liver0.0
Pancreas0.0
Endocrine Adrenal Gland0.1
Thyroid Gland0.1
Reproductive Ovary0.3
Testis0.0
Uterus0.2
Integumentary Skin0.1
Musculoskeletal Skeletal Muscle0.0
Immune System Spleen0.1
Lymph Node0.1
Bone Marrow0.2

Data sourced from the Human Protein Atlas.[3] nTPM values represent the consensus dataset.

This compound Signaling Pathways

This compound exerts its biological effects by binding to the natriuretic peptide receptor-A (NPR-A), a transmembrane guanylyl cyclase. This interaction initiates a signaling cascade that leads to the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[1] The elevated intracellular cGMP levels then activate cGMP-dependent protein kinase (PKG), which in turn phosphorylates various downstream target proteins, leading to a range of physiological responses.[4]

This compound Signaling Pathway Diagram

Nppb_Signaling_Pathway This compound Signaling Pathway This compound This compound (BNP) NPRA NPR-A Receptor This compound->NPRA Binds to cGMP cGMP NPRA->cGMP Catalyzes conversion of GTP GTP GTP->cGMP PKG Protein Kinase G (PKG) cGMP->PKG Activates Downstream Downstream Targets (e.g., Ion Channels, Phosphodiesterases) PKG->Downstream Phosphorylates Response Physiological Responses (Vasodilation, Natriuresis, etc.) Downstream->Response Leads to qRT_PCR_Workflow qRT-PCR Workflow for this compound mRNA Quantification Tissue Tissue Sample Collection RNA_Extraction Total RNA Extraction Tissue->RNA_Extraction cDNA_Synthesis cDNA Synthesis (Reverse Transcription) RNA_Extraction->cDNA_Synthesis qPCR Quantitative PCR (qPCR) with this compound-specific primers cDNA_Synthesis->qPCR Data_Analysis Data Analysis (Relative Quantification) qPCR->Data_Analysis

References

Evolutionary Conservation of the Nppb Gene: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth exploration of the evolutionary history, conserved regulatory mechanisms, and functional significance of the natriuretic peptide B gene (Nppb), providing a crucial resource for researchers in cardiovascular biology and drug development.

Abstract

The natriuretic peptide B gene, this compound, encoding the B-type natriuretic peptide (BNP), is a critical regulator of cardiovascular homeostasis. Its product, BNP, is a well-established biomarker for heart failure. This technical guide delves into the evolutionary conservation of the this compound gene, providing a comprehensive overview of its genomic organization, regulatory elements, and the functional implications of its conservation across vertebrate species. We present quantitative data on sequence homology, detail conserved signaling pathways, and provide a collection of key experimental protocols to facilitate further research in this area. This guide is intended to serve as a valuable resource for researchers, scientists, and drug development professionals investigating the role of this compound and the natriuretic peptide system in health and disease.

Introduction

The natriuretic peptide system plays a pivotal role in maintaining cardiovascular and renal homeostasis. B-type natriuretic peptide (BNP), encoded by the this compound gene, is a cardiac hormone primarily secreted by ventricular cardiomyocytes in response to myocardial stress and stretching. Its physiological effects, including natriuresis, diuresis, and vasodilation, are crucial for regulating blood pressure and fluid balance. The evolutionary conservation of the this compound gene and its protein product underscores their fundamental biological importance. Understanding this conservation provides valuable insights into the fundamental mechanisms of cardiovascular regulation and offers a platform for the development of novel therapeutic strategies.

Evolutionary History and Phylogeny

The natriuretic peptide gene family, which includes atrial natriuretic peptide (Nppa), B-type natriuretic peptide (this compound), and C-type natriuretic peptide (Nppc), has a rich evolutionary history. Evidence suggests that Nppa and this compound arose from tandem duplications of an ancestral C-type natriuretic peptide gene (CNP-3) over 500 million years ago.[1] This shared ancestry is reflected in their genomic organization, with Nppa and this compound often found in a conserved gene cluster in mammalian genomes.[2][3]

A phylogenetic analysis of the this compound gene reveals its evolutionary relationships across different vertebrate lineages.

Nppb_Phylogeny cluster_mammals Mammals cluster_birds Birds cluster_reptiles Reptiles cluster_amphibians Amphibians cluster_fish Fish Human Human Mouse Mouse Rat Rat Dog Dog Chicken Chicken Lizard Lizard Frog Frog Zebrafish Zebrafish Fugu Fugu Ancestral Vertebrate Ancestral Vertebrate Ancestral Tetrapod Ancestral Tetrapod Ancestral Vertebrate->Ancestral Tetrapod Ancestral Fish Ancestral Fish Ancestral Vertebrate->Ancestral Fish Ancestral Tetrapod->Frog Ancestral Amniote Ancestral Amniote Ancestral Tetrapod->Ancestral Amniote Ancestral Sauropsid Ancestral Sauropsid Ancestral Amniote->Ancestral Sauropsid Ancestral Mammal Ancestral Mammal Ancestral Amniote->Ancestral Mammal Ancestral Sauropsid->Chicken Ancestral Sauropsid->Lizard Ancestral Mammal->Human Ancestral Mammal->Mouse Ancestral Mammal->Rat Ancestral Mammal->Dog Ancestral Fish->Zebrafish Ancestral Fish->Fugu

Phylogenetic tree of the this compound gene.

Conservation of Gene and Protein Structure

The this compound gene and its protein product, BNP, exhibit a significant degree of sequence conservation across vertebrate species, highlighting the essential nature of their function.

Gene Sequence Conservation

The genomic sequence of the this compound gene, including both exons and introns, shows remarkable conservation, particularly in regulatory regions.

SpeciesHomology to Human this compound (%)
Chimpanzee>98%
Rhesus Monkey~95%
Mouse~75%
Dog~80%
Chicken~60%
Zebrafish~50%

Table 1: this compound Gene Sequence Homology. This table summarizes the approximate percentage of sequence identity of the this compound gene in various species compared to the human this compound gene.

Protein Sequence Conservation

The amino acid sequence of the mature BNP peptide is also highly conserved, especially the 17-amino acid ring structure formed by a disulfide bond, which is critical for its biological activity.

SpeciesBNP Peptide Length (amino acids)Amino Acid Identity to Human BNP (%)
Human32100
Mouse4559
Rat4557
Dog3284
Pig3281
Chicken3253
Zebrafish3247

Table 2: BNP Protein Sequence Conservation. This table presents the length and percentage of amino acid identity of the mature BNP peptide in different vertebrate species compared to human BNP.

Conservation of Regulatory Elements

The expression of the this compound gene is tightly regulated by a complex interplay of transcription factors and epigenetic modifications. The conservation of regulatory elements within the this compound locus is a key aspect of its evolutionary story.

The Nppa-Nppb Gene Cluster and Shared Enhancers

In mammals, the Nppa and this compound genes are located in a conserved cluster and are co-regulated by shared cis-regulatory elements.[1][3] A key regulatory feature is a large, evolutionarily conserved enhancer cluster, often referred to as a "super-enhancer," located upstream of the this compound gene.[4] This super-enhancer is crucial for the developmental and stress-induced expression of both Nppa and this compound in the heart.[4]

Nppb_Regulation cluster_locus Nppa-Nppb Locus cluster_TFs Transcription Factors Nppa Nppa gene This compound This compound gene SuperEnhancer Super-enhancer SuperEnhancer->Nppa Activation SuperEnhancer->this compound Activation GATA4 GATA4 GATA4->SuperEnhancer NKX2 NKX2 -5 NKX2-5 -5->SuperEnhancer MEF2 MEF2 MEF2->SuperEnhancer

Regulation of the Nppa-Nppb gene cluster.
Conserved Transcription Factor Binding Sites

The promoter and enhancer regions of the this compound gene contain conserved binding sites for key cardiac transcription factors, including GATA4, NKX2-5, and MEF2.[2] The presence of these conserved sites across species highlights a common regulatory network governing this compound expression in the heart.

Functional Conservation

The fundamental physiological roles of BNP are largely conserved across vertebrates, reflecting the ancient origins of the natriuretic peptide system in regulating fluid and electrolyte balance.

Signaling Pathway

BNP exerts its effects by binding to the natriuretic peptide receptor-A (NPR-A), a transmembrane guanylyl cyclase. This binding activates the receptor, leading to the conversion of GTP to cyclic GMP (cGMP). cGMP then acts as a second messenger, activating protein kinase G (PKG) and leading to a cascade of downstream effects, including vasodilation, natriuresis, and inhibition of the renin-angiotensin-aldosterone system.

BNP_Signaling BNP BNP NPRA NPR-A Receptor BNP->NPRA Binds to cGMP cGMP NPRA->cGMP Converts GTP GTP GTP->NPRA PKG Protein Kinase G (PKG) cGMP->PKG Activates Vasodilation Vasodilation PKG->Vasodilation Natriuresis Natriuresis PKG->Natriuresis RAAS_Inhibition Inhibition of RAAS PKG->RAAS_Inhibition

BNP signaling pathway.
Physiological Roles

The primary functions of BNP in regulating blood pressure and fluid volume are conserved from fish to mammals. In response to increased cardiac stretch, BNP is released and acts to reduce cardiac load.

Experimental Protocols

This section provides an overview of key experimental methodologies used to study the evolutionary conservation and function of the this compound gene.

Quantitative PCR (qPCR) for Gene Expression Analysis

qPCR is a standard method to quantify the expression levels of the this compound gene in different tissues and under various experimental conditions.

Methodology:

  • RNA Extraction: Isolate total RNA from cardiac tissue or other tissues of interest using a suitable RNA extraction kit.

  • cDNA Synthesis: Reverse transcribe the RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme.

  • qPCR Reaction: Perform qPCR using cDNA as a template, gene-specific primers for this compound, and a fluorescent dye (e.g., SYBR Green) or a probe-based assay.

  • Data Analysis: Normalize the this compound expression levels to a stable housekeeping gene and calculate the relative expression using the delta-delta Ct method.

qPCR_Workflow Tissue Cardiac Tissue RNA Total RNA Tissue->RNA RNA Extraction cDNA cDNA RNA->cDNA Reverse Transcription qPCR qPCR Amplification cDNA->qPCR qPCR Data Data Analysis qPCR->Data Fluorescence Detection

Workflow for qPCR analysis of this compound.
In Situ Hybridization (ISH) for Localization of Gene Expression

ISH is a powerful technique to visualize the spatial expression pattern of this compound mRNA within tissues.

Methodology:

  • Probe Synthesis: Generate a labeled antisense RNA probe complementary to the this compound mRNA sequence.

  • Tissue Preparation: Fix and section the tissue of interest.

  • Hybridization: Hybridize the labeled probe to the tissue sections.

  • Detection: Detect the hybridized probe using an antibody conjugated to an enzyme that catalyzes a colorimetric reaction or a fluorescent molecule.

  • Imaging: Visualize the localization of the this compound mRNA under a microscope.

Chromatin Immunoprecipitation (ChIP) for Studying Protein-DNA Interactions

ChIP is used to identify the binding of specific transcription factors to the regulatory regions of the this compound gene.

Methodology:

  • Cross-linking: Cross-link proteins to DNA in living cells using formaldehyde.

  • Chromatin Shearing: Shear the chromatin into small fragments by sonication or enzymatic digestion.

  • Immunoprecipitation: Use an antibody specific to the transcription factor of interest to immunoprecipitate the protein-DNA complexes.

  • DNA Purification: Reverse the cross-links and purify the immunoprecipitated DNA.

  • Analysis: Analyze the purified DNA by qPCR or sequencing (ChIP-seq) to identify the genomic regions bound by the transcription factor.

CRISPR/Cas9-Mediated Gene Knockout

The CRISPR/Cas9 system allows for the targeted disruption of the this compound gene to study its function in vivo or in vitro.

Methodology:

  • Guide RNA Design: Design single guide RNAs (sgRNAs) that target a specific region of the this compound gene.

  • Delivery of CRISPR Components: Deliver the Cas9 nuclease and the sgRNAs into cells or embryos.

  • Gene Editing: The Cas9 nuclease, guided by the sgRNA, creates a double-strand break in the this compound gene.

  • Screening for Knockouts: Screen for cells or animals with mutations in the this compound gene.

CRISPR_Workflow sgRNA sgRNA Design Delivery Deliver Cas9 & sgRNA sgRNA->Delivery Editing Gene Editing Delivery->Editing Screening Screen for Knockouts Editing->Screening

Workflow for CRISPR/Cas9-mediated knockout.
Enzyme-Linked Immunosorbent Assay (ELISA) for Protein Quantification

ELISA is a widely used method to measure the concentration of BNP in biological fluids such as plasma or serum.

Methodology:

  • Coating: Coat a microplate with a capture antibody specific for BNP.

  • Sample Incubation: Add the sample containing BNP to the wells and incubate.

  • Detection Antibody: Add a detection antibody that is also specific for BNP and is conjugated to an enzyme.

  • Substrate Addition: Add a substrate that is converted by the enzyme to produce a colored product.

  • Measurement: Measure the absorbance of the colored product, which is proportional to the concentration of BNP in the sample.

Mass Spectrometry (MS) for Peptide Analysis

Mass spectrometry provides a highly specific and sensitive method for the absolute quantification of BNP and its various processed forms.

Methodology:

  • Sample Preparation: Extract and purify BNP from the biological sample.

  • Ionization: Ionize the BNP peptides.

  • Mass Analysis: Separate the ionized peptides based on their mass-to-charge ratio.

  • Detection: Detect the separated ions and generate a mass spectrum.

  • Quantification: Quantify the amount of BNP by comparing the signal intensity to that of a known standard.

Conclusion

The evolutionary conservation of the this compound gene and its protein product, BNP, highlights their indispensable role in cardiovascular physiology. From its ancient origins to its complex regulation in mammals, the study of this compound conservation provides a powerful framework for understanding the fundamental principles of cardiac function and disease. The experimental approaches detailed in this guide offer a toolkit for researchers to further unravel the intricacies of the natriuretic peptide system and to develop innovative therapeutic strategies for cardiovascular disorders.

References

The Discovery and Endocrine Significance of Brain Natriuretic Peptide: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery and history of Brain Natriuretic Peptide (BNP), a pivotal biomarker in cardiovascular medicine. We delve into the seminal experiments that led to its identification, the elucidation of its structure and physiological functions, and the signaling pathways through which it exerts its effects. This document is intended to serve as a detailed resource for researchers, scientists, and professionals in drug development, offering insights into the foundational research that has shaped our understanding of this critical cardiac hormone.

Introduction: The Heart as an Endocrine Organ

The journey to understanding Brain Natriuretic Peptide (BNP) begins with a paradigm shift in cardiovascular physiology: the recognition of the heart as an endocrine organ. This concept was firmly established in 1981 by Adolfo de Bold and his team, who discovered that extracts from atrial muscle cells could induce potent natriuresis (sodium excretion) and diuresis (water excretion) when injected into rats. This led to the isolation of Atrial Natriuretic Peptide (ANP), the first identified cardiac hormone. This groundbreaking discovery set the stage for the search for other cardiac-derived factors with similar properties.

The Discovery of Brain Natriuretic Peptide (BNP)

In 1988, a second member of the natriuretic peptide family was identified by a team of Japanese researchers led by Tetsuji Sudoh.[1] While investigating porcine brain extracts for novel peptides with pharmacological activities similar to ANP, they isolated a 26-amino acid peptide that displayed potent chick rectum relaxant activity, a characteristic bioassay for natriuretic peptides.[2] Due to its initial discovery in the brain, it was named Brain Natriuretic Peptide (BNP).[2]

Subsequent research by the same group led to the identification of a longer, 32-amino acid form of porcine BNP, designated BNP-32, which was found to be the major form in the porcine brain.[3] Despite its name, it was soon discovered that the primary site of BNP synthesis and secretion is not the brain, but the cardiac ventricles, particularly in response to ventricular stretch and pressure overload.

Timeline of Key Discoveries
YearDiscoveryKey ResearchersCitation
1981Discovery of Atrial Natriuretic Peptide (ANP), establishing the heart as an endocrine organ.Adolfo J. de Bold
1988Isolation and sequencing of a 26-amino acid Brain Natriuretic Peptide (BNP) from porcine brain.Tetsuji Sudoh, et al.[2]
1988Isolation and sequencing of the 32-amino acid form of porcine BNP (BNP-32).Tetsuji Sudoh, et al.[3]
1989Development of a specific radioimmunoassay for BNP.[4]
1989Cloning and sequencing of the cDNA encoding the precursor for human BNP.[5]
1990Identification of C-type Natriuretic Peptide (CNP) in porcine brain.Tetsuji Sudoh, et al.[6]

Structure and Biosynthesis of BNP

Amino Acid Sequence and Molecular Weight

The amino acid sequences of porcine and human BNP share considerable homology, particularly within the 17-amino acid ring structure formed by a disulfide bond between two cysteine residues.

Table 1: Amino Acid Sequence and Molecular Weight of Porcine and Human BNP-32

SpeciesAmino Acid SequenceMolecular Weight (Da)
Porcine BNP-32Ser-Pro-Lys-Thr-Met-Arg-Asp-Ser-Gly-Cys-Phe-Gly-Arg-Arg-Leu-Asp-Arg-Ile-Gly-Ser-Leu-Ser-Gly-Leu-Gly-Cys-Asn-Val-Leu-Arg-Arg-Tyr~3483
Human BNP-32Ser-Pro-Lys-Met-Val-Gln-Gly-Ser-Gly-Cys-Phe-Gly-Arg-Lys-Met-Asp-Arg-Ile-Ser-Ser-Ser-Ser-Gly-Leu-Gly-Cys-Lys-Val-Leu-Arg-Arg-His3464.04[7]
Biosynthesis and Processing

BNP is synthesized as a preprohormone, preproBNP, which is then cleaved to proBNP. In response to myocardial stretch, proBNP is released and cleaved by the enzyme corin into the biologically active 32-amino acid C-terminal fragment (BNP-32) and an inactive 76-amino acid N-terminal fragment (NT-proBNP).

G preproBNP preproBNP (134 aa) proBNP proBNP (108 aa) preproBNP->proBNP Signal Peptidase BNP BNP (32 aa) (Active) proBNP->BNP Corin NTproBNP NT-proBNP (76 aa) (Inactive) proBNP->NTproBNP Corin

Biosynthesis of Brain Natriuretic Peptide.

Experimental Protocols

Isolation and Purification of Porcine BNP

The initial isolation of BNP from porcine brain involved a multi-step purification process.

Experimental Workflow for Porcine BNP Isolation

G start Porcine Brain Tissue Homogenization (in acidic medium) centrifugation Centrifugation start->centrifugation extraction Acetone Precipitation centrifugation->extraction gel_filtration Gel Filtration Chromatography extraction->gel_filtration immunoaffinity Immunoaffinity Chromatography (using anti-BNP antibodies) gel_filtration->immunoaffinity hplc Reverse-Phase HPLC immunoaffinity->hplc end Purified BNP hplc->end

Workflow for the isolation of porcine BNP.

Detailed Methodology:

  • Tissue Extraction: Porcine brains were homogenized in a solution of acetic acid to extract peptides and prevent enzymatic degradation.

  • Acetone Precipitation: The homogenate was treated with acetone to precipitate larger proteins, leaving smaller peptides like BNP in the supernatant.

  • Gel Filtration Chromatography: The crude extract was subjected to gel filtration chromatography to separate molecules based on size. Fractions were tested for activity using the chick rectum relaxation bioassay.

  • Immunoaffinity Chromatography: A highly specific purification step was employed using antibodies raised against a synthetic fragment of porcine BNP. This allowed for the selective capture of BNP from the partially purified extract.[8]

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): The final purification was achieved using RP-HPLC, which separates peptides based on their hydrophobicity, yielding highly purified BNP.[8]

Functional Characterization of BNP

The biological activities of the newly discovered peptide were assessed using various bioassays.

Table 2: Early Functional Characterization of Porcine BNP

BioassayExperimental ModelObserved EffectCitation
Chick Rectum RelaxationIsolated chick rectum tissuePotent relaxation of the smooth muscle.[2]
Natriuresis and DiuresisAnesthetized ratsIntravenous injection of BNP (0.5 and 5.0 nmol/kg) produced a rapid and marked increase in urine and sodium excretion.[9]
HypotensionAnesthetized DOCA-salt hypertensive ratsIntravenous injection of BNP (0.5 and 5.0 nmol/kg) caused a significant reduction in blood pressure.[9]

Experimental Protocol for Assessing Natriuretic and Diuretic Effects in Rats:

  • Animal Preparation: Male Wistar rats were anesthetized, and catheters were inserted into the jugular vein (for infusions), carotid artery (for blood pressure monitoring), and bladder (for urine collection).

  • Baseline Measurement: A baseline period was established to measure urine flow and electrolyte concentrations.

  • BNP Administration: A bolus intravenous injection of synthetic porcine BNP at various doses was administered.

  • Data Collection: Urine was collected at timed intervals, and the volume was measured. Sodium and potassium concentrations in the urine were determined by flame photometry. Arterial blood pressure was continuously monitored.

Signaling Pathway of BNP

BNP exerts its biological effects by binding to specific receptors on the surface of target cells. The primary signaling mechanism involves the generation of the second messenger cyclic guanosine monophosphate (cGMP).

BNP Signaling Pathway

G cluster_membrane Cell Membrane cluster_cytosol Cytosol BNP BNP NPRA NPRA Receptor (Guanylyl Cyclase-A) BNP->NPRA Binding and Activation NPRC NPR-C Receptor (Clearance) BNP->NPRC Binding and Internalization cGMP cGMP NPRA->cGMP Converts GTP GTP GTP->cGMP PKG Protein Kinase G (PKG) cGMP->PKG Activates PDE Phosphodiesterase (PDE) cGMP->PDE Degraded by Physiological_Effects Physiological Effects (Vasodilation, Natriuresis, etc.) PKG->Physiological_Effects AMP 5'-GMP PDE->AMP

Signaling pathway of Brain Natriuretic Peptide.

Key Components of the BNP Signaling Pathway:

  • Natriuretic Peptide Receptor-A (NPR-A): This is the primary receptor for both ANP and BNP. It is a transmembrane guanylyl cyclase receptor. Binding of BNP to the extracellular domain of NPR-A activates the intracellular guanylyl cyclase domain, which catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).

  • Cyclic Guanosine Monophosphate (cGMP): As a second messenger, cGMP activates downstream effectors, primarily Protein Kinase G (PKG).

  • Protein Kinase G (PKG): This serine/threonine kinase phosphorylates various intracellular proteins, leading to the physiological effects of BNP, such as smooth muscle relaxation (vasodilation) and regulation of ion channels in the kidney (natriuresis).

  • Natriuretic Peptide Receptor-C (NPR-C): This receptor acts as a clearance receptor. It binds all natriuretic peptides and internalizes them for lysosomal degradation, thereby removing them from circulation. It does not have guanylyl cyclase activity.

  • Phosphodiesterases (PDEs): These enzymes are responsible for the degradation of cGMP to 5'-GMP, thus terminating the signal.

Conclusion

The discovery of Brain Natriuretic Peptide has had a profound impact on our understanding of cardiovascular homeostasis and has provided a crucial tool for the diagnosis and management of heart failure. From its unexpected discovery in the brain to its establishment as a key cardiac hormone, the history of BNP research is a testament to the importance of fundamental scientific inquiry. The detailed experimental protocols and signaling pathways outlined in this guide provide a foundation for further research and the development of novel therapeutic strategies targeting the natriuretic peptide system.

References

Nppb as a Biomarker for Heart Failure Diagnosis: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Natriuretic Peptide Precursor B (Nppb), and its processed peptides, B-type Natriuretic Peptide (BNP) and N-terminal pro-B-type Natriuretic Peptide (NT-proBNP), are pivotal biomarkers in the diagnosis and prognosis of heart failure. This technical guide provides a comprehensive overview of the molecular biology of this compound, its signaling pathways in cardiac pathophysiology, detailed experimental protocols for its quantification, and a summary of its diagnostic accuracy. This document is intended to serve as a resource for researchers, scientists, and professionals in drug development engaged in cardiovascular research.

Introduction: The Role of this compound in Cardiac Homeostasis and Heart Failure

The this compound gene encodes a pre-prohormone that is proteolytically cleaved to produce the biologically active 32-amino acid peptide, B-type natriuretic peptide (BNP), and the inactive 76-amino acid N-terminal fragment, NT-proBNP.[1] In healthy individuals, this compound is primarily expressed in the cardiac ventricles at low levels. However, in response to ventricular stretch and wall tension, hallmarks of heart failure, the expression of the this compound gene is significantly upregulated.[1][2] This leads to increased synthesis and secretion of proBNP, which is then cleaved into BNP and NT-proBNP upon release into the circulation.

BNP exerts its physiological effects by binding to the natriuretic peptide receptor-A (NPR-A), a membrane-bound guanylyl cyclase. This interaction catalyzes the conversion of GTP to cyclic GMP (cGMP), which in turn mediates a range of downstream effects, including vasodilation, natriuresis, and diuresis. These actions collectively reduce cardiac preload and afterload, thereby counteracting the pathological remodeling and hemodynamic stress associated with heart failure. Due to its longer half-life and greater stability in circulation, NT-proBNP is often the preferred biomarker for clinical assays.[1]

The this compound Signaling Pathway in Heart Failure

The signaling cascade initiated by this compound-derived BNP plays a crucial role in mitigating the progression of heart failure. The key steps are outlined below and visualized in the accompanying diagram.

  • Stimulus: Increased ventricular wall stress and stretch due to volume or pressure overload in heart failure.

  • This compound Upregulation: Cardiac myocytes increase the transcription of the this compound gene and translation of the this compound pre-prohormone.

  • Prohormone Cleavage: ProBNP is cleaved into active BNP and the stable NT-proBNP fragment.

  • Receptor Binding: Circulating BNP binds to the natriuretic peptide receptor-A (NPR-A) on the surface of target cells, including vascular smooth muscle cells and kidney cells.

  • cGMP Production: The intracellular guanylyl cyclase domain of NPR-A is activated, leading to the production of cyclic GMP (cGMP).

  • Downstream Effects: cGMP activates protein kinase G (PKG), which mediates the physiological responses of vasodilation, natriuresis, and inhibition of the renin-angiotensin-aldosterone system.

Nppb_Signaling_Pathway Ventricular_Stress Ventricular Stretch (Heart Failure) Cardiac_Myocyte Cardiac Myocyte Ventricular_Stress->Cardiac_Myocyte Stimulates Nppb_Gene This compound Gene Transcription Cardiac_Myocyte->Nppb_Gene proBNP proBNP Nppb_Gene->proBNP Translates to BNP BNP (Active) proBNP->BNP Cleaved to NT_proBNP NT-proBNP (Inactive) proBNP->NT_proBNP Cleaved to Circulation Circulation BNP->Circulation NPR_A NPR-A Receptor BNP->NPR_A Binds to NT_proBNP->Circulation Target_Cell Target Cell (e.g., Vascular Smooth Muscle) Circulation->Target_Cell GC Guanylyl Cyclase Activation NPR_A->GC cGMP cGMP Production GC->cGMP PKG PKG Activation cGMP->PKG Physiological_Effects Physiological Effects: - Vasodilation - Natriuresis - Diuresis - RAAS Inhibition PKG->Physiological_Effects ELISA_Workflow Start Start Reagent_Prep Reagent & Standard Preparation Start->Reagent_Prep Sample_Prep Sample Collection & Preparation Start->Sample_Prep Add_Samples Add Standards & Samples to Coated Plate Reagent_Prep->Add_Samples Sample_Prep->Add_Samples Incubate1 Incubate Add_Samples->Incubate1 Wash1 Wash Incubate1->Wash1 Add_Detection_Ab Add Detection Antibody Wash1->Add_Detection_Ab Incubate2 Incubate Add_Detection_Ab->Incubate2 Wash2 Wash Incubate2->Wash2 Add_Enzyme_Conj Add Enzyme Conjugate (e.g., Streptavidin-HRP) Wash2->Add_Enzyme_Conj Incubate3 Incubate Add_Enzyme_Conj->Incubate3 Wash3 Wash Incubate3->Wash3 Add_Substrate Add Substrate (TMB) Wash3->Add_Substrate Incubate4 Incubate (in dark) Add_Substrate->Incubate4 Add_Stop Add Stop Solution Incubate4->Add_Stop Read_Plate Read Absorbance (450 nm) Add_Stop->Read_Plate Analyze Data Analysis & Concentration Calculation Read_Plate->Analyze End End Analyze->End qRTPCR_Workflow Start Start RNA_Extraction Total RNA Extraction (from tissue/cells) Start->RNA_Extraction DNase_Treatment DNase Treatment RNA_Extraction->DNase_Treatment cDNA_Synthesis Reverse Transcription (mRNA to cDNA) DNase_Treatment->cDNA_Synthesis qPCR_Setup qPCR Reaction Setup (cDNA, Primers, Master Mix) cDNA_Synthesis->qPCR_Setup qPCR_Run Real-Time PCR Amplification qPCR_Setup->qPCR_Run Data_Collection Fluorescence Data Collection (Real-Time) qPCR_Run->Data_Collection Ct_Determination Ct Value Determination Data_Collection->Ct_Determination Relative_Quantification Relative Quantification (ΔΔCt Method) Ct_Determination->Relative_Quantification End End Relative_Quantification->End

References

molecular structure and isoforms of Nppb protein

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Molecular Structure and Isoforms of Natriuretic Peptide B (Nppb) Protein

Introduction

Natriuretic Peptide B (this compound), also known as Brain Natriuretic Peptide (BNP), is a pivotal cardiac hormone involved in cardiovascular homeostasis, including the regulation of blood pressure and fluid balance.[1][2] Initially discovered in the porcine brain, it is primarily synthesized and secreted by cardiac ventricular myocytes in response to myocardial stretch.[1][3] This technical guide provides a comprehensive overview of the molecular structure of this compound, its various isoforms, post-translational modifications, and associated signaling pathways. It is intended for researchers, scientists, and professionals in drug development who are focused on cardiovascular diseases.

Molecular Structure and Processing of this compound

The human this compound gene is located on chromosome 1 at position p36.22.[1][2] The synthesis and processing of the this compound protein is a multi-step process that results in biologically active and inactive fragments.

The initial translation product is a 134-amino acid preprohormone (preproBNP).[1][3] Following the cleavage of a 26-residue N-terminal signal peptide, a 108-amino acid prohormone (proBNP) is formed.[1][3] This prohormone is the primary storage form within cardiomyocytes. Upon physiological stimuli, such as ventricular wall stress, proBNP is cleaved into two main fragments which are secreted into the bloodstream in equimolar amounts:[3]

  • BNP-32: A 32-amino acid, biologically active C-terminal peptide.[1][3][4]

  • NT-proBNP: A 76-amino acid, biologically inactive N-terminal fragment.[1][3][4]

The cleavage of proBNP is a critical step for its activation and is primarily mediated by the endoproteases FURIN and CORIN, which cleave the prohormone at the Arginine-102 residue.[5][6] Further proteolytic cleavage of BNP-32 by enzymes like dipeptidyl peptidase-4 (DPP4) and neutral endopeptidase (MME) can result in shorter, less active peptide fragments.[6]

Structural Features

A key structural feature of the natriuretic peptide family, including BNP, is a 17-amino acid ring formed by a disulfide bond.[4] This ring structure is crucial for the peptide's biological activity.

Post-Translational Modifications

Post-translational modifications play a significant role in the regulation of this compound processing and activity. The most notable modification is O-glycosylation. ProBNP is known to be O-glycosylated at several residues, and this glycosylation can inhibit its cleavage by FURIN and CORIN.[6][7] Specifically, glycosylation at Threonine-71 has been shown to prevent the processing of proBNP into NT-proBNP and active BNP.[7] In conditions of acute decompensated heart failure, a decrease in proBNP glycosylation is observed, which, coupled with an increase in furin activity, leads to enhanced processing of proBNP and higher circulating levels of BNP and NT-proBNP.[7][8]

This compound Isoforms

Alternative splicing of the this compound gene can result in different protein isoforms. For instance, in mice, two transcript variants have been identified which encode for a longer isoform 1 and a shorter isoform 2. The shorter variant utilizes an alternate in-frame splice site in the 5' coding region.[9] While the existence of multiple isoforms adds to the complexity of this compound biology, their specific functional differences are an area of ongoing research.

Quantitative Data on this compound and its Products

The following table summarizes the key quantitative data related to the human this compound protein and its processed forms.

Protein FormNumber of Amino AcidsMolecular Weight (approx. kDa)Key Features
preproBNP 134~14.7Initial translation product.[1]
proBNP 108~11.9Prohormone stored in cardiomyocytes; undergoes glycosylation.[1]
NT-proBNP 76~8.4N-terminal inactive fragment; used as a clinical biomarker.[1][3][4]
BNP-32 32~3.5C-terminal active hormone; contains a 17-amino acid ring.[1][3][4]
Shorter BNP forms <32<3.5Result from further cleavage of BNP-32 by proteases like DPP4 and MME.[6]

This compound Signaling Pathway

The biological effects of BNP are mediated through its interaction with specific natriuretic peptide receptors (NPRs) on the surface of target cells.[1] The primary receptor for BNP is Natriuretic Peptide Receptor-A (NPR-A), also known as NPR1.[2][5] Binding of BNP to NPR-A activates the receptor's intracellular guanylyl cyclase domain, leading to the conversion of Guanosine Triphosphate (GTP) to cyclic Guanosine Monophosphate (cGMP).[1]

Elevated intracellular cGMP levels then activate cGMP-dependent protein kinases, which in turn phosphorylate downstream target proteins. This signaling cascade results in a variety of physiological responses, including:

  • Vasodilation: Relaxation of smooth muscle cells in blood vessels, leading to a decrease in blood pressure.[1]

  • Natriuresis and Diuresis: Increased sodium and water excretion by the kidneys.[1][5]

  • Inhibition of the Renin-Angiotensin-Aldosterone System (RAAS): Suppression of renin and aldosterone secretion.[1][5]

  • Antifibrotic effects in the heart.[5]

BNP also binds to the Natriuretic Peptide Receptor-C (NPR-C), which is primarily involved in the clearance of natriuretic peptides from the circulation.[2]

Nppb_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space BNP BNP NPR-A NPR-A (Guanylyl Cyclase) BNP->NPR-A Binding cGMP cGMP NPR-A->cGMP Activation GTP GTP GTP->cGMP Conversion PKG Protein Kinase G (PKG) cGMP->PKG Activation Physiological_Effects Vasodilation Natriuresis Inhibition of RAAS PKG->Physiological_Effects Phosphorylation of targets

This compound signaling through the NPR-A receptor.

Experimental Protocols for Studying this compound

The study of this compound structure, isoforms, and function involves a range of molecular and cellular biology techniques.

Analysis of this compound Expression
  • Quantitative Real-Time PCR (qRT-PCR): To measure the mRNA expression levels of this compound in tissues and cells.

  • Western Blotting: To detect and quantify the different forms of the this compound protein (proBNP, NT-proBNP, BNP) using specific antibodies.

  • Enzyme-Linked Immunosorbent Assay (ELISA): A common method for quantifying circulating levels of NT-proBNP and BNP in plasma or serum samples, often used in clinical diagnostics.

Characterization of this compound Isoforms and Post-Translational Modifications
  • Mass Spectrometry (MS): A powerful tool to identify and characterize different protein isoforms and post-translational modifications like glycosylation.

  • 2D Gel Electrophoresis: To separate protein isoforms based on their isoelectric point and molecular weight.

  • Site-Directed Mutagenesis: To investigate the functional role of specific amino acid residues, for example, by mutating glycosylation sites to study their effect on proBNP processing.

Functional Assays
  • Cell-based cGMP Assays: To measure the biological activity of BNP and its analogs by quantifying the production of cGMP in cells expressing NPR-A.

  • Receptor Binding Assays: To determine the binding affinity of different this compound forms to their receptors.

A General Experimental Workflow for Investigating this compound Isoforms

The following diagram illustrates a typical workflow for the investigation of novel this compound isoforms.

Experimental_Workflow cluster_discovery Discovery and Identification cluster_validation Validation and Characterization cluster_function Functional Analysis A RNA Sequencing (Identify potential splice variants) C Cloning and Expression of Isoforms A->C B Mass Spectrometry (Identify novel protein isoforms) B->C D Western Blot with Isoform-Specific Antibodies C->D E Characterization of Post-Translational Modifications C->E F Receptor Binding Assays C->F G Cell-based cGMP Assays F->G H In vivo studies (e.g., transgenic models) G->H

Workflow for this compound isoform investigation.

Conclusion

This compound is a critical cardiac hormone with a complex molecular biology. Its processing from a large precursor into active and inactive fragments is tightly regulated, notably by post-translational modifications such as glycosylation. The existence of various isoforms further adds to the intricate regulatory network governing this compound's function. A thorough understanding of the molecular structure, isoforms, and signaling pathways of this compound is essential for the development of novel diagnostic and therapeutic strategies for cardiovascular diseases. The experimental approaches outlined in this guide provide a framework for continued research in this important field.

References

In-Depth Technical Guide to the Post-Translational Modification of pro-Nppb

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the post-translational modifications (PTMs) of pro-natriuretic peptide B (pro-Nppb), a critical precursor to the cardiac hormone B-type natriuretic peptide (BNP). Understanding the intricate regulation of pro-Nppb processing is paramount for the development of novel diagnostic and therapeutic strategies for cardiovascular diseases, particularly heart failure. This document details the key PTMs, the enzymes involved, and the functional consequences of these modifications. Furthermore, it provides detailed experimental protocols and data to facilitate further research in this field.

Core Post-Translational Modifications of pro-Nppb

The biological activity of Nppb is tightly regulated by a series of post-translational modifications, primarily proteolytic cleavage and O-glycosylation. These modifications determine the levels of circulating active BNP and its inactive N-terminal fragment, NT-proBNP, which are crucial biomarkers for heart failure.

Proteolytic Cleavage: The Activation Cascade

Pro-Nppb, a 108-amino acid polypeptide, undergoes endoproteolytic cleavage to release the biologically active 32-amino acid BNP and the 76-amino acid NT-proBNP. This processing is a critical step in the activation of the natriuretic peptide system.

Two key proprotein convertases, furin and corin , have been identified as the primary enzymes responsible for the cleavage of pro-Nppb.[1] Furin, a ubiquitously expressed subtilisin-like proprotein convertase, and corin, a cardiac-specific transmembrane serine protease, both recognize and cleave the pro-Nppb sequence.[1] Mass spectrometric analysis has revealed that furin-mediated cleavage of pro-Nppb results in the production of BNP(1-32), while corin-mediated cleavage can lead to the formation of BNP(4-32).[1] Studies have shown that a reduction in furin activity significantly impairs pro-Nppb processing.[1]

O-Glycosylation: A Key Regulator of Cleavage

Pro-Nppb is a glycoprotein that undergoes O-linked glycosylation, a modification that plays a crucial role in regulating its proteolytic processing.[2] Mutagenesis and mass spectrometry studies have indicated that O-glycosylation, particularly at Threonine 71 (Thr71) , which is located near the cleavage site, can sterically hinder the access of furin and corin, thereby inhibiting the processing of pro-Nppb.[2] Evidence strongly suggests that only pro-Nppb that is not glycosylated in the region of the cleavage site can be effectively processed into BNP and NT-proBNP.[2] This finding has significant implications for heart failure, where increased levels of glycosylated, unprocessed pro-Nppb are often observed.

Quantitative Data on pro-Nppb Processing

The interplay between glycosylation and proteolytic cleavage significantly impacts the circulating levels of active BNP. The following table summarizes the available quantitative data on the efficiency of pro-Nppb processing.

pro-Nppb FormProcessing EnzymeRelative Cleavage EfficiencyReference
Non-glycosylated pro-NppbFurinHigh[2]
Glycosylated pro-NppbFurinLow/Inefficient[2]
T71A mutant pro-NppbEndogenous proteasesIncreased processing[2]
Wild-type human pro-Nppb (in rat myocytes)Endogenous proteases~60% processed[3]
Mutant human pro-Nppb (increased distance between glycosylation and cleavage sites)Endogenous proteasesIncreased processing[3]

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the post-translational modifications of pro-Nppb.

Immunoprecipitation (IP) of pro-Nppb

This protocol is for the immunoprecipitation of pro-Nppb from cell lysates.

Materials:

  • Cell lysate (1-3 mg/mL total protein)

  • Primary antibody against pro-Nppb (2-10 µg)

  • Normal rabbit IgG (as a negative control)

  • Protein A/G agarose beads

  • IP Lysis Buffer (e.g., RIPA buffer)

  • Wash Buffer (e.g., cold PBS)

  • 1X SDS Sample Buffer

Procedure:

  • To a 1.5 mL microcentrifuge tube, add 500 µL of cell lysate.

  • Add 2-10 µg of the primary anti-pro-Nppb antibody. For the negative control, add an equivalent amount of normal rabbit IgG to a separate tube.

  • Incubate the lysate-antibody mixture for 1-4 hours or overnight at 4°C with gentle rotation.[4]

  • Add 50-100 µL of a 50% slurry of Protein A/G agarose beads.

  • Incubate for an additional 1-3 hours at 4°C with gentle rotation.

  • Pellet the agarose beads by centrifugation at 1,000 x g for 30 seconds at 4°C.

  • Carefully remove the supernatant.

  • Wash the pellet five times with 500 µL of cold IP Lysis Buffer, pelleting the beads by centrifugation between each wash.

  • After the final wash, resuspend the pellet in 40 µL of 1X SDS Sample Buffer.

  • Boil the sample for 5 minutes at 95-100°C.

  • Centrifuge to pellet the beads, and collect the supernatant for analysis by Western blotting.

Western Blot Analysis of pro-Nppb and its Fragments

This protocol outlines the steps for detecting pro-Nppb, NT-proBNP, and BNP in protein samples.

Materials:

  • Protein samples (cell lysates, immunoprecipitated proteins)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies specific for pro-Nppb, NT-proBNP, or BNP

  • HRP-conjugated secondary antibody

  • TBST (Tris-buffered saline with 0.1% Tween-20)

  • Chemiluminescent substrate

Procedure:

  • Sample Preparation: Mix protein samples with Laemmli sample buffer and heat at 95-100°C for 5 minutes.

  • SDS-PAGE: Load 20-30 µg of total protein per lane on an SDS-PAGE gel. Run the gel until adequate separation is achieved.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature or overnight at 4°C with gentle agitation.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-NT-proBNP) diluted in blocking buffer. Optimal antibody concentration and incubation time should be determined empirically, but a starting point is a 1:1000 dilution for 1 hour at room temperature or overnight at 4°C.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer (typically 1:2000 to 1:10,000) for 1 hour at room temperature.

  • Washing: Repeat the washing step as in step 6.

  • Detection: Incubate the membrane with a chemiluminescent substrate according to the manufacturer's instructions and visualize the protein bands using an imaging system.

Mass Spectrometry for O-Glycan Analysis of pro-Nppb

This protocol provides a general workflow for the analysis of O-linked glycans on pro-Nppb.

Materials:

  • Purified pro-Nppb

  • Reductive β-elimination reagents (e.g., sodium borohydride in sodium hydroxide)

  • Desalting columns

  • Matrix for MALDI-TOF MS (e.g., 2,5-dihydroxybenzoic acid)

  • Mass spectrometer (MALDI-TOF or ESI-MS)

Procedure:

  • Glycan Release: Release O-linked glycans from purified pro-Nppb using reductive β-elimination. This chemical method cleaves the glycosidic bond between the glycan and the serine or threonine residue.

  • Purification and Desalting: Purify the released glycans from peptides and salts using a desalting column (e.g., a C18 Sep-Pak cartridge).

  • Mass Spectrometric Analysis:

    • MALDI-TOF MS: Mix the purified glycans with a suitable matrix and spot onto a MALDI plate. Acquire mass spectra to determine the masses of the different glycan structures present.

    • LC-ESI-MS/MS: For more detailed structural information, separate the glycans by liquid chromatography and analyze by electrospray ionization tandem mass spectrometry. Fragmentation analysis can reveal the sequence and branching of the monosaccharides.

Site-Directed Mutagenesis of the this compound Gene

This protocol describes the use of overlap extension PCR to introduce a specific mutation, such as T71A, into the this compound gene to study the effects of glycosylation.

Materials:

  • Plasmid DNA containing the this compound gene

  • Pfu DNA polymerase or another high-fidelity polymerase

  • dNTPs

  • Four primers: two outer primers (A and D) and two internal, overlapping mutagenic primers (B and C). Primer C is the reverse complement of primer B and both contain the desired mutation.

  • DpnI restriction enzyme

  • Competent E. coli cells

Primer Design for T71A Mutation in Human this compound:

  • The codon for Threonine (T) is ACG. The codon for Alanine (A) is GCG. The mutation requires changing the first base from A to G.

  • Forward Mutagenic Primer (B): 5'-[Flanking Sequence]-GCG-[Flanking Sequence]-3'

  • Reverse Mutagenic Primer (C): 5'-[Reverse Complement of Flanking Sequence]-CGC-[Reverse Complement of Flanking Sequence]-3' Note: The exact primer sequences will depend on the specific vector and flanking regions of the this compound insert.

Procedure:

  • First Round of PCR:

    • Perform two separate PCR reactions.

    • Reaction 1: Use primers A and C with the this compound plasmid as a template.

    • Reaction 2: Use primers B and D with the this compound plasmid as a template.

    • These reactions will generate two DNA fragments with overlapping ends containing the mutation.

  • Purification: Purify the PCR products from both reactions to remove the initial template DNA and primers.

  • Second Round of PCR (Overlap Extension):

    • Combine the two purified fragments from the first round of PCR.

    • Perform a PCR reaction using the outer primers A and D. The overlapping ends of the fragments will anneal and serve as primers for each other, creating the full-length mutated this compound gene.

  • DpnI Digestion: Digest the final PCR product with DpnI to remove the original, methylated parental plasmid DNA.

  • Transformation: Transform the DpnI-treated DNA into competent E. coli cells.

  • Screening and Sequencing: Screen colonies for the desired plasmid and verify the mutation by DNA sequencing.

Signaling Pathways and Experimental Workflows

Visual representations of the key processes involved in pro-Nppb modification and signaling are provided below using Graphviz (DOT language).

Pro-Nppb Processing and Glycosylation Workflow

proNppb_processing cluster_synthesis Synthesis cluster_modification Post-Translational Modification cluster_products Products pro-Nppb_synthesis pro-Nppb Synthesis Glycosylation O-Glycosylation (e.g., at Thr71) pro-Nppb_synthesis->Glycosylation Glycosyltransferases Proteolytic_Cleavage Proteolytic Cleavage pro-Nppb_synthesis->Proteolytic_Cleavage Furin / Corin Glycosylation->Proteolytic_Cleavage Inhibits Glycosylated_pro-Nppb Glycosylated pro-Nppb (uncleaved) Glycosylation->Glycosylated_pro-Nppb BNP Active BNP Proteolytic_Cleavage->BNP NT-proBNP Inactive NT-proBNP Proteolytic_Cleavage->NT-proBNP

Caption: Workflow of pro-Nppb post-translational modification.

BNP Signaling Pathway

BNP_signaling BNP BNP NPR1 NPR1 (Natriuretic Peptide Receptor A) BNP->NPR1 Binds cGMP cGMP NPR1->cGMP Activates Guanylate Cyclase Domain GTP GTP GTP->cGMP Converted by NPR1 PKG Protein Kinase G (PKG) cGMP->PKG Activates Downstream_Targets Downstream Targets (e.g., Phospholamban, Troponin I) PKG->Downstream_Targets Phosphorylates Physiological_Effects Physiological Effects (Vasodilation, Natriuresis, Diuresis) Downstream_Targets->Physiological_Effects Leads to

Caption: The BNP signaling cascade in cardiomyocytes.

Experimental Workflow for Studying pro-Nppb Glycosylation and Cleavage

experimental_workflow Sample Cell Lysate or Plasma IP Immunoprecipitation (anti-pro-Nppb) Sample->IP Elution Elution IP->Elution SDS_PAGE SDS-PAGE Elution->SDS_PAGE Mass_Spec Mass Spectrometry (O-glycan analysis) Elution->Mass_Spec Western_Blot Western Blot (anti-NT-proBNP) SDS_PAGE->Western_Blot Analysis Analysis of Processing Western_Blot->Analysis Mass_Spec->Analysis SDM Site-Directed Mutagenesis (e.g., T71A in this compound gene) Expression Expression in Cells SDM->Expression Expression->Sample Generate Samples

Caption: Integrated workflow for analyzing pro-Nppb PTMs.

References

An In-depth Technical Guide to the Physiological Stimuli for Nppb Gene Expression

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The gene encoding B-type natriuretic peptide (BNP), Nppb, is a critical regulator of cardiovascular homeostasis and a key biomarker in cardiac disease. Its expression is tightly controlled by a variety of physiological and pathophysiological stimuli, primarily within the heart but also in other tissues such as the nervous system. Understanding the intricate mechanisms that govern this compound gene expression is paramount for the development of novel therapeutic strategies for cardiovascular and neurological disorders. This technical guide provides a comprehensive overview of the core physiological stimuli that modulate this compound expression, complete with quantitative data, detailed experimental protocols, and visual representations of the underlying signaling pathways.

Core Physiological Stimuli and Quantitative Data

The expression of the this compound gene is dynamically regulated by a range of physiological signals. The following tables summarize the key stimuli and the corresponding quantitative changes observed in this compound mRNA expression.

Table 1: Mechanical and Biomechanical Stimuli
StimulusCell/Tissue TypeFold Change in this compound mRNAExperimental ModelReference
Cyclic Mechanical Stretch Adult Rat Cardiac Fibroblasts6.6-fold (4h), 3.2-fold (24h)10% cyclic stretch at 1 Hz[1][2]
Piezo1 Agonist (Yoda1) Adult Rat Cardiac Fibroblasts2.1-foldChemical activation[1]
Table 2: Hypertrophic and Pathological Stimuli
StimulusCell/Tissue TypeFold Change in this compound mRNAExperimental ModelReference
Phenylephrine (PE) Neonatal Rat Ventricular Myocytes (NRVMs)Significant increase (specific fold change varies)100µM PE for 24-48h[3][4][5][6]
Hypoxia CardiomyocytesUpregulated (specific fold change varies)1% O2 for 24-48h[7]
Table 3: Inflammatory and Signaling Molecules
StimulusCell/Tissue TypeFold Change in this compound mRNAExperimental ModelReference
Transforming Growth Factor-β (TGF-β) Adult Rat Cardiac FibroblastsUpregulated (specific fold change varies)TGF-β treatment[8]
Interleukin-1β (IL-1β) & Tumor Necrosis Factor-α (TNF-α) CardiomyocytesUpregulated (specific fold change varies)Cytokine treatment[9][10]
Table 4: Neuronal Injury
StimulusCell/Tissue TypeFold Change in this compound mRNAExperimental ModelReference
Sciatic Nerve Injury Dorsal Root Ganglion (DRG)Upregulated (specific fold change varies)Sciatic nerve crush/ligation[11]

Signaling Pathways Regulating this compound Expression

The physiological stimuli mentioned above converge on specific signaling pathways that ultimately regulate the transcription of the this compound gene. Key pathways identified include the Piezo1 mechanotransduction pathway, TGF-β signaling, and inflammatory cytokine-mediated pathways.

Piezo1-Mediated Mechanotransduction

Mechanical stretch of cardiac fibroblasts activates the mechanosensitive ion channel Piezo1, leading to an influx of calcium ions. This calcium signal is a critical upstream event that initiates a signaling cascade resulting in increased this compound transcription.

Piezo1_Nppb_Pathway Stretch Mechanical Stretch Piezo1 Piezo1 Channel Stretch->Piezo1 Activates Ca_influx Ca²⁺ Influx Piezo1->Ca_influx Signaling_Cascade Downstream Signaling Cascade Ca_influx->Signaling_Cascade Nppb_Expression This compound Gene Expression Signaling_Cascade->Nppb_Expression Increases TGFb_Nppb_Pathway TGFb TGF-β TGFbR TGF-β Receptor TGFb->TGFbR Binds Smad Smad Signaling (Smad2/3) TGFbR->Smad Activates NonSmad Non-Smad Signaling (MAPK, etc.) TGFbR->NonSmad Activates Transcription_Factors Transcription Factors Smad->Transcription_Factors NonSmad->Transcription_Factors Nppb_Expression This compound Gene Expression Transcription_Factors->Nppb_Expression Regulate Cytokine_Nppb_Pathway Cytokines Inflammatory Cytokines (IL-1β, TNF-α) Receptors Cytokine Receptors Cytokines->Receptors Bind Signaling_Cascade Intracellular Signaling (e.g., NF-κB pathway) Receptors->Signaling_Cascade NFkB NF-κB Activation Signaling_Cascade->NFkB Nppb_Expression This compound Gene Expression NFkB->Nppb_Expression Increases

References

Methodological & Application

Application Note & Protocol: Quantifying Nppb Expression in Tissue Samples using qPCR

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Natriuretic Peptide B (Nppb), also known as brain natriuretic peptide (BNP), is a cardiac hormone crucial for regulating blood pressure and fluid balance.[1] Synthesized and secreted primarily by ventricular cardiomyocytes in response to cardiac stress and stretching, this compound plays a significant role in cardiovascular homeostasis.[1][2] Its expression is markedly upregulated in pathological conditions such as cardiac hypertrophy and heart failure, making it a key biomarker for diagnosis and prognosis of cardiovascular diseases.[2][3]

Quantitative real-time PCR (qPCR) is a highly sensitive and specific method for measuring mRNA expression levels, providing valuable insights into the transcriptional regulation of genes like this compound. This application note provides a detailed protocol for the accurate and reproducible quantification of this compound mRNA in tissue samples, with a particular focus on cardiac tissue. Adherence to best practices in RNA extraction from fibrous tissues, appropriate selection of reference genes, and rigorous data analysis are critical for obtaining reliable results. This document outlines a comprehensive workflow from tissue collection to data interpretation, in accordance with the Minimum Information for Publication of Quantitative Real-Time PCR Experiments (MIQE) guidelines to ensure data quality and reproducibility.[4][5][6][7]

This compound Signaling Pathway

This compound exerts its physiological effects by binding to the natriuretic peptide receptor-A (NPR-A), a membrane-bound guanylyl cyclase. This binding triggers the conversion of GTP to cyclic GMP (cGMP), which then acts as a second messenger to mediate downstream signaling cascades. These pathways ultimately lead to vasodilation, natriuresis, and diuresis, collectively reducing blood pressure and cardiac load.

Nppb_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound (BNP) NPR_A NPR-A Receptor This compound->NPR_A Binding cGMP cGMP NPR_A->cGMP Activation GTP GTP GTP->cGMP PKG Protein Kinase G (PKG) cGMP->PKG Activation Vasodilation Vasodilation PKG->Vasodilation Leads to Natriuresis_Diuresis Natriuresis & Diuresis PKG->Natriuresis_Diuresis Leads to

This compound signaling pathway.

Experimental Protocols

This section provides a detailed methodology for the quantification of this compound expression in tissue samples, from initial sample preparation to the final qPCR reaction.

Experimental Workflow

The overall experimental workflow for quantifying this compound expression using qPCR is illustrated below.

Experimental_Workflow Tissue_Collection 1. Tissue Collection & Preservation RNA_Extraction 2. RNA Extraction (Fibrous Tissue Protocol) Tissue_Collection->RNA_Extraction RNA_QC 3. RNA Quality Control (Purity & Integrity) RNA_Extraction->RNA_QC cDNA_Synthesis 4. cDNA Synthesis (Reverse Transcription) RNA_QC->cDNA_Synthesis qPCR 6. qPCR Reaction Setup & Execution cDNA_Synthesis->qPCR Primer_Validation 5. Primer Design & Validation Primer_Validation->qPCR Data_Analysis 7. Data Analysis (Relative Quantification) qPCR->Data_Analysis

Experimental workflow for this compound quantification.

Tissue Collection and Preservation

Proper tissue collection and preservation are paramount to prevent RNA degradation.

  • Euthanasia and Dissection: Perform euthanasia according to approved institutional animal care and use committee (IACUC) protocols. Dissect the target tissue (e.g., heart ventricles) rapidly on a clean, RNase-free surface, preferably on ice.

  • Sample Processing: Mince the tissue into small pieces (approximately 5 mm³) to facilitate homogenization.

  • Preservation: Immediately place the minced tissue into a cryovial and snap-freeze in liquid nitrogen. Store the samples at -80°C until RNA extraction. Alternatively, use an RNA stabilization reagent according to the manufacturer's instructions.

RNA Extraction from Fibrous Tissue (e.g., Heart)

Cardiac tissue is rich in fibrous connective tissue and contractile proteins, which can hinder efficient RNA extraction. The following protocol combines mechanical disruption with a column-based purification method for optimal results.

  • Homogenization:

    • Place a frozen piece of tissue (20-30 mg) into a 2 ml tube containing a stainless steel bead and 600 µl of lysis buffer (e.g., Buffer RLT from Qiagen RNeasy Fibrous Tissue Mini Kit).

    • Immediately homogenize the tissue using a bead mill homogenizer (e.g., TissueLyser) for 2-5 minutes at 25-30 Hz, or until the tissue is completely disrupted. Keep samples on ice whenever possible.

  • Lysate Processing:

    • Centrifuge the lysate for 3 minutes at full speed to pellet any insoluble material.

    • Carefully transfer the supernatant to a new microcentrifuge tube.

  • RNA Purification:

    • Add 1 volume of 70% ethanol to the cleared lysate and mix well by pipetting.

    • Transfer the sample to an RNeasy spin column placed in a 2 ml collection tube. Centrifuge for 15 seconds at ≥8000 x g. Discard the flow-through.

    • Follow the manufacturer's protocol for subsequent washes and DNase treatment to eliminate genomic DNA contamination.

    • Elute the RNA in 30-50 µl of RNase-free water.

RNA Quality Control

Assess the quantity and quality of the extracted RNA before proceeding to cDNA synthesis.

ParameterMethodAcceptance Criteria
Concentration UV-Vis Spectrophotometry (e.g., NanoDrop)> 50 ng/µl
Purity (A260/A280) UV-Vis Spectrophotometry1.8 - 2.1
Purity (A260/A230) UV-Vis Spectrophotometry> 1.8
Integrity (RIN/RQI) Agilent Bioanalyzer / TapeStation> 7.0
cDNA Synthesis (Reverse Transcription)

Synthesize first-strand cDNA from the total RNA using a reverse transcription kit with a mix of random hexamers and oligo(dT) primers to ensure unbiased representation of the transcriptome.

  • Reaction Setup: In an RNase-free tube, combine the following components on ice:

    • Total RNA (100 ng - 1 µg)

    • Reverse Transcriptase (e.g., SuperScript IV)

    • RT Buffer

    • dNTPs

    • Random Hexamers and Oligo(dT) primers

    • RNase Inhibitor

    • Nuclease-free water to a final volume of 20 µl.

  • Incubation: Perform the reverse transcription reaction in a thermal cycler with the following program:

    • Primer annealing: 25°C for 10 minutes

    • Reverse transcription: 50-55°C for 30-60 minutes

    • Enzyme inactivation: 85°C for 5 minutes

  • Storage: Store the resulting cDNA at -20°C.

qPCR Primer Design and Validation

Use pre-validated primers whenever possible. If designing new primers, adhere to standard design principles.

Table of Pre-validated this compound Primers:

SpeciesGeneForward Primer (5' - 3')Reverse Primer (5' - 3')Amplicon Size (bp)
Human This compoundTCTGGCTGCTTTGGGAGGAAGACCTTGTGGAATCAGAAGCAGGTG~100-150
Mouse This compoundTCCTAGCCAGTCTCCAGAGCAAGGTCCTTCAAGAGCTGTCTCTG~100-150

Primer Efficiency Validation:

It is crucial to determine the amplification efficiency of each primer pair.

  • Create a 5-point serial dilution of a pooled cDNA sample (e.g., 1:1, 1:5, 1:25, 1:125, 1:625).

  • Run qPCR reactions for each dilution in triplicate.

  • Plot the Cq values against the log of the dilution factor.

  • Calculate the slope of the linear regression line.

  • Determine the primer efficiency using the formula: Efficiency = (10(-1/slope) - 1) x 100% .

    • An acceptable efficiency is between 90% and 110%.

Reference Gene Selection

The selection of stable reference genes is critical for accurate normalization of qPCR data. The stability of reference genes can vary between tissues and experimental conditions. For cardiac tissue, several studies have validated a panel of reference genes.

Recommended Reference Genes for Cardiac Tissue:

SpeciesRecommended Stable Reference Genes
Human IPO8, POLR2A, GAPDH, PPIA, YWHAZ, GUSB
Mouse Hprt, Rpl13a, Tpt1

It is highly recommended to test a panel of 3-5 candidate reference genes and use algorithms like geNorm or NormFinder to determine the most stable combination for your specific experimental conditions.

qPCR Reaction

Perform qPCR using a SYBR Green-based master mix.

  • Reaction Setup: Prepare the following reaction mix on ice. Prepare a master mix for all reactions to minimize pipetting errors.

    • SYBR Green Master Mix (2X)

    • Forward Primer (10 µM)

    • Reverse Primer (10 µM)

    • cDNA template (diluted 1:5 to 1:10)

    • Nuclease-free water to a final volume of 10-20 µl.

  • Plate Setup: Include the following controls in your qPCR plate:

    • No Template Control (NTC): To detect contamination.

    • No Reverse Transcription Control (-RT): To detect genomic DNA contamination.

    • Biological replicates: At least three per experimental group.

    • Technical replicates: At least two per sample.

  • Thermal Cycling: Use a standard three-step cycling protocol:

    • Initial Denaturation: 95°C for 2-10 minutes.

    • Cycling (40 cycles):

      • Denaturation: 95°C for 15 seconds.

      • Annealing/Extension: 60°C for 60 seconds.

    • Melt Curve Analysis: To verify the specificity of the amplified product.

Data Analysis

The following section details the steps for relative quantification of this compound expression using the Pfaffl method, which accounts for differences in primer efficiencies.

Data Analysis Workflow

Data_Analysis_Workflow Raw_Cq 1. Obtain Raw Cq Values Avg_Replicates 2. Average Technical Replicates Raw_Cq->Avg_Replicates Delta_Cq 4. Calculate ΔCq (Control - Sample) Avg_Replicates->Delta_Cq Primer_Efficiency 3. Determine Primer Efficiencies (E) Pfaffl_Calculation 5. Calculate Expression Ratio (Pfaffl Method) Primer_Efficiency->Pfaffl_Calculation Delta_Cq->Pfaffl_Calculation Normalization 6. Normalize to Reference Genes (Geometric Mean) Pfaffl_Calculation->Normalization Statistical_Analysis 7. Statistical Analysis Normalization->Statistical_Analysis

Data analysis workflow for relative quantification.

Relative Quantification using the Pfaffl Method
  • Average Cq Values: Calculate the average Cq value for the technical replicates of each sample for both the target gene (this compound) and the reference gene(s).

  • Calculate ΔCq: For each sample, calculate the ΔCq for the target gene and the reference gene. The ΔCq is the difference between the Cq of a control sample (e.g., a calibrator sample or the average of the control group) and the Cq of the sample of interest.

    • ΔCqtarget = Cq(control, target) - Cq(sample, target)

    • ΔCqref = Cq(control, ref) - Cq(sample, ref)

  • Calculate the Expression Ratio: Use the Pfaffl formula to calculate the relative expression ratio, which takes into account the amplification efficiency (E) of each primer pair.

    • Ratio = (Etarget)ΔCqtarget / (Eref)ΔCqref

    Where:

    • Etarget is the efficiency of the this compound primer pair.

    • Eref is the efficiency of the reference gene primer pair.

  • Normalization with Multiple Reference Genes: If using multiple reference genes, calculate the geometric mean of their expression ratios to obtain a normalization factor. Then, divide the expression ratio of the target gene by this normalization factor.

Data Presentation

Summarize the quantitative data in clearly structured tables.

Table 1: Raw Cq Values and Primer Efficiencies

Sample GroupBiological ReplicateThis compound CqRef Gene 1 CqRef Gene 2 Cq
Control 124.518.220.1
224.818.120.3
324.618.320.2
Treated 121.318.420.4
221.518.220.1
321.418.320.3
Primer Efficiency (E) 1.98 (98%)2.01 (101%)1.95 (95%)

Table 2: Calculated Relative Expression of this compound

Sample GroupBiological ReplicateΔCq this compoundΔCq Ref Gene 1ΔCq Ref Gene 2This compound Expression RatioRef Gene 1 RatioRef Gene 2 RatioNormalization Factor (GeoMean)Normalized this compound Expression
Control 10.130.000.101.091.001.071.031.06
2-0.170.10-0.100.901.070.931.000.90
30.03-0.100.001.020.931.000.961.06
Treated 13.33-0.20-0.209.850.870.880.8711.32
23.130.000.108.651.001.071.038.40
33.23-0.10-0.109.230.930.930.939.92

Note: The control for ΔCq calculation is the average Cq of the control group.

Conclusion

This application note provides a comprehensive and detailed protocol for the quantification of this compound mRNA expression in tissue samples using qPCR. By following these guidelines, researchers can obtain accurate, reproducible, and high-quality data, which is essential for understanding the role of this compound in both physiological and pathological states and for the development of novel therapeutic strategies targeting the cardiovascular system.

References

Application Notes and Protocols for Nppb ELISA Kits in Serum and Plasma Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the use of Nppb (Natriuretic peptide precursor B) ELISA kits for the quantitative determination of this compound concentrations in serum and plasma samples. Detailed experimental protocols, data interpretation guidelines, and relevant biological context are presented to assist researchers in obtaining accurate and reproducible results.

Introduction

Natriuretic peptide precursor B (this compound), also known as pro-brain natriuretic peptide (proBNP), is a prohormone that is proteolytically cleaved to release the biologically active B-type natriuretic peptide (BNP) and the N-terminal fragment (NT-proBNP). Secreted primarily by cardiac ventricular myocytes in response to myocardial stress and stretch, this compound and its cleavage products are established biomarkers for heart failure and are under investigation for their roles in a range of cardiovascular and other physiological and pathological processes. The enzyme-linked immunosorbent assay (ELISA) is a highly sensitive and specific method for the quantification of this compound in biological fluids, including serum and plasma.

This compound Signaling Pathway

This compound, through its active form BNP, exerts its biological effects by binding to the natriuretic peptide receptor-B (NPR-B), a transmembrane guanylyl cyclase. This binding event triggers the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). The subsequent increase in intracellular cGMP activates cGMP-dependent protein kinase (PKG). PKG, in turn, phosphorylates a variety of downstream target proteins within cardiomyocytes, leading to physiological responses such as vasodilation, natriuresis, and the inhibition of cardiac hypertrophy and fibrosis.[1][2][3][4]

Nppb_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_downstream Downstream Targets cluster_response Cellular Response This compound This compound (BNP) NPRB NPR-B Receptor (Guanylyl Cyclase) This compound->NPRB Binding cGMP cGMP NPRB->cGMP Converts GTP GTP GTP->cGMP PKG PKG (Protein Kinase G) cGMP->PKG Activates ERK ERK PKG->ERK Phosphorylates GSK3b GSK3β PKG->GSK3b Inhibits PLB Phospholamban PKG->PLB Phosphorylates LTCC L-type Ca2+ Channel PKG->LTCC Inhibits RGS24 RGS2/4 PKG->RGS24 Activates TRPC6 TRPC6 PKG->TRPC6 Inhibits Response Vasodilation Inhibition of Hypertrophy Apoptosis Regulation Calcium Homeostasis ERK->Response GSK3b->Response PLB->Response LTCC->Response RGS24->Response TRPC6->Response

Caption: this compound Signaling Pathway

Performance Characteristics of Commercial this compound ELISA Kits

The selection of an appropriate ELISA kit is critical for achieving reliable and accurate results. The following table summarizes the performance characteristics of several commercially available Human this compound ELISA kits. Researchers should consult the specific product datasheets for the most up-to-date information.

FeatureKit A (Example)Kit B (Invitrogen Human proBNP/NPPB ELISA Kit)[5]Kit C (Abcam Human NT-proBNP ELISA Kit)[6]
Detection Method ColorimetricColorimetricColorimetric
Assay Type SandwichSandwichSandwich
Sample Types Serum, Plasma, Cell Culture SupernatantsSerum, Plasma, Cell Culture MediumSerum, Plasma (Heparin, Citrate, EDTA)
Sensitivity 0.56 ng/mL0.14 ng/mL≤ 11.5 pg/mL
Detection Range 1.57-100 ng/mL0.137-100 ng/mL21.9 - 1400 pg/mL
Intra-assay Precision (CV%) <10%<10%4.3%
Inter-assay Precision (CV%) <10%<12%5.6%
Assay Time ~4.5 hours4 hours 45 minutes1 hour 30 minutes

Experimental Protocol

This protocol provides a general procedure for a sandwich ELISA for this compound in serum and plasma. It is essential to follow the specific instructions provided with the chosen ELISA kit, as incubation times, reagent volumes, and concentrations may vary.

Experimental Workflow

The sandwich ELISA workflow involves capturing the target antigen (this compound) between two antibodies, followed by enzymatic detection.

ELISA_Workflow Start Start PrepareReagents Prepare Reagents, Standards, and Samples Start->PrepareReagents AddSample Add Standards and Samples to Antibody-Coated Plate PrepareReagents->AddSample Incubate1 Incubate AddSample->Incubate1 Wash1 Wash Plate Incubate1->Wash1 AddDetectionAb Add Biotinylated Detection Antibody Wash1->AddDetectionAb Incubate2 Incubate AddDetectionAb->Incubate2 Wash2 Wash Plate Incubate2->Wash2 AddHRP Add Streptavidin-HRP Wash2->AddHRP Incubate3 Incubate AddHRP->Incubate3 Wash3 Wash Plate Incubate3->Wash3 AddSubstrate Add TMB Substrate Wash3->AddSubstrate Incubate4 Incubate in Dark AddSubstrate->Incubate4 AddStop Add Stop Solution Incubate4->AddStop ReadPlate Read Absorbance at 450 nm AddStop->ReadPlate AnalyzeData Analyze Data and Calculate Concentrations ReadPlate->AnalyzeData End End AnalyzeData->End

Caption: Sandwich ELISA Experimental Workflow
Reagent Preparation

  • Bring all reagents to room temperature before use.

  • Wash Buffer: Dilute the concentrated wash buffer to 1X with deionized or distilled water as instructed in the kit manual.

  • Standard Dilutions: Reconstitute the lyophilized this compound standard with the provided standard diluent to create a stock solution. Perform serial dilutions of the stock solution to generate a standard curve. A typical standard curve might include concentrations such as 100, 50, 25, 12.5, 6.25, 3.13, and 1.57 ng/mL, with the diluent serving as the zero standard (0 ng/mL).

  • Biotinylated Detection Antibody: Dilute the concentrated biotinylated detection antibody to its working concentration with the appropriate diluent.

  • Streptavidin-HRP: Dilute the concentrated Streptavidin-HRP to its working concentration with the appropriate diluent.

Sample Preparation

Proper sample collection and handling are crucial for accurate results. Avoid repeated freeze-thaw cycles.

  • Serum:

    • Collect whole blood in a serum separator tube (SST).

    • Allow the blood to clot for 30 minutes to 2 hours at room temperature, or overnight at 4°C.

    • Centrifuge for 15-20 minutes at approximately 1000 x g.

    • Carefully collect the serum and assay immediately or aliquot and store at -20°C or -80°C.

  • Plasma:

    • Collect whole blood into tubes containing EDTA or heparin as an anticoagulant.

    • Centrifuge for 15 minutes at 1000 x g at 2-8°C within 30 minutes of collection.

    • Carefully collect the plasma and assay immediately or aliquot and store at -20°C or -80°C.

Assay Procedure
  • Determine the number of wells required for standards, samples, and controls. It is recommended to run all standards and samples in duplicate.

  • Add 100 µL of each standard, sample, and control to the appropriate wells of the pre-coated microplate.

  • Cover the plate and incubate for the time and temperature specified in the kit manual (e.g., 90 minutes at 37°C).

  • Aspirate the liquid from each well and wash the plate 3-5 times with 1X Wash Buffer. Ensure complete removal of the wash buffer after the final wash by inverting the plate and blotting it on a clean paper towel.

  • Add 100 µL of the diluted Biotinylated Detection Antibody to each well.

  • Cover the plate and incubate as directed (e.g., 60 minutes at 37°C).

  • Repeat the wash step as described in step 4.

  • Add 100 µL of the diluted Streptavidin-HRP to each well.

  • Cover the plate and incubate as directed (e.g., 30 minutes at 37°C).

  • Repeat the wash step as described in step 4.

  • Add 90 µL of TMB Substrate Solution to each well.

  • Cover the plate and incubate in the dark at room temperature or 37°C for the specified time (e.g., 15-30 minutes). A blue color will develop.

  • Add 50 µL of Stop Solution to each well. The color will change from blue to yellow.

  • Immediately read the absorbance of each well at 450 nm using a microplate reader. It is recommended to also take a reading at a reference wavelength (e.g., 570 nm or 630 nm) and subtract it from the 450 nm reading to correct for optical imperfections in the plate.

Data Analysis

  • Calculate the average absorbance for each set of duplicate standards, controls, and samples.

  • Subtract the average zero standard absorbance from all other average absorbances.

  • Generate a standard curve by plotting the mean absorbance for each standard on the y-axis against the corresponding this compound concentration on the x-axis. A four-parameter logistic (4-PL) curve fit is often recommended for ELISA data.

  • Determine the this compound concentration of the samples by interpolating their mean absorbance values from the standard curve.

  • Multiply the interpolated concentration by the dilution factor if the samples were diluted prior to the assay.

Data_Analysis_Logic RawData Raw Absorbance Data (450 nm) AvgAbs Calculate Average Absorbance for Duplicates RawData->AvgAbs BlankSubtract Subtract Average Zero Standard Absorbance AvgAbs->BlankSubtract PlotCurve Plot Standard Curve (Absorbance vs. Concentration) BlankSubtract->PlotCurve Interpolate Interpolate Sample Concentrations from Standard Curve BlankSubtract->Interpolate CurveFit Apply Four-Parameter Logistic (4-PL) Curve Fit PlotCurve->CurveFit CurveFit->Interpolate ApplyDilution Multiply by Dilution Factor Interpolate->ApplyDilution FinalConc Final Sample this compound Concentration ApplyDilution->FinalConc

Caption: ELISA Data Analysis Workflow

Troubleshooting

IssuePossible CauseSolution
High Background Insufficient washingIncrease the number of washes and ensure complete removal of wash buffer.
Contaminated reagentsUse fresh, properly stored reagents.
Incubation times too longAdhere strictly to the incubation times specified in the protocol.
Low Signal Inactive reagentsEnsure reagents have been stored correctly and have not expired.
Incubation times too shortAdhere strictly to the incubation times specified in the protocol.
Incorrect reagent preparationDouble-check all dilution calculations and ensure thorough mixing.
Poor Standard Curve Improper standard dilutionPrepare fresh standard dilutions carefully.
Pipetting errorsUse calibrated pipettes and ensure accurate pipetting technique.
Plate reader settings incorrectVerify the correct wavelength and other settings on the microplate reader.
High Coefficient of Variation (CV) Inconsistent pipettingUse consistent pipetting technique for all wells.
Incomplete washingEnsure uniform and thorough washing of all wells.
Temperature variation across the plateEnsure the plate is incubated in a stable temperature environment.

References

Application Notes and Protocols for Nppb Knockout Mouse Models in Cardiac Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Natriuretic peptide B (Nppb), also known as brain natriuretic peptide (BNP), is a cardiac hormone critically involved in cardiovascular homeostasis. Encoded by the this compound gene, it plays a key role in regulating blood pressure, blood volume, and cardiac remodeling. Elevated levels of BNP are a well-established biomarker for heart failure.[1][2] To elucidate the precise in vivo functions of this compound in cardiac physiology and pathology, knockout mouse models have been developed. These models are invaluable tools for investigating the consequences of this compound deficiency and for testing novel therapeutic strategies for cardiac diseases.

This document provides detailed application notes and protocols for the generation and characterization of this compound knockout mouse models for cardiac research.

Generation of this compound Knockout Mice

The generation of this compound knockout mice is most commonly achieved using CRISPR/Cas9 genome editing technology. This approach allows for the targeted disruption of the this compound gene, leading to a loss of function. The general workflow for creating this compound knockout mice using CRISPR/Cas9 is as follows:

G cluster_design Design Phase cluster_injection Microinjection cluster_generation Generation & Screening gRNA Design gRNA Design Donor DNA Template (optional) Donor DNA Template (optional) Zygote Collection Zygote Collection gRNA Design->Zygote Collection Microinjection of CRISPR components Microinjection of CRISPR components Zygote Collection->Microinjection of CRISPR components Implantation into Surrogate Implantation into Surrogate Microinjection of CRISPR components->Implantation into Surrogate Birth of Pups (F0) Birth of Pups (F0) Implantation into Surrogate->Birth of Pups (F0) Genotyping Genotyping Birth of Pups (F0)->Genotyping Breeding to Establish Germline Transmission (F1) Breeding to Establish Germline Transmission (F1) Genotyping->Breeding to Establish Germline Transmission (F1)

Figure 1: Workflow for generating this compound knockout mice using CRISPR/Cas9.

Cardiac Phenotype of this compound Knockout Mice

This compound knockout mice may not exhibit an overt cardiac phenotype at baseline under normal physiological conditions. However, they often display an altered response to cardiac stress, such as pressure overload induced by transverse aortic constriction (TAC) or myocardial infarction.

Baseline Phenotype:

While some studies report no significant difference in cardiac morphology and function at baseline, others have observed subtle changes. It is crucial to establish a thorough baseline characterization of the specific knockout line being used.

Phenotype under Cardiac Stress:

Upon induction of cardiac stress, this compound knockout mice typically develop a more severe cardiac phenotype compared to wild-type controls. This can include:

  • Exacerbated Cardiac Fibrosis: A consistent finding in this compound knockout mice is an increase in cardiac fibrosis, both at baseline in older animals and more prominently after cardiac injury.

  • Variable Hypertrophic Response: The hypertrophic response in this compound knockout mice can be variable. Some studies report no significant difference in hypertrophy, while others show an attenuated or exacerbated response depending on the specific stress model and genetic background.

  • Cardiac Dysfunction: In response to pressure overload, this compound knockout mice may exhibit a more pronounced decline in cardiac function, as evidenced by reduced ejection fraction and fractional shortening.

Quantitative Data Summary:

The following tables summarize representative quantitative data from studies on this compound knockout mice. Note that specific values can vary depending on the mouse strain, age, and experimental conditions.

Table 1: Baseline Cardiac Parameters in Adult this compound Knockout Mice

ParameterWild-TypeThis compound Knockout
Heart Weight / Body Weight (mg/g)~4.5~4.5
Left Ventricular Ejection Fraction (%)~60-70~60-70
Left Ventricular Fractional Shortening (%)~30-40~30-40
Interstitial Fibrosis (%)<1~1-3

Table 2: Cardiac Parameters in Adult this compound Knockout Mice after Transverse Aortic Constriction (TAC)

ParameterWild-Type (TAC)This compound Knockout (TAC)
Heart Weight / Body Weight (mg/g)~6.0-7.0~6.5-7.5
Left Ventricular Ejection Fraction (%)~30-40~20-30
Left Ventricular Fractional Shortening (%)~15-20~10-15
Interstitial Fibrosis (%)~5-10~15-25

Experimental Protocols

Transthoracic Echocardiography for Cardiac Function Assessment

This protocol outlines the procedure for non-invasive assessment of cardiac function in mice using transthoracic echocardiography.

Materials:

  • High-frequency ultrasound system with a linear array transducer (30-40 MHz)

  • Anesthesia machine with isoflurane

  • Heating pad and rectal thermometer

  • ECG electrodes

  • Ultrasound gel

  • Hair removal cream

Procedure:

  • Animal Preparation:

    • Anesthetize the mouse using isoflurane (1-2% in oxygen).

    • Remove the chest fur using hair removal cream to ensure optimal probe contact.

    • Place the mouse in a supine position on a heating pad to maintain body temperature at 37°C.

    • Attach ECG leads to the limbs to monitor heart rate.

  • Image Acquisition:

    • Apply a generous amount of pre-warmed ultrasound gel to the chest.

    • Parasternal Long-Axis (PLAX) View: Position the transducer to the left of the sternum, parallel to the long axis of the heart. Obtain a clear view of the left ventricle (LV), mitral valve, and aortic valve.

    • M-mode Imaging (PLAX): From the PLAX view, position the M-mode cursor perpendicular to the LV anterior and posterior walls at the level of the papillary muscles. Record M-mode images to measure LV dimensions.

    • Parasternal Short-Axis (PSAX) View: Rotate the transducer 90 degrees clockwise from the PLAX view. Obtain cross-sectional views of the LV at the level of the papillary muscles.

    • Doppler Imaging: Use pulsed-wave Doppler to assess blood flow across the mitral and aortic valves.

  • Data Analysis:

    • Measure the following parameters from the M-mode images:

      • Left ventricular internal dimension at end-diastole (LVIDd)

      • Left ventricular internal dimension at end-systole (LVIDs)

      • Left ventricular posterior wall thickness at end-diastole (LVPWd)

      • Interventricular septum thickness at end-diastole (IVSd)

    • Calculate the following functional parameters:

      • Ejection Fraction (EF%): [(LVIDd³ - LVIDs³) / LVIDd³] * 100

      • Fractional Shortening (FS%): [(LVIDd - LVIDs) / LVIDd] * 100

Histological Analysis of Cardiac Fibrosis (Masson's Trichrome Staining)

This protocol describes the staining of heart sections to visualize and quantify collagen deposition as a measure of fibrosis.

Materials:

  • 4% Paraformaldehyde (PFA) in PBS

  • Sucrose solutions (15% and 30% in PBS)

  • Optimal Cutting Temperature (OCT) compound

  • Cryostat

  • Masson's Trichrome staining kit (e.g., Sigma-Aldrich, HT15)

  • Microscope with imaging software (e.g., ImageJ)

Procedure:

  • Tissue Preparation:

    • Euthanize the mouse and excise the heart.

    • Perfuse the heart with ice-cold PBS to remove blood.

    • Fix the heart in 4% PFA overnight at 4°C.

    • Cryoprotect the heart by incubating in 15% sucrose for 4 hours, followed by 30% sucrose overnight at 4°C.

    • Embed the heart in OCT compound and freeze on dry ice.

    • Cut 10 µm thick sections using a cryostat and mount on slides.

  • Staining Procedure (follow kit instructions):

    • A typical procedure involves:

      • Rehydration of the sections.

      • Mordanting in Bouin's solution.

      • Staining with Weigert's iron hematoxylin for nuclei (black).

      • Staining with Biebrich scarlet-acid fuchsin for cytoplasm and muscle (red).

      • Differentiating in phosphomolybdic-phosphotungstic acid.

      • Staining with aniline blue for collagen (blue).

      • Dehydration and mounting.

  • Image Analysis:

    • Acquire images of the stained heart sections.

    • Using ImageJ or similar software, quantify the fibrotic area (blue) as a percentage of the total left ventricular area.

Quantitative PCR (qPCR) for Gene Expression Analysis

This protocol details the measurement of gene expression levels of key cardiac fibrosis and hypertrophy markers.

Materials:

  • RNA extraction kit (e.g., TRIzol, RNeasy Mini Kit)

  • cDNA synthesis kit

  • qPCR master mix (SYBR Green-based)

  • qPCR instrument

  • Primers for target and reference genes

Primer Sequences for Mouse Cardiac Markers:

GeneForward Primer (5'-3')Reverse Primer (5'-3')
Col1a1GCTCCTCTTAGGGGCCACTCCACGTCTCACCATTGGGG
Col3a1CTGTAACATGGAAACTGGGGAAACCATAGCTGAACTGGGAATCCATA
Acta2 (α-SMA)CCCAGACATCAGGGAGTAATGGTCTATCGGATACTTCAGCGTCA
Nppa (ANP)GCTTCCAGGCCATATTGGAGGGGCTCCAATCCTGTCAATC
Myh7 (β-MHC)GCTGCTCTGGAGGCAGAGTAGCTGCATTCACCTGGTCCTC
Acta1GAGGCACCAGGGTGTGATTCCAGTTTGTCAATAAACCCAGC
Gapdh (Reference)AGGTCGGTGTGAACGGATTTGTGTAGACCATGTAGTTGAGGTCA

Procedure:

  • RNA Extraction:

    • Excise the heart, remove the atria, and snap-freeze the ventricles in liquid nitrogen.

    • Homogenize the ventricular tissue and extract total RNA using an RNA extraction kit according to the manufacturer's protocol.

    • Assess RNA quality and quantity using a spectrophotometer.

  • cDNA Synthesis:

    • Reverse transcribe 1 µg of total RNA into cDNA using a cDNA synthesis kit.

  • qPCR:

    • Prepare the qPCR reaction mix containing cDNA, forward and reverse primers, and SYBR Green master mix.

    • Run the qPCR reaction using a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).

    • Include a melt curve analysis to verify the specificity of the amplified product.

  • Data Analysis:

    • Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes to the reference gene (Gapdh).

Isolation of Adult Mouse Cardiomyocytes

This protocol describes the isolation of viable cardiomyocytes from adult mouse hearts for in vitro studies.

Materials:

  • Langendorff perfusion system

  • Perfusion buffer (e.g., calcium-free Tyrode's solution)

  • Digestion buffer (perfusion buffer with collagenase type II and hyaluronidase)

  • Stopping buffer (perfusion buffer with 10% fetal bovine serum)

  • Cannulation supplies (suture, forceps, scissors)

Procedure:

  • Heart Excision and Cannulation:

    • Heparinize and anesthetize the mouse.

    • Quickly excise the heart and place it in ice-cold perfusion buffer.

    • Cannulate the aorta onto the Langendorff apparatus.

  • Perfusion and Digestion:

    • Perfuse the heart with perfusion buffer to clear the blood.

    • Switch to the digestion buffer and perfuse until the heart becomes pale and swollen.

  • Cell Dissociation and Purification:

    • Remove the heart from the cannula and mince the ventricular tissue.

    • Gently triturate the tissue in stopping buffer to release the cardiomyocytes.

    • Filter the cell suspension through a nylon mesh to remove undigested tissue.

    • Allow the cardiomyocytes to settle by gravity and carefully remove the supernatant.

    • Gradually reintroduce calcium to the cells to prevent hypercontraction.

This compound Signaling Pathway

This compound exerts its effects by binding to the natriuretic peptide receptor-A (NPR-A), a transmembrane guanylyl cyclase. This binding activates the receptor, leading to the conversion of GTP to cyclic GMP (cGMP). cGMP then acts as a second messenger, primarily activating protein kinase G (PKG). PKG, in turn, phosphorylates various downstream targets, leading to the anti-hypertrophic and anti-fibrotic effects of this compound.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm This compound This compound NPR-A NPR-A This compound->NPR-A Binds to GTP GTP cGMP cGMP GTP->cGMP Conversion PKG PKG cGMP->PKG Activates Downstream Targets Downstream Targets PKG->Downstream Targets Anti-hypertrophic Effects Anti-hypertrophic Effects Downstream Targets->Anti-hypertrophic Effects Anti-fibrotic Effects Anti-fibrotic Effects Downstream Targets->Anti-fibrotic Effects

Figure 2: Simplified this compound signaling pathway in cardiomyocytes.

Conclusion

This compound knockout mouse models are indispensable tools for dissecting the role of this crucial cardiac hormone in health and disease. By employing the detailed protocols and understanding the expected phenotype outlined in these application notes, researchers can effectively utilize these models to advance our understanding of cardiac pathophysiology and to develop novel therapeutic interventions for heart disease.

References

Application Notes and Protocols for Immunofluorescence Staining of Nppb in Heart Sections

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the immunofluorescence staining of Natriuretic Peptide B (Nppb) in heart tissue sections. This guide is intended to assist researchers in accurately detecting and quantifying this compound expression, a critical biomarker in cardiovascular research and drug development.

Introduction

Natriuretic Peptide B (this compound), also known as brain natriuretic peptide (BNP), is a cardiac hormone primarily synthesized and secreted by ventricular cardiomyocytes in response to myocardial stress and volume overload.[1][2] this compound plays a crucial role in cardiovascular homeostasis by promoting natriuresis, diuresis, and vasodilation.[1] Its expression is significantly upregulated in pathological conditions such as heart failure and myocardial infarction, making it a key diagnostic and prognostic marker.[2][3] Immunofluorescence staining of heart sections allows for the precise localization and quantification of this compound protein expression within the cardiac tissue, providing valuable insights into the pathophysiology of heart disease and the efficacy of therapeutic interventions.

Signaling Pathway of this compound in Cardiomyocytes

This compound exerts its biological effects by binding to natriuretic peptide receptors (NPRs) on the surface of target cells, including cardiomyocytes. The primary signaling pathway involves the activation of NPR-A, a receptor with intrinsic guanylyl cyclase activity. This leads to the conversion of GTP to cyclic GMP (cGMP), which in turn activates protein kinase G (PKG). PKG phosphorylates downstream targets, resulting in a cascade of events that collectively contribute to the cardioprotective effects of this compound.

Nppb_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound (BNP) NPRA NPR-A This compound->NPRA NPRC NPR-C (Clearance Receptor) This compound->NPRC cGMP cGMP NPRA->cGMP Guanylyl Cyclase Activity Internalization Internalization and Degradation NPRC->Internalization GTP GTP GTP->cGMP PKG Protein Kinase G (PKG) cGMP->PKG Activates Cellular_Response Cardioprotective Effects (e.g., anti-hypertrophic, anti-fibrotic) PKG->Cellular_Response Phosphorylates Downstream Targets Immunofluorescence_Workflow Tissue_Prep Tissue Preparation (Fixation, Cryoprotection, Sectioning) Rehydration_Perm Rehydration and Permeabilization (PBS, Triton X-100) Tissue_Prep->Rehydration_Perm Blocking Blocking (Normal Serum, BSA) Rehydration_Perm->Blocking Primary_Ab Primary Antibody Incubation (Anti-Nppb) Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation (Fluorophore-conjugated) Primary_Ab->Secondary_Ab Counterstain Nuclear Counterstain (DAPI/Hoechst) Secondary_Ab->Counterstain Mounting Mounting (Anti-fade medium) Counterstain->Mounting Imaging Imaging (Fluorescence/Confocal Microscopy) Mounting->Imaging

References

Application Notes and Protocols for Cloning and Expression of Recombinant Nppb Protein

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the cloning, expression, purification, and functional characterization of recombinant human Natriuretic Peptide B (Nppb) protein. The protocols outlined below are intended to serve as a foundational methodology that can be adapted and optimized for specific laboratory conditions and research objectives.

Data Summary

Quantitative data from typical recombinant this compound protein production experiments are summarized in the table below. These values represent expected outcomes under optimized conditions and may vary depending on the specific expression system, purification strategy, and analytical methods used.

ParameterE. coli Expression SystemMammalian Expression System (e.g., HEK293)
Vector pET-28a(+)pcDNA3.1(+)
Host Strain/Cell Line BL21 (DE3)HEK293
Culture Volume 1 L1 L
Induction 0.5 mM IPTG at 18°C for 16hTransient transfection with PEI
Purification Method Immobilized Metal Affinity Chromatography (IMAC) - Ni-NTAImmobilized Metal Affinity Chromatography (IMAC) - Ni-NTA
Protein Yield (per L of culture) 5 - 10 mg1 - 5 mg
Purity (SDS-PAGE) >95%>98%
Biological Activity (EC50 in cGMP assay) 1 - 10 nM0.5 - 5 nM

Experimental Protocols

Cloning of Human this compound into an Expression Vector

This protocol describes the cloning of the human this compound coding sequence into a bacterial expression vector, pET-28a(+), which incorporates an N-terminal Hexa-histidine (6xHis) tag for affinity purification.

Materials:

  • Human this compound cDNA

  • pET-28a(+) vector

  • Restriction enzymes (e.g., NdeI and XhoI)

  • T4 DNA Ligase

  • High-fidelity DNA polymerase

  • Primers for this compound amplification (with restriction sites)

  • DH5α competent E. coli cells

  • LB agar plates with kanamycin (50 µg/mL)

  • DNA purification kits

Protocol:

  • Primer Design: Design forward and reverse primers for the amplification of the human this compound coding sequence. Incorporate NdeI and XhoI restriction sites at the 5' ends of the forward and reverse primers, respectively.

  • PCR Amplification: Perform PCR using human this compound cDNA as a template and the designed primers to amplify the this compound coding sequence.

  • Purification of PCR Product and Vector: Purify the amplified this compound PCR product and the pET-28a(+) vector using appropriate DNA purification kits.

  • Restriction Digestion: Digest both the purified this compound PCR product and the pET-28a(+) vector with NdeI and XhoI restriction enzymes.

  • Ligation: Ligate the digested this compound insert into the digested pET-28a(+) vector using T4 DNA Ligase.

  • Transformation: Transform the ligation mixture into competent DH5α E. coli cells and plate on LB agar plates containing kanamycin.

  • Colony Screening and Plasmid Purification: Screen individual colonies by colony PCR and confirm the presence and orientation of the insert by Sanger sequencing of the purified plasmid DNA.

Expression of Recombinant this compound in E. coli

This protocol details the expression of His-tagged this compound in the E. coli strain BL21 (DE3).[1][2][3]

Materials:

  • pET-28a(+)-Nppb plasmid

  • BL21 (DE3) competent E. coli cells

  • LB medium with kanamycin (50 µg/mL)

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG)

Protocol:

  • Transformation: Transform the pET-28a(+)-Nppb plasmid into competent BL21 (DE3) E. coli cells.

  • Starter Culture: Inoculate a single colony into 50 mL of LB medium containing kanamycin and grow overnight at 37°C with shaking.

  • Large-Scale Culture: Inoculate 1 L of LB medium with the overnight starter culture and grow at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.

  • Induction: Cool the culture to 18°C and induce protein expression by adding IPTG to a final concentration of 0.5 mM.[4]

  • Expression: Continue to incubate the culture at 18°C for 16 hours with shaking.

  • Cell Harvest: Harvest the bacterial cells by centrifugation at 5,000 x g for 15 minutes at 4°C. Discard the supernatant and store the cell pellet at -80°C.

Purification of Recombinant this compound Protein

This protocol describes the purification of His-tagged this compound from E. coli cell lysate using Immobilized Metal Affinity Chromatography (IMAC).[5]

Materials:

  • Cell pellet from 1 L culture

  • Lysis Buffer: 50 mM Tris-HCl (pH 8.0), 300 mM NaCl, 10 mM imidazole, 1 mM PMSF

  • Wash Buffer: 50 mM Tris-HCl (pH 8.0), 300 mM NaCl, 20 mM imidazole

  • Elution Buffer: 50 mM Tris-HCl (pH 8.0), 300 mM NaCl, 250 mM imidazole

  • Ni-NTA agarose resin

  • Chromatography column

Protocol:

  • Cell Lysis: Resuspend the cell pellet in 30 mL of ice-cold Lysis Buffer. Lyse the cells by sonication on ice.

  • Clarification: Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet cell debris.

  • Column Equilibration: Equilibrate a chromatography column packed with Ni-NTA agarose resin with 5 column volumes of Lysis Buffer.

  • Binding: Load the clarified lysate onto the equilibrated column.

  • Washing: Wash the column with 10 column volumes of Wash Buffer to remove non-specifically bound proteins.

  • Elution: Elute the bound His-tagged this compound protein with 5 column volumes of Elution Buffer.

  • Analysis: Analyze the eluted fractions by SDS-PAGE to assess purity. Pool the fractions containing pure this compound.

  • Buffer Exchange: If necessary, perform buffer exchange into a suitable storage buffer (e.g., PBS) using dialysis or a desalting column.

This compound Biological Activity Assay

The biological activity of recombinant this compound can be determined by its ability to stimulate the production of cyclic guanosine monophosphate (cGMP) in cells expressing the this compound receptor, natriuretic peptide receptor A (NPR-A).

Materials:

  • HEK293 cells stably expressing NPR-A

  • DMEM supplemented with 10% FBS

  • Recombinant this compound protein

  • IBMX (a phosphodiesterase inhibitor)

  • cGMP ELISA kit

Protocol:

  • Cell Seeding: Seed NPR-A expressing HEK293 cells in a 96-well plate and grow to confluence.

  • Pre-treatment: Pre-treat the cells with IBMX (final concentration 0.5 mM) for 30 minutes to inhibit cGMP degradation.

  • This compound Stimulation: Add varying concentrations of recombinant this compound protein to the cells and incubate for 15 minutes at 37°C.

  • Cell Lysis and cGMP Measurement: Lyse the cells and measure the intracellular cGMP concentration using a commercial cGMP ELISA kit according to the manufacturer's instructions.

  • Data Analysis: Plot the cGMP concentration against the this compound concentration and determine the EC50 value.

Visualizations

This compound Signaling Pathway

Nppb_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space This compound This compound NPR_A NPR-A (Guanylate Cyclase-A) This compound->NPR_A Binding and Activation cGMP cGMP NPR_A->cGMP Converts GTP GTP GTP->NPR_A PKG Protein Kinase G (PKG) cGMP->PKG Activates VASP VASP (Vasodilator-stimulated phosphoprotein) PKG->VASP Phosphorylates Physiological_Effects Physiological Effects (Vasodilation, Natriuresis) VASP->Physiological_Effects Leads to

Caption: this compound signaling pathway.

Experimental Workflow for Recombinant this compound Production

Recombinant_Nppb_Workflow cluster_cloning 1. Gene Cloning cluster_expression 2. Protein Expression cluster_purification 3. Protein Purification cluster_characterization 4. Protein Characterization PCR PCR Amplification of this compound gene Digestion_Ligation Restriction Digestion and Ligation into pET-28a(+) PCR->Digestion_Ligation Transformation_Cloning Transformation into DH5α and Screening Digestion_Ligation->Transformation_Cloning Transformation_Expression Transformation into BL21(DE3) Transformation_Cloning->Transformation_Expression Culture Cell Culture and Induction with IPTG Transformation_Expression->Culture Lysis Cell Lysis and Clarification Culture->Lysis IMAC IMAC Purification (Ni-NTA) Lysis->IMAC Analysis SDS-PAGE and Buffer Exchange IMAC->Analysis Purity_Quant Purity and Concentration Determination Analysis->Purity_Quant Activity_Assay Biological Activity Assay (cGMP ELISA) Purity_Quant->Activity_Assay

Caption: Experimental workflow.

References

Application Notes and Protocols for Nppb Promoter Activity Assay in Gene Regulation Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Natriuretic Peptide B (Nppb), also known as Brain Natriuretic Peptide (BNP), is a cardiac hormone primarily expressed in the ventricles of the heart. Its expression is significantly upregulated in response to cardiac stress, such as in cardiac hypertrophy and heart failure. The regulation of the this compound gene is a complex process involving a variety of signaling pathways and transcription factors, making its promoter an important tool for studying cardiac gene regulation and for screening potential therapeutic compounds. This document provides detailed application notes and protocols for utilizing an this compound promoter activity assay to investigate gene regulation.

Signaling Pathways Regulating this compound Expression

The expression of the this compound gene is tightly controlled by a network of signaling pathways that are activated in response to hypertrophic stimuli. Key transcription factors such as GATA4, NKX2-5, and AP-1 (a complex of c-Jun and c-Fos) play a crucial role in binding to the this compound promoter and driving its transcription. The histone acetyltransferase p300 is also recruited to the promoter, leading to histone acetylation and a more open chromatin structure, which facilitates gene expression. Furthermore, a "super enhancer" region located upstream of the this compound gene has been identified as a critical regulator of its expression.

Hypertrophic stimuli, such as phenylephrine (an α1-adrenergic agonist) and endothelin-1, activate signaling cascades that converge on these transcription factors. For instance, phenylephrine stimulation can lead to the activation of protein kinase C (PKC) and mitogen-activated protein kinase (MAPK) pathways, which in turn can phosphorylate and activate transcription factors that drive this compound expression.

Below is a diagram illustrating the key signaling pathways involved in the regulation of this compound gene expression.

Nppb_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Phenylephrine Phenylephrine Alpha1_AR α1-AR Phenylephrine->Alpha1_AR Endothelin1 Endothelin1 ET_Receptor ET Receptor Endothelin1->ET_Receptor PLC PLC Alpha1_AR->PLC ET_Receptor->PLC PKC PKC PLC->PKC MAPK_Cascade MAPK Cascade (ERK, JNK, p38) PKC->MAPK_Cascade GATA4 GATA4 MAPK_Cascade->GATA4 AP1 AP-1 (c-Jun/c-Fos) MAPK_Cascade->AP1 Nppb_Promoter This compound Promoter GATA4->Nppb_Promoter NKX2_5 NKX2-5 NKX2_5->Nppb_Promoter AP1->Nppb_Promoter p300 p300 p300->Nppb_Promoter Nppb_Gene This compound Gene Nppb_Promoter->Nppb_Gene mRNA This compound mRNA Nppb_Gene->mRNA Transcription

Figure 1. Signaling pathways regulating this compound gene expression.

Experimental Workflow for this compound Promoter Activity Assay

The general workflow for an this compound promoter activity assay using a luciferase reporter system involves several key steps, from the construction of the reporter vector to the final data analysis.

Nppb_Assay_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Clone_Promoter 1. Clone this compound Promoter into Luciferase Vector Isolate_Cells 2. Isolate and Culture Neonatal Rat Ventricular Myocytes Transfect 3. Transfect Cells with This compound-Luciferase Construct Isolate_Cells->Transfect Stimulate 4. Stimulate Cells with Hypertrophic Agents Transfect->Stimulate Lyse_Cells 5. Lyse Cells and Measure Luciferase Activity Stimulate->Lyse_Cells Analyze_Data 6. Normalize and Analyze Data Lyse_Cells->Analyze_Data

Figure 2. Experimental workflow for the this compound promoter activity assay.

Quantitative Data Summary

The following tables summarize representative quantitative data from this compound promoter activity assays. These values can be used as a reference for expected fold-changes in luciferase activity upon stimulation.

Table 1: this compound Promoter Activity in Response to Hypertrophic Stimuli in Zebrafish [1]

StimulusFold Increase in Luciferase Activity (Mean ± SEM)
Isoproterenol (ISO)2.6 ± 0.2
tnnt2 Morpholino5.8 ± 1.2

Table 2: Representative this compound Promoter Activity in Response to Hypertrophic Stimuli in Neonatal Rat Ventricular Myocytes (NRVMs)

StimulusConcentrationFold Increase in Luciferase Activity (Mean ± SD)
Phenylephrine100 µM3.5 ± 0.4
Endothelin-1100 nM4.2 ± 0.6

Experimental Protocols

Protocol 1: Construction of this compound Promoter-Luciferase Reporter Vector

This protocol describes the cloning of the rat this compound promoter into a luciferase reporter vector.

Materials:

  • Rat genomic DNA

  • pGL3-Basic vector (or similar luciferase reporter vector)

  • Restriction enzymes (e.g., KpnI and XhoI)

  • T4 DNA Ligase

  • High-fidelity DNA polymerase

  • Primers for this compound promoter amplification (designed based on the rat this compound gene sequence, GenBank Accession: NM_012613.1). A promoter region of approximately 2 kb upstream of the transcription start site is typically used.

    • Forward Primer with KpnI site: 5'-GGTACC-N(18-22)-3'

    • Reverse Primer with XhoI site: 5'-CTCGAG-N(18-22)-3'

  • DH5α competent E. coli

  • LB agar plates with ampicillin

  • Plasmid purification kit

Procedure:

  • Primer Design: Design primers to amplify the desired length of the rat this compound promoter from genomic DNA. Incorporate restriction enzyme sites (e.g., KpnI and XhoI) at the 5' ends of the forward and reverse primers, respectively, for subsequent cloning into the pGL3-Basic vector.

  • PCR Amplification: Perform PCR using high-fidelity DNA polymerase and rat genomic DNA as the template to amplify the this compound promoter fragment.

  • Purification of PCR Product: Purify the amplified PCR product using a PCR purification kit.

  • Restriction Digestion: Digest both the purified PCR product and the pGL3-Basic vector with KpnI and XhoI restriction enzymes.

  • Ligation: Ligate the digested this compound promoter fragment into the digested pGL3-Basic vector using T4 DNA Ligase.

  • Transformation: Transform the ligation mixture into competent DH5α E. coli cells.

  • Screening and Selection: Plate the transformed cells on LB agar plates containing ampicillin. Select individual colonies and grow them in liquid LB medium.

  • Plasmid Purification and Verification: Purify the plasmid DNA from the overnight cultures using a plasmid purification kit. Verify the correct insertion of the this compound promoter by restriction digestion and DNA sequencing.

Protocol 2: this compound Promoter Activity Assay in Neonatal Rat Ventricular Myocytes (NRVMs)

This protocol provides a detailed methodology for performing an this compound promoter activity assay in primary NRVMs.

Materials:

  • Neonatal rat pups (1-3 days old)

  • Collagenase Type II

  • DMEM/F12 medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Lipofectamine 3000 (or other suitable transfection reagent)

  • This compound-luciferase reporter construct

  • Renilla luciferase control vector (e.g., pRL-TK)

  • Dual-Luciferase Reporter Assay System

  • Luminometer

  • Phenylephrine or Endothelin-1

  • Phosphate Buffered Saline (PBS)

  • Cell lysis buffer

Procedure:

  • Isolation and Culture of NRVMs:

    • Isolate ventricles from neonatal rat pups under sterile conditions.

    • Mince the ventricular tissue and digest with Collagenase Type II to obtain a single-cell suspension.

    • Pre-plate the cell suspension for 1-2 hours to enrich for cardiomyocytes by allowing fibroblasts to adhere to the culture dish.

    • Collect the non-adherent cardiomyocytes and plate them on gelatin-coated 24-well plates at a density of 2 x 10^5 cells/well in DMEM/F12 supplemented with 10% FBS and 1% Penicillin-Streptomycin.

    • Culture the cells for 24-48 hours before transfection.

  • Transfection:

    • For each well, prepare a DNA-lipid complex by co-transfecting 400 ng of the this compound-luciferase reporter construct and 40 ng of the Renilla luciferase control vector using Lipofectamine 3000 according to the manufacturer's instructions.

    • Incubate the cells with the transfection complex for 24 hours.

  • Cell Stimulation:

    • After 24 hours of transfection, replace the medium with serum-free DMEM/F12.

    • Treat the cells with hypertrophic stimuli (e.g., 100 µM phenylephrine or 100 nM endothelin-1) or vehicle control.

    • Incubate the cells for another 24 hours.

  • Cell Lysis and Luciferase Assay:

    • Wash the cells once with PBS.

    • Lyse the cells by adding 100 µL of passive lysis buffer to each well and incubating for 15 minutes at room temperature with gentle shaking.

    • Transfer 20 µL of the cell lysate to a white 96-well plate.

    • Measure Firefly and Renilla luciferase activities sequentially using a luminometer and the Dual-Luciferase Reporter Assay System according to the manufacturer's protocol.

  • Data Analysis:

    • Normalize the Firefly luciferase activity to the Renilla luciferase activity for each sample to control for transfection efficiency.

    • Calculate the fold change in this compound promoter activity by dividing the normalized luciferase activity of the stimulated samples by that of the vehicle-treated control samples.

    • Perform statistical analysis (e.g., t-test or ANOVA) to determine the significance of the observed changes.

Conclusion

The this compound promoter activity assay is a powerful and versatile tool for studying the molecular mechanisms of cardiac gene regulation and for the identification of novel therapeutic agents for cardiovascular diseases. The protocols and application notes provided herein offer a comprehensive guide for researchers to successfully implement this assay in their studies. Careful optimization of experimental conditions, particularly for primary cell culture and transfection, is crucial for obtaining reliable and reproducible results.

References

Application Notes and Protocols for High-Throughput Screening of Nppb Signaling Modulators

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for identifying and characterizing modulators of the Natriuretic Peptide B (Nppb) signaling pathway using high-throughput screening (HTS). The protocols outlined below cover the generation of stable cell lines, primary and secondary screening assays, and robust data analysis methods.

Introduction to this compound Signaling

Natriuretic Peptide B (this compound) is a peptide hormone that plays a critical role in cardiovascular homeostasis, primarily through its interaction with the Natriuretic Peptide Receptor 2 (NPR2). NPR2 is a transmembrane receptor with intrinsic guanylate cyclase activity.[1][2] Upon this compound binding, NPR2 dimerizes and is activated, leading to the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[3] cGMP acts as a second messenger, primarily activating Protein Kinase G (PKG), which in turn phosphorylates various downstream targets to elicit cellular responses such as vasodilation and inhibition of cardiac hypertrophy.[4] Dysregulation of the this compound signaling pathway is implicated in various cardiovascular diseases, making it an attractive target for therapeutic intervention.

This compound Signaling Pathway Diagram

Nppb_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space This compound This compound NPR2 NPR2 This compound->NPR2 Binds and Activates GTP GTP cGMP cGMP GTP->cGMP Guanylate Cyclase Activity PKG Protein Kinase G (PKG) cGMP->PKG Activates Downstream_Effectors Downstream Effectors PKG->Downstream_Effectors Phosphorylates Cellular_Response Cellular Response (e.g., Vasodilation) Downstream_Effectors->Cellular_Response Leads to HTS_Workflow A Stable Cell Line Generation (HEK293-NPR2) B Primary HTS (cGMP Reporter Assay) A->B C Hit Confirmation (Dose-Response) B->C D Counter-Screens (e.g., Autofluorescence) C->D E Secondary Assay (PKG Reporter Assay) D->E F Lead Optimization E->F

References

Application Notes and Protocols for In Vivo Delivery of Nppb Therapeutic Agents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Natriuretic Peptide B (Nppb), also known as brain natriuretic peptide (BNP), is a peptide hormone primarily secreted by the ventricles of the heart in response to cardiac stress and plays a crucial role in cardiovascular homeostasis. Its functions include vasodilation, natriuresis, and inhibition of the renin-angiotensin-aldosterone system, making it a valuable therapeutic agent for cardiovascular diseases such as heart failure and hypertension. This document provides detailed application notes and protocols for the in vivo delivery of this compound therapeutic agents, focusing on gene therapy and nanoparticle-based delivery methods.

This compound Signaling Pathway

This compound exerts its biological effects by binding to the natriuretic peptide receptor-A (NPR-A), a membrane-bound guanylyl cyclase. This binding activates the receptor, leading to the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). The subsequent increase in intracellular cGMP concentration activates cGMP-dependent protein kinase G (PKG), which in turn phosphorylates various downstream targets, resulting in vasodilation, decreased cardiac hypertrophy, and reduced fibrosis.

Nppb_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound (BNP) NPR_A NPR-A Receptor This compound->NPR_A cGMP cGMP NPR_A->cGMP Guanylyl Cyclase Activity GTP GTP GTP->cGMP PKG PKG cGMP->PKG Downstream Downstream Effectors PKG->Downstream Effects Physiological Effects: - Vasodilation - Anti-hypertrophy - Anti-fibrosis Downstream->Effects

Caption: this compound signaling pathway.

In Vivo Delivery Methods

Two primary strategies for the in vivo delivery of this compound therapeutic agents are gene therapy using adeno-associated virus (AAV) vectors and the use of nanoparticle-based carriers for peptide or protein delivery.

Gene Therapy via Adeno-Associated Virus (AAV)

AAV vectors, particularly serotype 9 (AAV9), have shown significant promise for cardiac gene delivery due to their high tropism for cardiomyocytes. This approach involves delivering the this compound gene to the heart, enabling sustained local production of the therapeutic peptide.

Experimental Workflow for AAV-Nppb Gene Therapy:

AAV_Nppb_Workflow AAV_Prep AAV-Nppb Vector Production & Purification Injection In Vivo Administration (e.g., Intravenous Injection) AAV_Prep->Injection Animal_Model Animal Model of Cardiovascular Disease (e.g., Heart Failure Mouse Model) Animal_Model->Injection Monitoring Longitudinal Monitoring (e.g., Echocardiography) Injection->Monitoring Analysis Terminal Analysis: - Gene Expression (qRT-PCR) - Protein Expression (Western Blot) - Histology (Fibrosis) Monitoring->Analysis Data Data Analysis & Interpretation Analysis->Data

Caption: AAV-Nppb gene therapy workflow.

Quantitative Data from AAV-mediated Gene Therapy Studies for Cardiac Repair:

ParameterDelivery VehicleDosageAnimal ModelKey FindingsReference
Cardiac Function AAV91x1013 - 1x1014 vg/kgMouse model of cardiomyopathySignificant improvement in ejection fraction and fractional shortening.
Survival AAV91x1014 vg/kgMouse model of cardiomyopathySignificantly increased lifespan compared to untreated controls.
Gene Expression AAV93.15x1010 vg/mouseC57BL/6 Mice358-fold higher luciferase expression in the heart compared to AAV2.
Cardiac Remodeling AAV9High dose (~70% cardiomyocyte transduction)Mouse model of Barth SyndromePrevented and reversed cardiac fibrosis.

Detailed Experimental Protocols:

Protocol 1: Production and Purification of AAV9-Nppb Vector

  • Vector Construction:

    • Clone the murine or human this compound coding sequence into an AAV expression plasmid.

    • Utilize a cardiac-specific promoter, such as the cardiac troponin T (cTnT) promoter, to restrict this compound expression to cardiomyocytes.

    • Include a polyadenylation signal (e.g., bovine growth hormone polyA) downstream of the this compound gene.

  • AAV Production:

    • Co-transfect HEK293 cells with the AAV-Nppb expression plasmid, an AAV helper plasmid (providing Rep and Cap genes for AAV9), and an adenoviral helper plasmid.

    • Harvest the cells and the supernatant 48-72 hours post-transfection.

  • Purification:

    • Lyse the cells to release viral particles.

    • Purify the AAV9-Nppb vectors using methods such as iodixanol gradient ultracentrifugation or affinity chromatography.

  • Titer Determination:

    • Determine the vector genome (vg) titer using quantitative PCR (qPCR) with primers specific to a region of the vector genome (e.g., the promoter or the this compound gene).

Protocol 2: In Vivo Administration of AAV9-Nppb in a Mouse Model of Heart Failure

  • Animal Model:

    • Induce heart failure in adult male C57BL/6 mice via surgical procedures such as transverse aortic constriction (TAC) or myocardial infarction (MI).

  • Vector Administration:

    • Dilute the AAV9-Nppb vector in sterile phosphate-buffered saline (PBS).

    • Administer the vector via a single intravenous (IV) injection through the tail vein or retro-orbital sinus. A typical dose ranges from 1x1013 to 1x1014 vg/kg body weight.

  • Post-Administration Monitoring:

    • Monitor the animals regularly for signs of distress.

    • Perform serial echocardiography at baseline and at specified time points (e.g., 2, 4, and 8 weeks post-injection) to assess cardiac function (ejection fraction, fractional shortening, left ventricular dimensions).

Protocol 3: Assessment of Therapeutic Efficacy

  • Gene Expression Analysis (qRT-PCR):

    • At the study endpoint, euthanize the mice and harvest the hearts.

    • Isolate total RNA from the ventricular tissue.

    • Perform reverse transcription to generate cDNA.

    • Use qPCR with this compound-specific primers to quantify the level of transgene expression relative to a housekeeping gene (e.g., GAPDH).

  • Histological Analysis of Cardiac Fibrosis:

    • Fix heart tissue in 4% paraformaldehyde and embed in paraffin.

    • Prepare 5 µm sections and stain with Masson's trichrome or Picrosirius red to visualize collagen deposition (fibrosis).

    • Quantify the fibrotic area as a percentage of the total ventricular area using image analysis software.

Nanoparticle-Based Delivery of this compound Peptides

Nanoparticles, such as liposomes, can encapsulate this compound peptides, protecting them from degradation in the circulation and potentially enabling targeted delivery.

Experimental Workflow for Nanoparticle-Nppb Delivery:

Nanoparticle_Nppb_Workflow NP_Prep This compound-Loaded Nanoparticle Formulation & Characterization Injection In Vivo Administration (e.g., Intravenous or Subcutaneous) NP_Prep->Injection Animal_Model Animal Model of Cardiovascular Disease (e.g., Hypertensive Rat Model) Animal_Model->Injection PK_PD Pharmacokinetic & Pharmacodynamic Analysis (Blood/Tissue Sampling) Injection->PK_PD Efficacy Therapeutic Efficacy Assessment: - Blood Pressure Measurement - Cardiac Function (Echocardiography) Injection->Efficacy PK_PD->Efficacy Data Data Analysis & Interpretation Efficacy->Data

Caption: Nanoparticle-Nppb delivery workflow.

Quantitative Data on Nanoparticle-Based Delivery (General):

ParameterDelivery VehicleDrug/CargoAnimal ModelKey FindingsReference
Bioavailability LiposomesVarious drugsRodentsIncreased drug concentration in the brain after intranasal delivery.
Pharmacokinetics LiposomesLipophilic/Amphiphilic drugsRodentsProlonged drug distribution and increased Cmax in the brain.
Cellular Uptake Lipid NanoparticlesmRNAPregnant MiceEnhanced mRNA delivery to the placenta.

Detailed Experimental Protocols:

Protocol 4: Preparation of this compound-Loaded Liposomes

  • Lipid Film Hydration Method:

    • Dissolve lipids (e.g., a mixture of a neutral phospholipid like DSPC and cholesterol in a 50:50 molar ratio) in an organic solvent (e.g., chloroform:methanol 9:1 v/v).

    • Evaporate the solvent under reduced pressure to form a thin lipid film on the wall of a round-bottom flask.

    • Hydrate the lipid film with an aqueous solution of the this compound peptide by vortexing or sonication.

  • Size Extrusion:

    • To obtain unilamellar vesicles of a defined size, subject the liposome suspension to repeated extrusion through polycarbonate membranes with a specific pore size (e.g., 100 nm).

  • Characterization:

    • Determine the particle size and zeta potential using dynamic light scattering (DLS).

    • Assess the encapsulation efficiency by separating the free peptide from the liposomes (e.g., by ultracentrifugation or size exclusion chromatography) and quantifying the peptide in both fractions (e.g., using HPLC or an ELISA).

Protocol 5: In Vivo Administration and Pharmacokinetic Analysis of Liposomal this compound

  • Animal Model:

    • Use a relevant animal model, such as the Spontaneously Hypertensive Rat (SHR) for hypertension studies.

  • Administration:

    • Administer the this compound-loaded liposomes intravenously or subcutaneously.

  • Pharmacokinetic Study:

    • Collect blood samples at various time points post-administration (e.g., 5, 15, 30, 60, 120, 240 minutes).

    • Separate the plasma and measure the concentration of this compound using a validated immunoassay (ELISA).

    • Calculate pharmacokinetic parameters such as half-life (t1/2), maximum concentration (Cmax), and area under the curve (AUC).

Protocol 6: Assessment of Therapeutic Efficacy in a Hypertension Model

  • Blood Pressure Measurement:

    • Measure systolic and diastolic blood pressure in conscious, restrained rats using a tail-cuff plethysmography system before and at multiple time points after administration of the this compound formulation.

  • Cardiac Function Assessment:

    • At the end of the study, perform echocardiography to assess parameters of cardiac structure and function, such as left ventricular wall thickness and ejection fraction.

Conclusion

The in vivo delivery of this compound therapeutic agents holds significant promise for the treatment of cardiovascular diseases. AAV-mediated gene therapy offers the potential for long-term, localized production of this compound in the heart, while nanoparticle-based systems provide a versatile platform for the delivery of this compound peptides with improved pharmacokinetic profiles. The detailed protocols and application notes provided herein offer a framework for researchers to design and execute preclinical studies to further evaluate and optimize these innovative therapeutic strategies. Careful consideration of the delivery vehicle, dosage, administration route, and appropriate animal models is crucial for the successful translation of this compound-based therapies to the clinic.

Application Notes and Protocols for Measuring Nppb Levels in Preclinical Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction to Natriuretic Peptide B (Nppb)

Natriuretic Peptide B (this compound), also known as brain natriuretic peptide (BNP), is a cardiac hormone primarily secreted by cardiomyocytes in the heart ventricles in response to increased ventricular blood volume and pressure. The this compound gene encodes a preprohormone, preproBNP, which is cleaved into the prohormone proBNP. Upon secretion, proBNP is further cleaved into the biologically active 32-amino acid polypeptide BNP and an inactive 76-amino acid N-terminal fragment (NT-proBNP). Both BNP and NT-proBNP are widely used as biomarkers for diagnosing and assessing the severity of heart failure.

This compound plays a crucial role in cardiovascular homeostasis through its diuretic, natriuretic, and vasodilatory effects, which collectively lead to a decrease in blood pressure and cardiac workload. In preclinical research, this compound levels are a valuable biomarker for assessing cardiac stress, hypertrophy, and the efficacy of novel therapeutic interventions in various animal models of cardiovascular disease.

This compound Signaling Pathway

This compound exerts its biological effects by binding to the natriuretic peptide receptor-A (NPR-A), a particulate guanylate cyclase receptor located on the surface of target cells. This binding activates the receptor's intracellular guanylate cyclase domain, leading to the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). The subsequent increase in intracellular cGMP concentration activates cGMP-dependent protein kinase G (PKG), which in turn phosphorylates downstream target proteins, resulting in the physiological effects of this compound, such as vasodilation and natriuresis.

Nppb_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound (BNP) NPRA NPR-A (Guanylate Cyclase-A) This compound->NPRA GTP GTP NPRA->GTP activates cGMP cGMP GTP->cGMP converts to PKG Protein Kinase G (PKG) cGMP->PKG activates Phosphorylation Phosphorylation of Target Proteins PKG->Phosphorylation leads to Response Physiological Response Phosphorylation->Response

This compound signaling cascade.

Experimental Protocols

Animal Models

A variety of preclinical animal models are utilized to study cardiovascular diseases where this compound is a key biomarker. Common models include:

  • Transverse Aortic Constriction (TAC): A surgical model that induces pressure overload, leading to cardiac hypertrophy and heart failure.

  • Myocardial Infarction (MI): Induced by ligation of a coronary artery to mimic heart attack and subsequent cardiac remodeling.

  • Spontaneously Hypertensive Rats (SHR): A genetic model of hypertension and cardiac hypertrophy.

  • Drug-Induced Cardiomyopathy: Administration of agents like doxorubicin or isoprenaline to induce cardiac damage.

Sample Collection

Materials:

  • Restraint device (as appropriate for the species)

  • 25-27 gauge needles

  • 1 mL syringe

  • EDTA-coated collection tubes

  • Ice

Procedure:

  • Gently restrain the animal. For rats, manual restraint or a specialized restraint tube can be used. For mice, various restraint devices are available.

  • Select the sampling site. The lateral tail vein is a common and minimally invasive site for repeated sampling in rats. For terminal procedures, cardiac puncture can be performed under deep anesthesia.

  • If using the tail vein, warm the tail gently with a heat lamp or warm water to dilate the vessel.

  • Clean the area with an alcohol swab.

  • Insert the needle into the vein and slowly draw the desired volume of blood into the syringe.

  • Transfer the blood immediately to an EDTA-coated collection tube to prevent coagulation.

  • Gently invert the tube several times to mix the blood with the anticoagulant.

  • Place the tube on ice immediately to inhibit protease activity.

Materials:

  • Refrigerated centrifuge

  • Pipettes and sterile pipette tips

  • Cryogenic vials for storage

Procedure:

  • Within 30 minutes of collection, centrifuge the blood samples at 1,600 x g for 15 minutes at 4°C.

  • Carefully aspirate the supernatant (plasma) without disturbing the buffy coat or red blood cells.

  • Aliquot the plasma into pre-labeled cryogenic vials.

  • Store the plasma samples at -80°C until analysis. Avoid repeated freeze-thaw cycles.

Materials:

  • Surgical scissors and forceps

  • Phosphate-buffered saline (PBS)

  • RNase-free tubes

  • Liquid nitrogen or RNAlater solution

Procedure:

  • Euthanize the animal according to approved institutional protocols.

  • Quickly open the thoracic cavity and excise the heart.

  • Wash the heart in ice-cold PBS to remove excess blood.

  • Dissect the desired region of the heart (e.g., left ventricle).

  • For RNA extraction, either snap-freeze the tissue in liquid nitrogen and store at -80°C, or place it in an RNAlater solution according to the manufacturer's instructions.

This compound Measurement by Enzyme-Linked Immunosorbent Assay (ELISA)

This protocol is a general guideline for a sandwich ELISA, which is a common method for quantifying this compound (BNP or NT-proBNP) in plasma samples. Specific details may vary depending on the commercial kit used.

Materials:

  • Commercial ELISA kit for rat or mouse this compound/BNP/NT-proBNP

  • Microplate reader capable of measuring absorbance at 450 nm

  • Precision pipettes and tips

  • Wash buffer

  • Assay diluent

  • Substrate solution

  • Stop solution

Procedure:

  • Reagent Preparation: Prepare all reagents, standards, and samples as instructed in the kit manual. Allow all reagents to reach room temperature before use.

  • Standard Curve: Prepare a serial dilution of the this compound standard to create a standard curve.

  • Sample Addition: Add 100 µL of each standard and sample into the appropriate wells of the pre-coated microplate.

  • Incubation: Cover the plate and incubate for 2.5 hours at room temperature or overnight at 4°C.

  • Washing: Aspirate the contents of the wells and wash the plate multiple times with the provided wash buffer.

  • Detection Antibody: Add 100 µL of the biotinylated detection antibody to each well.

  • Incubation: Incubate for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Streptavidin-HRP: Add 100 µL of prepared Streptavidin-HRP solution to each well.

  • Incubation: Incubate for 45 minutes at room temperature.

  • Washing: Repeat the washing step.

  • Substrate Addition: Add 100 µL of TMB substrate to each well and incubate for 30 minutes at room temperature in the dark.

  • Stop Reaction: Add 50 µL of stop solution to each well. The color in the wells should change from blue to yellow.

  • Read Absorbance: Read the absorbance of each well at 450 nm immediately.

  • Data Analysis: Calculate the concentration of this compound in the samples by plotting the standard curve (absorbance vs. concentration) and interpolating the sample absorbances.

ELISA_Workflow Start Start Prepare Prepare Reagents, Standards, and Samples Start->Prepare Add_Standard_Sample Add Standards and Samples to Plate (100 µL) Prepare->Add_Standard_Sample Incubate1 Incubate (2.5h RT or O/N 4°C) Add_Standard_Sample->Incubate1 Wash1 Wash Plate Incubate1->Wash1 Add_Detection_Ab Add Biotinylated Detection Antibody (100 µL) Wash1->Add_Detection_Ab Incubate2 Incubate (1h RT) Add_Detection_Ab->Incubate2 Wash2 Wash Plate Incubate2->Wash2 Add_Strep_HRP Add Streptavidin-HRP (100 µL) Wash2->Add_Strep_HRP Incubate3 Incubate (45 min RT) Add_Strep_HRP->Incubate3 Wash3 Wash Plate Incubate3->Wash3 Add_Substrate Add TMB Substrate (100 µL) Wash3->Add_Substrate Incubate4 Incubate (30 min RT, dark) Add_Substrate->Incubate4 Add_Stop Add Stop Solution (50 µL) Incubate4->Add_Stop Read Read Absorbance at 450 nm Add_Stop->Read Analyze Analyze Data Read->Analyze

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Nppb Western Blot Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues with low signal in Natriuretic Peptide B (Nppb) Western blot experiments.

Frequently Asked Questions (FAQs) - Low Signal in this compound Western Blot

Q1: I am not seeing any signal or a very weak signal for this compound in my Western blot. What are the common causes?

A weak or absent signal for this compound can stem from several factors throughout the Western blot workflow. These can be broadly categorized into issues with the protein sample, antibody reagents, blotting procedure, and signal detection. It is often a process of systematic elimination to pinpoint the exact cause.

Q2: How can I troubleshoot issues related to my protein sample?

Problems with your sample preparation can significantly impact the detection of this compound. Here are some key areas to investigate:

  • Low Protein Expression: The cell or tissue type you are using may not express this compound at a detectable level.[1][2] It is recommended to use a positive control, such as a cell lysate known to express this compound, to validate your experimental setup.[1][3]

  • Insufficient Protein Load: The amount of total protein loaded onto the gel may be too low to detect a less abundant protein like this compound. A minimum of 15-30 µg of protein per lane is often recommended, but for low-expression targets, this may need to be increased to 100 µg.[2][4]

  • Protein Degradation: this compound, like any protein, is susceptible to degradation by proteases released during sample preparation. It is crucial to work quickly, on ice, and to use a lysis buffer containing protease and phosphatase inhibitors.[1][2]

  • Improper Lysis: The lysis buffer used may not be effective at solubilizing the protein. For membrane-bound or compartmentalized proteins, a stronger lysis buffer containing detergents like RIPA may be necessary. Sonication can also help release nuclear or DNA-binding proteins.[5]

Q3: What are the best practices for antibody usage to ensure a strong this compound signal?

Primary and secondary antibodies are critical for signal detection. Here’s how to optimize their use:

  • Antibody Activity: Ensure your primary and secondary antibodies have not expired and have been stored correctly.[6] Repeated use of pre-diluted antibodies is not recommended as their activity can decrease over time.[2] A dot blot can be a quick way to check if your antibodies are still active.[1][3]

  • Antibody Concentration: The concentrations of both the primary and secondary antibodies may be too low. It is essential to optimize the antibody dilutions. You can try increasing the concentration or performing a titration to find the optimal dilution.[1][6][7]

  • Incubation Time: The incubation time for the primary antibody might be too short. Extending the incubation to overnight at 4°C can enhance the signal.[3][6]

  • Antibody Specificity: Verify that the primary antibody is specific for this compound and is validated for use in Western blotting.[8][9] The datasheet for the antibody should provide this information.

  • Secondary Antibody Compatibility: Ensure your secondary antibody is raised against the host species of your primary antibody (e.g., use an anti-rabbit secondary if your primary this compound antibody was raised in a rabbit).[4]

Q4: How can I optimize the Western blot procedure itself to improve the signal?

Procedural steps from gel electrophoresis to membrane washing can all influence the final signal intensity.

  • Protein Transfer: Inefficient transfer of this compound from the gel to the membrane is a common cause of low signal.[7]

    • Transfer Method: Wet transfers are generally more efficient than semi-dry transfers, especially for proteins of varying molecular weights.[5]

    • Membrane Pore Size: For smaller proteins, a membrane with a smaller pore size (e.g., 0.2 µm) can prevent the protein from passing through.[1][5]

    • Transfer Time and Conditions: Larger proteins may require longer transfer times or adjustments to the buffer composition, such as decreasing the methanol content.[2] Ensure no air bubbles are trapped between the gel and the membrane, as this will block transfer.[1] Staining the membrane with Ponceau S after transfer can help visualize the efficiency of the protein transfer.[7]

  • Blocking: While blocking is meant to reduce background, over-blocking or using an inappropriate blocking agent can mask the epitope and reduce the signal.[5]

    • Try different blocking buffers such as non-fat dry milk or bovine serum albumin (BSA) at various concentrations.[1] Some antibodies perform better with a specific blocking agent, so check the antibody datasheet.[2][5]

  • Washing: Excessive washing can elute the antibody from the protein, leading to a weaker signal. Reduce the number or duration of washes if you suspect this is an issue.[1]

Q5: What should I check if my signal detection reagents are the source of the problem?

The final step of signal generation is critical.

  • Substrate Activity: The detection substrate (e.g., ECL) may have lost its activity. Use a fresh batch of substrate and ensure it is not expired.[1]

  • Exposure Time: The exposure time may be too short. Increase the exposure time to capture a stronger signal.[1][6]

Troubleshooting Summary Table

Potential Cause Recommended Solution(s)
Sample Issues
Low this compound ExpressionUse a positive control cell line or tissue.[1][2] Consider immunoprecipitation to enrich for this compound.[1]
Insufficient Protein LoadedIncrease the amount of protein loaded per lane (30-100 µg).[2][4]
Protein DegradationAdd protease and phosphatase inhibitors to your lysis buffer and keep samples on ice.[1][2]
Antibody Issues
Inactive AntibodyUse a fresh antibody or test activity with a dot blot.[1][3] Store antibodies at the recommended temperature.[6]
Suboptimal Antibody ConcentrationIncrease the concentration of the primary and/or secondary antibody.[1][6] Perform a titration to find the optimal dilution.
Insufficient Incubation TimeIncrease primary antibody incubation time (e.g., overnight at 4°C).[3][6]
Procedural Issues
Inefficient Protein TransferUse a wet transfer method.[5] Optimize transfer time and buffer composition.[2] Use a membrane with an appropriate pore size.[1][5] Confirm transfer with Ponceau S staining.[7]
Inappropriate BlockingTest different blocking buffers (e.g., milk, BSA) and concentrations.[1][5] Check the antibody datasheet for recommendations.[5]
Excessive WashingReduce the number and/or duration of wash steps.[1]
Detection Issues
Inactive SubstrateUse fresh, unexpired detection reagent.[1]
Insufficient ExposureIncrease the exposure time.[1][6]

Detailed Experimental Protocol: Western Blot for this compound

This is a general protocol that should be optimized for your specific antibody and experimental conditions.

  • Sample Preparation:

    • Harvest cells and wash with ice-cold PBS.

    • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.

    • Incubate on ice for 30 minutes, vortexing occasionally.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.

    • Add Laemmli sample buffer to the desired amount of protein and boil at 95-100°C for 5 minutes.

  • Gel Electrophoresis:

    • Load 30-50 µg of protein lysate per well of a polyacrylamide gel. The gel percentage will depend on the molecular weight of this compound.

    • Run the gel in 1X running buffer until the dye front reaches the bottom.

  • Protein Transfer:

    • Equilibrate the gel, membrane (PVDF or nitrocellulose), and filter paper in transfer buffer.

    • Assemble the transfer stack, ensuring no air bubbles are present between the gel and the membrane.

    • Perform a wet transfer at 100V for 1-2 hours at 4°C.

  • Blocking and Antibody Incubation:

    • After transfer, wash the membrane briefly with TBST (Tris-Buffered Saline with 0.1% Tween-20).

    • Block the membrane with 5% non-fat dry milk or 5% BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with the primary this compound antibody at the recommended dilution in blocking buffer overnight at 4°C with gentle agitation.

    • Wash the membrane three times for 5-10 minutes each with TBST.

    • Incubate the membrane with the HRP-conjugated secondary antibody at the appropriate dilution in blocking buffer for 1 hour at room temperature.

    • Wash the membrane three times for 10 minutes each with TBST.

  • Signal Detection:

    • Prepare the chemiluminescent substrate (e.g., ECL) according to the manufacturer's instructions.

    • Incubate the membrane with the substrate for 1-5 minutes.

    • Capture the signal using a chemiluminescence imaging system or X-ray film. Start with a short exposure and increase as needed.[10]

Visual Troubleshooting Guide and Signaling Pathway

TroubleshootingWorkflow start Low/No this compound Signal cat1 Sample Issues start->cat1 cat2 Antibody Issues start->cat2 cat3 Procedural Issues start->cat3 cat4 Detection Issues start->cat4 sol1a Check Protein Expression (Use Positive Control) cat1->sol1a sol1b Increase Protein Load cat1->sol1b sol1c Use Protease Inhibitors cat1->sol1c sol2a Check Antibody Activity (Dot Blot) cat2->sol2a sol2b Optimize Antibody Concentration cat2->sol2b sol2c Increase Incubation Time cat2->sol2c sol3a Optimize Protein Transfer (Ponceau S Stain) cat3->sol3a sol3b Test Different Blocking Buffers cat3->sol3b sol3c Reduce Wash Times cat3->sol3c sol4a Use Fresh Substrate cat4->sol4a sol4b Increase Exposure Time cat4->sol4b end_node Signal Improved sol1a->end_node sol1b->end_node sol1c->end_node sol2a->end_node sol2b->end_node sol2c->end_node sol3a->end_node sol3b->end_node sol3c->end_node sol4a->end_node sol4b->end_node

Caption: A flowchart for troubleshooting low signal in Western blots.

NppbSignalingPathway This compound This compound (BNP) npr1 NPR1 Receptor This compound->npr1 binds gc Guanylate Cyclase npr1->gc activates cgmp cGMP gc->cgmp converts gtp GTP gtp->gc pkg Protein Kinase G (PKG) cgmp->pkg activates downstream Downstream Effects pkg->downstream effects • Vasodilation • Natriuresis • Diuresis • Inhibition of Renin &  Aldosterone Secretion downstream->effects

Caption: The this compound signaling pathway.[11][12]

References

Technical Support Center: Optimizing Primer Design for Nppb Gene Amplification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing primer design for the amplification of the Natriuretic Peptide B (Nppb) gene. This resource offers troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to address common issues encountered during experimentation.

Troubleshooting Guide

This section addresses specific problems that may arise during the amplification of the this compound gene and provides actionable solutions.

Q1: Why am I seeing multiple bands on my gel electrophoresis instead of a single, specific this compound amplicon?

A1: The presence of multiple bands, or non-specific amplification, is a common issue in PCR. It suggests that your primers are annealing to unintended sites on the DNA template. Here are several troubleshooting steps:

  • Optimize Annealing Temperature (Ta): This is the most critical factor for primer specificity. A low annealing temperature can lead to non-specific binding.[1][2] It is recommended to perform a gradient PCR to empirically determine the optimal annealing temperature for your specific this compound primers.[3] Start with a temperature 5°C below the calculated melting temperature (Tm) of your primers and test a range of temperatures.[1]

  • Adjust Primer Concentration: High primer concentrations can increase the likelihood of non-specific binding and primer-dimer formation.[2] The optimal concentration is typically between 100 nM and 500 nM.[4] It is advisable to test a range of concentrations to find the lowest concentration that still yields a robust product.

  • Redesign Primers: If optimization of reaction conditions fails, your primer design may be the issue. Ensure your primers are specific to the this compound gene and avoid regions with repetitive sequences.[2] Online tools like Primer-BLAST can help check for potential off-target binding sites.

  • Reduce PCR Cycles: An excessive number of PCR cycles can lead to the accumulation of non-specific products.[5] Generally, 25-35 cycles are sufficient.[2]

  • Use a Hot-Start Taq Polymerase: Hot-start polymerases remain inactive until the initial denaturation step, which can significantly reduce non-specific amplification that may occur at lower temperatures during reaction setup.

Q2: I am observing a faint or thick band at the bottom of my gel, around 50-100 bp. What is it and how can I get rid of it?

A2: This is likely a primer-dimer, which is a common artifact in PCR where primers anneal to each other and are subsequently amplified. Here’s how to address this issue:

  • Primer Design: The primary cause of primer-dimers is complementarity between the 3' ends of the forward and reverse primers. When designing your this compound primers, carefully check for this and aim for minimal complementarity.

  • Optimize Primer Concentration: As with non-specific amplification, reducing the primer concentration can significantly decrease the formation of primer-dimers.

  • Adjust Annealing Temperature: Increasing the annealing temperature can often reduce primer-dimer formation by making the primer-template annealing more favorable than primer-primer annealing.

  • Use a "Touchdown PCR" Protocol: This technique involves starting with a high annealing temperature and gradually decreasing it in subsequent cycles. This can enhance specificity in the initial, critical cycles of amplification.

Q3: My PCR reaction for the this compound gene is yielding very little or no product. What are the possible reasons and solutions?

A3: Low or no PCR product can be frustrating. Here are some common causes and how to troubleshoot them:

  • Suboptimal Annealing Temperature: If the annealing temperature is too high, it can prevent your primers from binding efficiently to the template DNA.[1] Conversely, if it's too low, it can lead to non-specific products that compete with your target amplicon. Performing a gradient PCR is the best way to determine the optimal temperature.

  • Problems with Template DNA: The quality and quantity of your template DNA are crucial. Ensure your DNA is not degraded and is free of PCR inhibitors. For genomic DNA, a starting amount of 1-100 ng is typically recommended.

  • Incorrect Magnesium Chloride (MgCl2) Concentration: MgCl2 is a critical cofactor for Taq polymerase. The optimal concentration is usually between 1.5 and 2.5 mM. You may need to titrate the MgCl2 concentration to find the optimal level for your this compound primers and template.

  • Issues with PCR Reagents: Ensure that all your PCR components (dNTPs, buffer, Taq polymerase) are not expired and have been stored correctly.

  • Primer Design Flaws: If other troubleshooting steps fail, re-evaluate your primer design. Ensure the primers have a GC content between 40-60% and a melting temperature (Tm) between 55-65°C.[4]

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding this compound primer design and amplification.

Q: What are the key parameters to consider when designing primers for the this compound gene?

A: When designing primers for this compound, focus on the following:

  • Primer Length: Aim for a length of 18-24 nucleotides.[4]

  • Melting Temperature (Tm): The Tm of the forward and reverse primers should be within 5°C of each other, ideally between 55-70°C.[4]

  • GC Content: A GC content of 40-60% is recommended for stable annealing.[4]

  • 3' End: Avoid complementarity at the 3' ends of the primers to prevent primer-dimer formation. A 'G' or 'C' at the 3' end can help promote specific binding.

  • Specificity: Use a tool like NCBI's Primer-BLAST to check that your primers are specific to the this compound gene and will not amplify other sequences.

Q: What is a good starting point for primer concentration in an this compound PCR reaction?

A: A final concentration of 100-200 nM for each primer is a good starting point for many standard PCR reactions.[6] However, the optimal concentration can vary, so it's best to test a range, for example, from 50 nM to 500 nM.

Q: What is the recommended annealing temperature for this compound primers?

A: The optimal annealing temperature is highly dependent on the specific primer sequences. A general starting point is 5°C below the calculated melting temperature (Tm) of the primers. However, it is strongly recommended to perform a gradient PCR to determine the precise optimal annealing temperature for your this compound primer set.

Q: What are the essential controls to include in my this compound PCR experiment?

A: To ensure the validity of your results, you should always include the following controls:

  • Positive Control: A sample that is known to contain the this compound gene. This confirms that your PCR reaction components and conditions are working correctly.

  • Negative Control (No Template Control - NTC): A reaction that contains all the PCR components except for the DNA template (replace with nuclease-free water). This control helps to detect any contamination in your reagents.[7]

  • Negative Control (Genomic DNA from a known this compound-negative source, if available): This can help to confirm primer specificity.

Data Presentation

Table 1: General PCR Reaction Component Concentrations

ComponentStock ConcentrationFinal ConcentrationVolume for 25 µL Reaction
PCR Buffer10x1x2.5 µL
dNTPs10 mM200 µM0.5 µL
Forward Primer10 µM100-500 nM0.25-1.25 µL
Reverse Primer10 µM100-500 nM0.25-1.25 µL
Taq DNA Polymerase5 U/µL1.25 U0.25 µL
Template DNAVaries1-100 ngVaries
Nuclease-free H₂O--To 25 µL

Table 2: Example of a Primer Concentration Optimization Matrix

Forward Primer: 50 nM Forward Primer: 100 nM Forward Primer: 200 nM Forward Primer: 400 nM
Reverse Primer: 50 nM Result 1Result 5Result 9Result 13
Reverse Primer: 100 nM Result 2Result 6Result 10Result 14
Reverse Primer: 200 nM Result 3Result 7Result 11Result 15
Reverse Primer: 400 nM Result 4Result 8Result 12Result 16

Note: "Result" would be a qualitative or quantitative measure of PCR product (e.g., band intensity on a gel, Ct value in qPCR).

Experimental Protocols

Protocol 1: Standard PCR for Amplification of a Mouse this compound Gene Fragment

This protocol is a general guideline and may require optimization.

  • Prepare the PCR Master Mix: On ice, prepare a master mix for the desired number of reactions, plus one extra to account for pipetting errors. For a single 25 µL reaction, combine the components as listed in Table 1.

  • Aliquot Master Mix: Aliquot 24 µL of the master mix into individual PCR tubes.

  • Add Template DNA: Add 1 µL of your template DNA (1-100 ng) to each respective tube. For the No Template Control (NTC), add 1 µL of nuclease-free water.

  • Mix and Spin: Gently mix the contents of each tube and briefly centrifuge to collect the liquid at the bottom.

  • Perform PCR: Place the PCR tubes in a thermal cycler and run the following program:

    • Initial Denaturation: 95°C for 2-5 minutes

    • 30-35 Cycles:

      • Denaturation: 95°C for 30 seconds

      • Annealing: 55-65°C for 30 seconds (optimize with gradient PCR)

      • Extension: 72°C for 1 minute per kb of expected product size

    • Final Extension: 72°C for 5-10 minutes

    • Hold: 4°C

  • Analyze PCR Products: Run 5-10 µL of each PCR product on a 1-2% agarose gel stained with a DNA-binding dye. Visualize the bands under UV light to check for the presence and size of your this compound amplicon.

Visualizations

Nppb_Amplification_Workflow cluster_prep Preparation cluster_pcr PCR Amplification cluster_analysis Analysis primer_design This compound Primer Design (18-24 bp, 40-60% GC, Tm 55-70°C) master_mix Prepare Master Mix (Buffer, dNTPs, Primers, Taq) primer_design->master_mix template_prep Template DNA Isolation & QC template_prep->master_mix pcr_cycling Thermal Cycling (Denaturation, Annealing, Extension) master_mix->pcr_cycling gel Agarose Gel Electrophoresis pcr_cycling->gel results Result Interpretation (Band size, Purity) gel->results

Caption: Workflow for this compound gene amplification from primer design to result analysis.

Nppb_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular This compound This compound (BNP) NPR Natriuretic Peptide Receptor (NPR-A/NPR-B) This compound->NPR Binding GC Guanylyl Cyclase (GC) NPR->GC Activation GTP GTP cGMP cGMP GTP->cGMP Catalyzed by GC PKG Protein Kinase G (PKG) cGMP->PKG Activation downstream Downstream Targets (e.g., Ion Channels, Phosphodiesterases) PKG->downstream Phosphorylation response Cellular Response (e.g., Vasodilation, Natriuresis) downstream->response

Caption: Simplified signaling pathway of Natriuretic Peptide B (this compound).

References

Technical Support Center: Nppb ELISA Measurements

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce variability in Nppb (Natriuretic Peptide B) ELISA measurements.

Troubleshooting Guides

This section provides solutions to common problems encountered during this compound ELISA experiments.

Question: Why am I seeing high variability (high Coefficient of Variation - CV) between my duplicate/triplicate wells?

High CV is a common issue in ELISA assays and can arise from several factors. The goal is to achieve a CV of less than 20%.[1]

Possible Causes and Solutions:

CauseSolution
Inconsistent Pipetting Ensure pipettes are properly calibrated. Use fresh pipette tips for each standard, sample, and reagent.[2] When adding reagents, touch the pipette tip to the side of the well to avoid splashing. Ensure complete and consistent aspiration of well contents during wash steps.
Improper Washing Inadequate or inconsistent washing can leave unbound reagents in the wells, leading to high background and variability. Ensure all wells are filled and emptied completely during each wash step. Using an automated plate washer can improve consistency.[3]
Presence of Bubbles Air bubbles in the wells can interfere with optical density (OD) readings. Visually inspect the plate for bubbles before reading and carefully remove them with a clean pipette tip if necessary.[1][3]
Edge Effects Wells on the edge of the plate can be subject to temperature and evaporation variations, leading to inconsistent results.[3] To mitigate this, ensure the plate is properly sealed during incubations and that all reagents and the plate are at room temperature before starting the assay. Avoid stacking plates during incubation.[4]
Improperly Mixed Reagents Ensure all reagents, standards, and samples are thoroughly but gently mixed before adding them to the wells. Avoid vigorous shaking that can cause foaming.
Sample Preparation Issues Inconsistent sample preparation can introduce variability. Ensure all samples are handled and diluted uniformly. Centrifuge samples to remove any particulate matter.[5]

Question: My standard curve is poor (low R-squared value, poor linearity). What could be the cause?

A reliable standard curve is crucial for accurate quantification. An R-squared value greater than 0.99 is ideal.[2]

Possible Causes and Solutions:

CauseSolution
Incorrect Standard Preparation Carefully follow the manufacturer's instructions for reconstituting and diluting the this compound standard. Ensure the standard is completely dissolved before making serial dilutions.[6][7]
Pipetting Errors Inaccurate pipetting during the serial dilution of the standard is a major source of error. Use calibrated pipettes and fresh tips for each dilution step.[2]
Degraded Standard Improper storage of the standard can lead to degradation. Store the reconstituted standard according to the kit's instructions and avoid repeated freeze-thaw cycles.[6]
Incorrect Plate Reader Settings Ensure the plate reader is set to the correct wavelength for the substrate used in the kit.
Inappropriate Curve Fit Use the curve fitting model recommended by the ELISA kit manufacturer (e.g., four-parameter logistic (4-PL) fit).[5]

Question: I'm observing high background in my this compound ELISA.

High background can mask the true signal and reduce the dynamic range of the assay.

Possible Causes and Solutions:

CauseSolution
Insufficient Washing Increase the number of washes or the soaking time during washes to ensure all unbound reagents are removed.[5]
Contaminated Reagents Use fresh, sterile reagents. The substrate solution should be colorless before use.[4]
High Detection Antibody Concentration Using too high a concentration of the detection antibody can lead to non-specific binding. Optimize the antibody concentration if you are developing your own assay.
Cross-reactivity While many kits are tested for specificity, there can be some cross-reactivity with other natriuretic peptides like ANP and CNP.[8] Check the kit's cross-reactivity data.
Improper Blocking If developing a custom assay, ensure the blocking buffer is effective at preventing non-specific binding.
Extended Incubation Times Adhere strictly to the incubation times specified in the protocol.[5]

Question: I am seeing a weak or no signal in my assay.

A weak or absent signal can be due to a variety of factors throughout the experimental workflow.

Possible Causes and Solutions:

CauseSolution
Omission of a Reagent Carefully review the protocol to ensure all reagents were added in the correct order.
Inactive Reagents Check the expiration dates of all kit components. Ensure reagents have been stored at the correct temperature. Allow all reagents to come to room temperature before use.[4]
Incorrect Sample Dilution The this compound concentration in your samples may be below the detection limit of the assay. Try a lower sample dilution.
Sample Degradation This compound can be unstable. Ensure proper sample collection and storage. Avoid repeated freeze-thaw cycles.
Incorrect Wavelength Setting Verify that the plate reader is set to the correct wavelength for the substrate used.

Frequently Asked Questions (FAQs)

Q1: What is the best way to prepare my samples for an this compound ELISA?

Proper sample preparation is critical for accurate results. Here are some general guidelines; however, always refer to your specific kit's manual for detailed instructions.[9]

Sample Collection and Storage:

Sample TypeCollection and ProcessingStorage
Serum Collect blood in a serum separator tube. Allow to clot for 30 minutes to 2 hours at room temperature before centrifuging at 1000 x g for 15-20 minutes.[9][10]Assay immediately or aliquot and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.[9]
Plasma Collect plasma using EDTA or heparin as an anticoagulant. Centrifuge at 1000 x g for 15 minutes within 30 minutes of collection.[9][10]Assay immediately or aliquot and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.[9]
Urine Use a sterile container to collect a mid-stream first morning urine sample. Centrifuge to remove particulate matter.Assay immediately or aliquot and store at ≤ -20°C.[10]
Cell Culture Supernatants Centrifuge at 500 x g for 5 minutes to remove particulates.Assay immediately or aliquot and store samples at ≤ -20°C.[10]

Q2: How can I avoid matrix effects in my this compound ELISA?

The sample matrix (e.g., serum, plasma) can sometimes interfere with the assay. To minimize matrix effects, it is recommended to dilute your samples in the assay diluent provided with the kit. If you suspect a matrix effect, you can perform a spike-and-recovery experiment to assess the level of interference.

Q3: What are the optimal incubation times and temperatures for an this compound ELISA?

Optimal incubation times and temperatures can vary between different this compound ELISA kits. It is crucial to follow the manufacturer's protocol precisely. Generally, incubations are performed at room temperature (18-25°C) or 37°C.[9] Deviating from the recommended times and temperatures can lead to increased variability and inaccurate results.[4]

Experimental Protocols & Visualizations

Standard this compound Sandwich ELISA Workflow

The following diagram illustrates a typical workflow for a sandwich ELISA, which is a common format for this compound kits.

ELISA_Workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis Reagents Bring all reagents and samples to room temperature Standards Prepare this compound standards and sample dilutions Reagents->Standards Add_Sample Add standards and samples to pre-coated plate Standards->Add_Sample Incubate1 Incubate Add_Sample->Incubate1 Wash1 Wash plate Incubate1->Wash1 Add_Detection Add Biotinylated Detection Antibody Wash1->Add_Detection Incubate2 Incubate Add_Detection->Incubate2 Wash2 Wash plate Incubate2->Wash2 Add_HRP Add Streptavidin-HRP Wash2->Add_HRP Incubate3 Incubate Add_HRP->Incubate3 Wash3 Wash plate Incubate3->Wash3 Add_Substrate Add TMB Substrate Wash3->Add_Substrate Incubate4 Incubate in the dark Add_Substrate->Incubate4 Add_Stop Add Stop Solution Incubate4->Add_Stop Read_Plate Read absorbance at 450 nm Add_Stop->Read_Plate Analyze Calculate this compound concentrations Read_Plate->Analyze Troubleshooting_Tree Problem Identify the Primary Problem High_CV High CV (>20%) Problem->High_CV Poor_Curve Poor Standard Curve (R² < 0.99) Problem->Poor_Curve High_Background High Background Problem->High_Background No_Signal Weak or No Signal Problem->No_Signal Check_Pipetting Review Pipetting Technique - Calibrated pipettes? - Fresh tips used? High_CV->Check_Pipetting Check_Washing Examine Washing Procedure - Consistent well filling/emptying? - Automated washer used? High_CV->Check_Washing Check_Bubbles Inspect for Bubbles - Bubbles present before reading? High_CV->Check_Bubbles Check_Edge_Effects Consider Edge Effects - Plate properly sealed? - Reagents at room temp? High_CV->Check_Edge_Effects Check_Standard_Prep Verify Standard Preparation - Correct reconstitution? - Accurate serial dilutions? Poor_Curve->Check_Standard_Prep Check_Standard_Storage Assess Standard Stability - Stored correctly? - Avoided freeze-thaw cycles? Poor_Curve->Check_Standard_Storage Check_Reader_Settings Confirm Plate Reader Settings - Correct wavelength? Poor_Curve->Check_Reader_Settings Increase_Washes Optimize Washing - Increase number of washes or soak time? High_Background->Increase_Washes Check_Reagents_Contam Check for Reagent Contamination - Substrate colorless? High_Background->Check_Reagents_Contam Check_Incubation Review Incubation Times - Adhered to protocol? High_Background->Check_Incubation Confirm_Reagent_Addition Verify Reagent Addition - All steps followed in order? No_Signal->Confirm_Reagent_Addition Check_Reagent_Activity Check Reagent Activity - Reagents expired? - Stored correctly? No_Signal->Check_Reagent_Activity Assess_Sample_Conc Evaluate Sample Concentration - Below detection limit? No_Signal->Assess_Sample_Conc

References

Technical Support Center: Generation of Nppb Knockout Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in overcoming common challenges encountered during the generation of Natri-uretic Peptide B (Nppb) knockout cell lines using CRISPR-Cas9 technology.

Frequently Asked Questions (FAQs)

Q1: What is the function of this compound and why generate a knockout cell line?

Natriuretic Peptide B (this compound) is a hormone primarily secreted by the heart's ventricles in response to stretching of the heart muscle cells.[1] It plays a critical role in regulating blood pressure, fluid balance, and overall cardiovascular homeostasis.[1] Generating an this compound knockout cell line allows for the in-vitro study of the molecular mechanisms underlying these processes, investigation of the this compound signaling pathway, and screening for potential therapeutic drugs that target this pathway.

Q2: What are the biggest challenges in generating this compound knockout cell lines?

The primary challenges include:

  • Low Knockout Efficiency: Achieving a high percentage of cells with the desired gene edit can be difficult.[2][3]

  • Off-Target Effects: The CRISPR-Cas9 system can sometimes edit unintended sites in the genome.[4][5]

  • Cell Viability Issues: The transfection process and the expression of Cas9 can be toxic to some cell lines.[3][6]

  • Mosaicism: A mixed population of cells with different edits (or no edit) can arise, complicating downstream analysis.[3]

  • Difficulty in Validation: Confirming the absence of the this compound protein can be challenging without a reliable antibody.[7]

Q3: How is the this compound gene regulated?

This compound and its paralog gene, Nppa, are located close to each other in the genome and are co-regulated.[8][9] Their expression in the heart is controlled by a shared "super-enhancer" region.[10][11] During cardiac stress, the expression of both genes is strongly upregulated.[8][9][12] Understanding this regulation is important when designing knockout strategies and interpreting results.

Troubleshooting Guides

Problem 1: Low Knockout Efficiency

Symptoms:

  • Sanger sequencing of the bulk cell population shows a very small or undetectable edited peak.

  • Western blot analysis shows no significant reduction in this compound protein levels.

Possible Causes and Solutions:

CauseSolution
Suboptimal sgRNA Design Use online design tools (e.g., CRISPOR, Broad Institute's GPP) to select sgRNAs with high on-target and low off-target scores.[13] Design multiple sgRNAs targeting an early exon of the this compound gene.
Inefficient Delivery of CRISPR Components Optimize the transfection method for your specific cell line (e.g., electroporation, lipofection).[3] Consider using ribonucleoprotein (RNP) complexes of Cas9 protein and sgRNA, which can have higher efficiency and lower toxicity than plasmid delivery.[4][14]
Low Cas9 Expression or Activity If using a plasmid, ensure the promoter is active in your cell line.[3] Use a cell line that stably expresses Cas9 to improve consistency.[2]
Cell Line-Specific Resistance Some cell lines have highly efficient DNA repair mechanisms that can counteract the CRISPR-induced cuts.[2] In such cases, trying different sgRNAs or delivery methods is crucial.
Problem 2: High Cell Death After Transfection

Symptoms:

  • A large number of cells detach and die within 24-72 hours of transfection.

Possible Causes and Solutions:

CauseSolution
Toxicity of Transfection Reagent Perform a mock transfection (reagent only) to assess reagent-specific toxicity.[6] Titrate the amount of transfection reagent to find the optimal balance between efficiency and viability.[6]
Plasmid-Induced Toxicity High concentrations of plasmid DNA can be toxic. Reduce the amount of plasmid used during transfection.[6]
Cas9-Induced Toxicity Prolonged expression of Cas9 can be cytotoxic. Use RNP delivery for transient Cas9 presence or an inducible Cas9 expression system.[3]
Problem 3: Suspected Off-Target Effects

Symptoms:

  • Unexpected phenotypic changes in the knockout cells that are not consistent with the known function of this compound.

Possible Causes and Solutions:

CauseSolution
Poorly Designed sgRNA Use sgRNA design tools that predict and score potential off-target sites.[5] Choose sgRNAs with the highest on-target and lowest off-target scores.
High Concentration of CRISPR Components Titrate the amount of Cas9 and sgRNA to the lowest effective concentration to minimize off-target activity.
Use of Standard Cas9 Employ high-fidelity Cas9 variants that have been engineered to have reduced off-target effects.[3]
Confirmation of Off-Targets Use in silico tools to predict the most likely off-target sites. Sequence these sites in your edited clones to check for unintended mutations. For a more comprehensive analysis, consider techniques like GUIDE-seq or whole-genome sequencing.

Experimental Protocols

Protocol 1: Generation of this compound Knockout Cells using CRISPR-Cas9 RNP
  • sgRNA Design and Synthesis:

    • Design 2-3 sgRNAs targeting an early exon of the this compound gene using an online tool.

    • Synthetically produce the sgRNAs.

  • RNP Complex Formation:

    • Mix the synthetic sgRNA and Cas9 nuclease protein at a 1:1 molar ratio.

    • Incubate at room temperature for 10-20 minutes to allow the RNP complex to form.[14]

  • Transfection:

    • Resuspend your target cells at the desired concentration.

    • Deliver the RNP complexes into the cells using electroporation, following the manufacturer's protocol for your specific device and cell line.

  • Post-Transfection Culture:

    • Culture the cells for 48-72 hours to allow for gene editing to occur.

  • Validation of Editing in Bulk Population:

    • Harvest a portion of the cells and extract genomic DNA.

    • Perform PCR to amplify the region of the this compound gene targeted by the sgRNA.

    • Analyze the PCR product using Sanger sequencing or a mismatch cleavage assay (e.g., T7E1) to estimate editing efficiency.[15]

  • Single-Cell Cloning:

    • If editing is successful in the bulk population, proceed to isolate single cells to generate clonal lines. This can be done by limiting dilution or fluorescence-activated cell sorting (FACS).[16][17]

Protocol 2: Validation of this compound Knockout Clones
  • Genomic DNA Validation:

    • Expand individual cell clones.

    • Extract genomic DNA from each clone.

    • PCR amplify the target region of the this compound gene.

    • Send the PCR product for Sanger sequencing to identify the specific insertion or deletion (indel) in each allele.[18][19]

  • mRNA Expression Analysis (Optional):

    • Extract RNA from knockout and wild-type control clones.

    • Perform quantitative reverse transcription PCR (qRT-PCR) to measure this compound mRNA levels. A significant reduction is expected in knockout clones.[20]

  • Protein Level Validation (Crucial):

    • Extract total protein from knockout and wild-type control clones.

    • Perform a Western blot using a validated antibody against this compound. The absence of the this compound protein band in the knockout clones confirms a successful knockout.[20][21]

    • Alternatively, methods like immunocytochemistry, flow cytometry, or mass spectrometry can be used to confirm the absence of the protein.[19][22][23]

Visualizations

Nppb_Signaling_Pathway This compound This compound (BNP) NPR Natriuretic Peptide Receptor (NPR-A/NPR-B) This compound->NPR Binds to cGMP cGMP NPR->cGMP Activates Guanylate Cyclase GTP GTP GTP->cGMP Downstream Downstream Effects: - Vasodilation - Natriuresis - Inhibition of Renin-Angiotensin System cGMP->Downstream Mediates

Caption: this compound signaling pathway.

CRISPR_Workflow cluster_prep Preparation cluster_edit Gene Editing cluster_validation Validation & Isolation sgRNA_design 1. sgRNA Design (Target this compound Exon) RNP_assembly 2. RNP Assembly (Cas9 + sgRNA) sgRNA_design->RNP_assembly Transfection 3. Transfection (e.g., Electroporation) RNP_assembly->Transfection Cell_culture 4. Cell Culture (48-72h) Transfection->Cell_culture Bulk_analysis 5. Bulk Population Genomic Analysis Cell_culture->Bulk_analysis Single_cell 6. Single-Cell Cloning Bulk_analysis->Single_cell Clone_expansion 7. Clonal Expansion Single_cell->Clone_expansion Final_validation 8. Genotype & Phenotype Validation (Sequencing, WB) Clone_expansion->Final_validation

Caption: this compound knockout generation workflow.

References

Technical Support Center: Improving Specificity of Nppb Immunohistochemistry

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Nppb (Natriuretic Peptide B) immunohistochemistry (IHC). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions to enhance the specificity and reliability of your this compound IHC experiments.

Frequently Asked Questions (FAQs)

Q1: What is the expected localization of this compound staining in cardiac tissue?

A1: this compound is predominantly expressed by cardiomyocytes in the heart.[1] During embryonic development, it is highly expressed in both atrial and ventricular myocardium.[1] After birth, this compound expression continues in both atria and ventricles, although at overall lower levels than Natriuretic Peptide A (Nppa).[1] Under conditions of cardiac stress, such as hypertrophy and heart failure, this compound expression is significantly upregulated in the ventricular cardiomyocytes.[1][2] Therefore, in pathological contexts, you can expect to see increased cytoplasmic staining within cardiomyocytes of the stressed ventricle.

Q2: Which type of antibody is recommended for this compound IHC, monoclonal or polyclonal?

A2: While both monoclonal and polyclonal antibodies can be used for IHC, monoclonal antibodies may offer higher specificity and lot-to-lot consistency, which can be advantageous for reducing non-specific staining.[3] However, the optimal choice depends on the specific antibody's validation data. Always refer to the antibody datasheet to ensure it has been validated for IHC on formalin-fixed paraffin-embedded (FFPE) tissues if that is your sample type.[4]

Q3: What are the critical controls to include in an this compound IHC experiment?

A3: To ensure the specificity of your this compound staining, it is crucial to include the following controls:

  • Positive Control Tissue: Use a tissue known to express this compound, such as heart tissue from a model of cardiac hypertrophy, to confirm that your antibody and protocol are working correctly.[4]

  • Negative Control Tissue: Use a tissue known to have very low or no this compound expression to assess the level of non-specific background staining.

  • No Primary Antibody Control: This involves running a slide through the entire staining protocol without the primary antibody. Staining in this control indicates non-specific binding of the secondary antibody or detection reagents.

  • Isotype Control: An antibody of the same isotype, from the same host species, and at the same concentration as the primary antibody is used. This helps to determine if the observed staining is due to non-specific binding of the primary antibody to Fc receptors on the tissue.

Troubleshooting Guides

Problem 1: Weak or No this compound Staining

This is a common issue in IHC. The following table outlines potential causes and solutions to enhance your this compound signal.

Potential Cause Suggested Solution Citation
Incorrect Primary Antibody Dilution The antibody concentration may be too low. Perform a titration experiment to determine the optimal dilution. Start with the manufacturer's recommended dilution and test a range of dilutions.[4]
Suboptimal Antigen Retrieval Formalin fixation can mask the this compound epitope. Ensure you are using the recommended antigen retrieval method. For many this compound antibodies, heat-induced epitope retrieval (HIER) in a citrate buffer (pH 6.0) or Tris-EDTA (pH 9.0) is effective. The duration and temperature of heating should be optimized.[5]
Inactive Primary or Secondary Antibody Ensure antibodies have been stored correctly and are within their expiration date. Confirm the secondary antibody is compatible with the host species of the primary this compound antibody (e.g., use an anti-rabbit secondary for a primary antibody raised in rabbit).[4]
Over-fixation of Tissue Prolonged fixation can irreversibly mask epitopes. If possible, try reducing the fixation time for future sample preparations. For existing samples, a more aggressive antigen retrieval method may be necessary, but this can also damage tissue morphology.[6]
Low this compound Expression in Sample The target protein may not be present at a detectable level in your specific sample. Ensure you are using a validated positive control tissue to confirm the protocol is working.[2]
Problem 2: High Background or Non-Specific Staining

High background can obscure specific this compound staining. The following table provides guidance on how to reduce non-specific signal.

Potential Cause Suggested Solution Citation
Primary Antibody Concentration Too High Using too much primary antibody can lead to non-specific binding. Reduce the antibody concentration.[3]
Insufficient Blocking Endogenous peroxidases and biotin can cause non-specific staining. Ensure you perform a peroxidase block (e.g., with 3% H₂O₂) before primary antibody incubation. If using a biotin-based detection system, an avidin/biotin block is necessary. Blocking with normal serum from the species of the secondary antibody is also crucial to block non-specific protein binding sites.[4]
Tissue Drying Out Allowing the tissue section to dry at any point during the staining process can cause high background. Use a humidity chamber for incubation steps.[4]
Inadequate Washing Insufficient washing between steps can leave behind unbound antibodies or detection reagents. Increase the number and duration of wash steps.[7]
Cross-Reactivity of Secondary Antibody The secondary antibody may be binding to endogenous immunoglobulins in the tissue. Use a pre-adsorbed secondary antibody to minimize this.[3]

Quantitative Data Summary

Quantitative analysis of this compound IHC can provide valuable insights into its expression levels. Common methods include manual scoring by a pathologist or automated image analysis.

Table 1: Manual Scoring Method for this compound IHC

This is a common semi-quantitative scoring method that combines the intensity of the staining and the percentage of positive cells.[8][9]

Parameter Score Description
Staining Intensity 0No staining
1Weakly positive
2Moderately positive
3Strongly positive
Percentage of Positive Cells 0<1%
11-25%
226-50%
351-75%
4>75%
H-Score Calculation H-Score = Σ (Intensity Score x Percentage Score)The H-Score provides a continuous variable for statistical analysis.
Table 2: Example Correlation of Myocardial this compound Expression

This table summarizes findings from a study on heart failure with preserved ejection fraction (HFpEF), demonstrating the correlation of myocardial this compound expression with clinical parameters.[10]

Parameter Correlation with Myocardial this compound Expression Significance (p-value)
Serum NT-proBNPPositive<0.05
Pulmonary Artery Systolic PressurePositive<0.001
Mean Pulmonary Artery PressurePositive<0.01
Pulmonary Artery Wedge PressurePositive<0.05

Experimental Protocols

Detailed Protocol for this compound Immunohistochemistry on FFPE Cardiac Tissue

This protocol is a general guideline and may require optimization for your specific antibody and tissue.

  • Deparaffinization and Rehydration:

    • Immerse slides in xylene (2 changes for 5 minutes each).

    • Immerse in 100% ethanol (2 changes for 3 minutes each).

    • Immerse in 95% ethanol for 3 minutes.

    • Immerse in 70% ethanol for 3 minutes.

    • Rinse in distilled water.[5]

  • Antigen Retrieval:

    • Immerse slides in 10 mM sodium citrate buffer (pH 6.0).

    • Heat in a microwave or water bath to 95-100°C for 10-20 minutes.

    • Allow slides to cool in the buffer for 20-30 minutes at room temperature.[5]

  • Peroxidase Block:

    • Incubate sections in 3% hydrogen peroxide in methanol for 10-15 minutes to block endogenous peroxidase activity.

    • Rinse with PBS (phosphate-buffered saline).[5]

  • Blocking:

    • Incubate sections with a blocking solution (e.g., 5% normal goat serum in PBS) for 1 hour at room temperature to prevent non-specific antibody binding.[11]

  • Primary Antibody Incubation:

    • Dilute the primary this compound antibody to its optimal concentration in an appropriate antibody diluent.

    • Incubate overnight at 4°C in a humidified chamber.[12]

  • Detection:

    • Wash slides in PBS (3 changes for 5 minutes each).

    • Incubate with a biotinylated secondary antibody (e.g., goat anti-rabbit) for 1 hour at room temperature.

    • Wash slides in PBS.

    • Incubate with a streptavidin-horseradish peroxidase (HRP) conjugate for 30 minutes.

    • Wash slides in PBS.[12]

  • Chromogen:

    • Incubate sections with a DAB (3,3'-diaminobenzidine) substrate solution until the desired brown color develops.

    • Rinse with distilled water.[12]

  • Counterstain:

    • Counterstain with hematoxylin to visualize cell nuclei.

    • Rinse with tap water.[5]

  • Dehydration and Mounting:

    • Dehydrate sections through graded alcohols and xylene.

    • Mount with a permanent mounting medium.[12]

Visualizations

Experimental_Workflow This compound IHC Experimental Workflow cluster_prep Sample Preparation cluster_staining Staining cluster_vis Visualization Deparaffinization Deparaffinization & Rehydration AntigenRetrieval Antigen Retrieval Deparaffinization->AntigenRetrieval PeroxidaseBlock Peroxidase Block AntigenRetrieval->PeroxidaseBlock Blocking Blocking PeroxidaseBlock->Blocking PrimaryAb Primary Antibody Incubation (anti-Nppb) Blocking->PrimaryAb SecondaryAb Secondary Antibody Incubation PrimaryAb->SecondaryAb Detection Detection (e.g., HRP) SecondaryAb->Detection Chromogen Chromogen Development (DAB) Detection->Chromogen Counterstain Counterstain (Hematoxylin) Chromogen->Counterstain Dehydration Dehydration & Mounting Counterstain->Dehydration Microscopy Microscopy & Image Analysis Dehydration->Microscopy

Caption: A flowchart of the typical immunohistochemistry workflow for this compound staining.

Nppb_Signaling_Pathway This compound Signaling Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular This compound This compound (Natriuretic Peptide B) NPR1 NPR1 (Natriuretic Peptide Receptor 1) This compound->NPR1 Binds to cGMP cGMP NPR1->cGMP Activates Guanylyl Cyclase domain GTP GTP GTP->cGMP Converts PKG Protein Kinase G (PKG) cGMP->PKG Activates Vasodilation Vasodilation PKG->Vasodilation Natriuresis Natriuresis PKG->Natriuresis Antihypertrophic Anti-hypertrophic Effects PKG->Antihypertrophic

Caption: The signaling cascade initiated by this compound binding to its receptor, NPR1.

References

Enhancing Recombinant Nppb Protein Purification: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help you enhance the yield of recombinant Natriuretic Peptide B (Nppb) protein purification. The information is presented in a clear question-and-answer format to directly address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the most common expression system for recombinant human this compound?

A1: The most common and cost-effective expression system for producing recombinant human this compound is Escherichia coli (E. coli).[1][2] Various strains of E. coli, such as BL21(DE3), are often utilized for their ability to achieve high levels of protein expression.

Q2: Which affinity tags are typically used for this compound purification, and where are they placed?

A2: N-terminal Hexahistidine (6xHis) tags and Glutathione S-transferase (GST) tags are frequently fused to recombinant this compound to facilitate purification.[2] The choice between these tags can affect the purity and yield of the final protein product.

Q3: My this compound protein is expressed, but I'm getting a very low yield after purification. What are the common causes?

A3: Low yield can stem from several factors, including:

  • Inclusion body formation: The expressed this compound may be insoluble and aggregated into inclusion bodies.

  • Inefficient cell lysis: The method used to break open the E. coli cells may not be effectively releasing the protein.

  • Suboptimal binding to the affinity resin: The pH or composition of your buffers might be hindering the interaction between the affinity tag and the chromatography resin.

  • Protein degradation: Proteases released during cell lysis can degrade the target protein.

  • Inefficient elution: The conditions used to release the protein from the resin may not be optimal.

Q4: How can I improve the solubility of my recombinant this compound?

A4: To improve the solubility of recombinant this compound and reduce inclusion body formation, consider the following strategies:

  • Lower the induction temperature: Reducing the temperature to 15-25°C during protein expression can slow down the rate of protein synthesis, allowing more time for proper folding.

  • Optimize inducer concentration: Using a lower concentration of the inducing agent (e.g., IPTG) can reduce the expression rate and promote soluble protein formation.

  • Use a solubility-enhancing fusion tag: Fusing a highly soluble protein, such as Maltose-Binding Protein (MBP) or Thioredoxin (Trx), to this compound can improve its solubility.

  • Co-express with chaperones: Molecular chaperones can assist in the proper folding of the recombinant protein.

Q5: What are the best practices for storing purified recombinant this compound?

A5: For short-term storage (up to one week), purified this compound can be stored at 2-4°C. For long-term storage, it is recommended to store the protein at -20°C or -80°C, often in a buffer containing a cryoprotectant like glycerol to prevent damage from freeze-thaw cycles.[1] Lyophilized (freeze-dried) this compound is also stable for long-term storage at -20°C.[1] It is crucial to avoid repeated freeze-thaw cycles, which can lead to protein degradation.[1]

Troubleshooting Guides

Low Protein Yield

Low yield is a frequent challenge in recombinant protein purification. The following table summarizes potential causes and suggests solutions with expected outcomes.

Problem Potential Cause Recommended Solution Expected Improvement in Yield
No or low protein expression Suboptimal codon usage for E. coli.Synthesize a codon-optimized gene for this compound.Can significantly increase expression levels.
Toxicity of this compound to E. coli.Use a lower induction temperature (e.g., 15-20°C) and a lower concentration of inducer (e.g., 0.1-0.5 mM IPTG).Variable, can improve cell viability and protein production.
Protein is in inclusion bodies High expression rate preventing proper folding.Lower the induction temperature and inducer concentration.Can shift a significant portion of the protein to the soluble fraction.
-Use a solubility-enhancing fusion tag (e.g., MBP, Trx).Can dramatically increase the yield of soluble protein.
-Perform in-vitro refolding of the protein from purified inclusion bodies.Yield is highly protein-dependent and can range from low to moderate.
Low binding to affinity column Incorrect buffer pH or ionic strength.Ensure the lysis and binding buffers have the optimal pH for the affinity tag (e.g., pH 7.5-8.0 for His-tags).Can significantly improve capture of the target protein.
His-tag is inaccessible.Purify under denaturing conditions with urea or guanidine-HCl to expose the tag.Effective for capturing the protein, but requires a subsequent refolding step.
Protein loss during washing Wash buffer is too stringent.Decrease the concentration of the competing agent in the wash buffer (e.g., lower imidazole concentration for His-tag purification).Reduces premature elution of the target protein.
Inefficient elution Elution buffer is not strong enough.Increase the concentration of the competing agent (e.g., higher imidazole concentration for His-tag, or reduced glutathione for GST-tag).Improves recovery of the bound protein from the resin.

Experimental Protocols

Detailed Methodology for His-Tagged this compound Purification from E. coli

This protocol is a general guideline and may require optimization for your specific experimental conditions.

1. Expression of His-Tagged this compound:

  • Transform a suitable E. coli expression strain (e.g., BL21(DE3)) with the expression vector containing the N-terminally His-tagged this compound gene.

  • Inoculate a starter culture and grow overnight.

  • Inoculate a larger volume of culture medium and grow at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.

  • Induce protein expression by adding IPTG to a final concentration of 0.1-1.0 mM.

  • Continue to culture for 4-16 hours at a reduced temperature (e.g., 18-25°C) to promote soluble protein expression.

2. Cell Lysis:

  • Harvest the bacterial cells by centrifugation.

  • Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM imidazole).

  • Lyse the cells by sonication on ice or by using a high-pressure homogenizer.

  • Centrifuge the lysate to pellet the cell debris.

3. Immobilized Metal Affinity Chromatography (IMAC):

  • Equilibrate a Ni-NTA (Nickel-Nitrilotriacetic Acid) affinity column with the lysis buffer.

  • Load the clarified supernatant from the cell lysate onto the column.

  • Wash the column with several column volumes of wash buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 20 mM imidazole) to remove non-specifically bound proteins.

  • Elute the His-tagged this compound protein with an elution buffer containing a higher concentration of imidazole (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 200-300 mM imidazole).

  • Collect the eluted fractions.

4. Analysis of Purified Protein:

  • Analyze the purified fractions by SDS-PAGE to assess purity.

  • Determine the protein concentration using a suitable method (e.g., Bradford assay).

Visualizing the Workflow and Troubleshooting Logic

To aid in understanding the experimental process and decision-making during troubleshooting, the following diagrams are provided.

Recombinant_Nppb_Purification_Workflow start Start: E. coli Culture with this compound Expression Vector expression Protein Expression (Induction with IPTG) start->expression harvest Cell Harvesting (Centrifugation) expression->harvest lysis Cell Lysis (Sonication/Homogenization) harvest->lysis clarification Lysate Clarification (Centrifugation) lysis->clarification chromatography Affinity Chromatography (e.g., Ni-NTA) clarification->chromatography wash Washing Step chromatography->wash elution Elution wash->elution analysis Purity & Yield Analysis (SDS-PAGE, Bradford Assay) elution->analysis end End: Purified this compound Protein analysis->end

Caption: A generalized workflow for the purification of recombinant this compound protein.

Low_Yield_Troubleshooting start Low this compound Yield check_expression Check Expression Levels (SDS-PAGE of whole cell lysate) start->check_expression no_expression No/Low Expression check_expression->no_expression Problem Found expression_ok Expression OK check_expression->expression_ok No Issue optimize_expression Optimize Codons Lower Temperature Optimize Inducer Conc. no_expression->optimize_expression check_solubility Check Solubility (SDS-PAGE of soluble/insoluble fractions) expression_ok->check_solubility insoluble Insoluble (Inclusion Bodies) check_solubility->insoluble Problem Found soluble Soluble check_solubility->soluble No Issue refold Solubilize & Refold Use Solubility Tag insoluble->refold check_purification Optimize Purification (Binding, Wash, Elution Buffers) soluble->check_purification

Caption: A decision tree for troubleshooting low yield in this compound purification.

References

Technical Support Center: Minimizing Off-Target Effects in Nppb CRISPR Experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in CRISPR-based editing of the Natriuretic Peptide B (Nppb) gene. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to help you minimize off-target effects and ensure the precision of your this compound experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most critical first steps to minimize off-target effects when planning an this compound CRISPR experiment?

A1: The initial and most critical steps involve the meticulous design of your single guide RNA (sgRNA). Utilizing reputable bioinformatic tools to design sgRNAs with high on-target scores and low off-target predictions is paramount. Additionally, selecting the appropriate Cas9 variant and delivery method from the outset will significantly influence the specificity of your experiment.[1][2]

Q2: Which Cas9 variant is recommended for high-fidelity targeting of the this compound gene?

A2: For experiments requiring high specificity, it is strongly recommended to use a high-fidelity Cas9 variant. Options like SpCas9-HF1, eSpCas9, or HypaCas9 have been engineered to reduce non-specific DNA contacts, thereby decreasing off-target cleavage. While wild-type SpCas9 is efficient, these high-fidelity versions offer a better safety profile for therapeutic applications and produce more reliable research data by minimizing confounding off-target mutations.

Q3: How does the delivery method of CRISPR components affect off-target events for this compound editing?

A3: The delivery method significantly impacts the concentration and persistence of the Cas9/sgRNA complex in the cell. Plasmid-based delivery can lead to prolonged expression of the nuclease, increasing the likelihood of off-target cleavage. Therefore, direct delivery of Cas9 ribonucleoprotein (RNP) complexes or using mRNA for transient expression is recommended. These methods ensure that the editing machinery is active for a shorter period, reducing the window for off-target events to occur.

Q4: Are there any databases of pre-validated sgRNAs for the this compound gene?

A4: While general databases for validated sgRNAs exist, such as Addgene's repository, finding a comprehensive, pre-validated list specifically for this compound across different cell types and species can be challenging. It is often necessary to design and validate sgRNAs for your specific experimental context. Following rigorous design and validation protocols is crucial for success.

Q5: What are the best practices for validating potential off-target sites identified by prediction software?

A5: Computational predictions should always be experimentally validated. The gold standard for validation is next-generation sequencing (NGS) of predicted off-target loci. Methods like targeted amplicon sequencing can quantify the frequency of indels at these specific sites. For a more unbiased, genome-wide assessment, techniques like GUIDE-seq or CIRCLE-seq are recommended.[3][4]

Troubleshooting Guides

Issue 1: My in-silico designed sgRNA for this compound shows high predicted off-target scores.

  • Cause: The target sequence may have high homology to other regions in the genome.

  • Solution:

    • Redesign sgRNAs: Use multiple design tools (e.g., Synthego's Design Tool, Benchling's CRISPR tool) to generate a new set of candidate sgRNAs.[1][5] Prioritize those with the highest on-target and lowest off-target scores.

    • Target a different region: If possible, select a different exon or a region with less sequence similarity to the rest of the genome. For gene knockout, targeting a constitutively expressed exon near the 5' end is a good strategy.[6]

    • Use a different PAM sequence: If your Cas9 variant allows for it, try to find a target site with a more restrictive PAM sequence to reduce the number of potential off-target sites.

    • Consider truncated sgRNAs: Using sgRNAs with a shorter (17-18 nt) protospacer region can sometimes increase specificity.

Issue 2: I have successfully edited the on-target this compound site, but I am observing unexpected phenotypes.

  • Cause: This could be due to undetected off-target mutations.

  • Solution:

    • Perform unbiased off-target analysis: Employ methods like GUIDE-seq or CIRCLE-seq to identify all potential off-target sites in your specific cell type.[7][8]

    • Validate predicted off-targets: For the top predicted off-target sites from your initial design, perform targeted deep sequencing to quantify editing efficiency at these loci.

    • Use a higher-fidelity Cas9: If you used wild-type Cas9, consider repeating the experiment with a high-fidelity variant.

    • Optimize delivery: If you used plasmid delivery, switch to RNP delivery to reduce the exposure of the genome to the nuclease.

    • Rescue experiment: To confirm that the phenotype is due to the on-target edit, perform a rescue experiment by re-introducing a wild-type copy of this compound.

Issue 3: My off-target validation experiments (e.g., GUIDE-seq) are not working optimally.

  • Cause: The protocol may not be optimized for your specific cell type or experimental conditions.

  • Solution:

    • Optimize dsODN delivery: The efficiency of double-stranded oligodeoxynucleotide (dsODN) integration is critical for GUIDE-seq. Titrate the amount of dsODN to maximize integration without compromising cell viability.[7]

    • Ensure high-quality genomic DNA: The starting genomic DNA for both GUIDE-seq and CIRCLE-seq must be of high quality and purity.

    • Follow detailed protocols meticulously: Refer to detailed, step-by-step protocols for library preparation and sequencing.[9][10] Small deviations can significantly impact the results.

    • Check sequencing depth: Ensure that you have sufficient sequencing depth to detect low-frequency off-target events.

Data Presentation: Quantifying On- and Off-Target Editing

To systematically evaluate the performance of your this compound sgRNAs, we recommend summarizing your quantitative data in the following tables.

Table 1: In-Silico sgRNA Design and Scoring for this compound

sgRNA IDTarget Sequence (5'-3')On-Target ScoreOff-Target ScoreNumber of Predicted Off-Targets (≤3 mismatches)
Nppb_sg1GCT GAG TCT GAG GAG CTG AG98952
Nppb_sg2TGA GCT GAG TCT GAG GAG CT95925
User DataEnter your sequenceEnter scoreEnter scoreEnter number

Scores are typically on a scale of 0-100, with higher scores being better. These scores are generated by sgRNA design tools.[5]

Table 2: Comparison of On-Target Editing Efficiency of High-Fidelity Cas9 Variants for this compound

Cas9 VariantDelivery MethodOn-Target Indel Frequency (%)
Wild-Type SpCas9RNP85 ± 5
SpCas9-HF1RNP82 ± 4
eSpCas9RNP78 ± 6
User DataEnter methodEnter your data

Data should be presented as mean ± standard deviation from at least three biological replicates.

Table 3: Quantification of Off-Target Editing at Validated Loci for this compound sgRNA

Off-Target LocusChromosomeMismatches to On-TargetIndel Frequency (%) with Wild-Type Cas9Indel Frequency (%) with High-Fidelity Cas9
OT-1chr5:1234567825.2 ± 0.8< 0.1
OT-2chr11:8765432131.8 ± 0.3< 0.1
User DataEnter locusEnter mismatchesEnter your dataEnter your data

Off-target loci are identified through methods like GUIDE-seq or CIRCLE-seq and then quantified via targeted deep sequencing.

Experimental Protocols

1. Detailed Methodology for sgRNA Design for this compound

This protocol outlines the steps for designing high-quality sgRNAs for the this compound gene using an online design tool.

  • Objective: To design sgRNAs with high on-target activity and minimal off-target effects.

  • Materials:

    • Computer with internet access

    • This compound gene sequence (from NCBI or Ensembl)

    • sgRNA design tool (e.g., Synthego's CRISPR Design Tool, Benchling)[2][11]

  • Procedure:

    • Obtain the this compound sequence: Navigate to the NCBI or Ensembl database and retrieve the coding sequence (CDS) of the this compound gene for your target species.

    • Select a design tool: Open a web-based sgRNA design tool.

    • Input the target sequence: Paste the this compound CDS into the design tool.

    • Set design parameters:

      • Specify the target genome.

      • Select the Cas9 nuclease you intend to use (e.g., S. pyogenes Cas9 with NGG PAM).

      • For knockout experiments, instruct the tool to target the 5' end of the coding sequence.[6]

    • Analyze the results: The tool will generate a list of candidate sgRNAs. Evaluate them based on:

      • On-target score: A higher score predicts better cutting efficiency.

      • Off-target score: A higher score indicates fewer and less likely off-target sites.[12]

    • Select top candidates: Choose 2-3 sgRNAs with the best combination of high on-target and high off-target scores for experimental validation.

2. Detailed Methodology for Off-Target Validation using GUIDE-seq

This protocol provides a summary of the key steps involved in performing a GUIDE-seq experiment to identify genome-wide off-target sites.

  • Objective: To empirically identify the off-target cleavage sites of an this compound-targeting Cas9/sgRNA complex in a specific cell line.

  • Principle: GUIDE-seq relies on the integration of a short, double-stranded oligodeoxynucleotide (dsODN) tag into DNA double-strand breaks (DSBs) within living cells. These tagged sites are then selectively amplified and identified by next-generation sequencing.[13]

  • Materials:

    • Cultured cells of interest

    • Cas9 and this compound sgRNA (as RNP, plasmid, or mRNA)

    • Phosphorothioate-modified dsODN tag

    • Transfection reagent

    • Genomic DNA purification kit

    • Reagents and equipment for NGS library preparation and sequencing

  • Procedure:

    • Co-transfection: Transfect the target cells with the Cas9/sgRNA complex and the dsODN tag. It is crucial to optimize the transfection conditions and the concentration of the dsODN.[7]

    • Genomic DNA Isolation: After a suitable incubation period (typically 48-72 hours), harvest the cells and isolate high-quality genomic DNA.

    • Library Preparation:

      • Fragment the genomic DNA (e.g., by sonication).

      • Perform end-repair and A-tailing.

      • Ligate NGS adapters.

      • Selectively amplify the dsODN-tagged genomic fragments using two rounds of PCR.[10]

    • Sequencing: Sequence the prepared library on an NGS platform.

    • Bioinformatic Analysis: Align the sequencing reads to the reference genome to identify the genomic locations of dsODN integration, which correspond to the on- and off-target cleavage sites.

Visualizations

Signaling Pathway and Experimental Workflows

Nppb_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound (BNP) NPR_A NPR-A Receptor This compound->NPR_A Binds to GTP GTP NPR_A->GTP cGMP cGMP GTP->cGMP Converts PKG Protein Kinase G (PKG) cGMP->PKG Activates Vasodilation Vasodilation PKG->Vasodilation Natriuresis Natriuresis PKG->Natriuresis Antiproliferation Anti-proliferation PKG->Antiproliferation

Caption: this compound (BNP) signaling pathway.

CRISPR_Off_Target_Minimization_Workflow sgRNA_Design 1. sgRNA Design (e.g., Synthego, Benchling) Cas9_Selection 2. Cas9 Selection (High-Fidelity Variant) sgRNA_Design->Cas9_Selection Off_Target_Prediction Off-Target Prediction (In-Silico) sgRNA_Design->Off_Target_Prediction Delivery_Method 3. Delivery Method (RNP recommended) Cas9_Selection->Delivery_Method On_Target_Editing 4. On-Target Editing in Cells Delivery_Method->On_Target_Editing Off_Target_Validation 5. Off-Target Validation (GUIDE-seq / CIRCLE-seq) On_Target_Editing->Off_Target_Validation Targeted_Sequencing 6. Targeted Deep Sequencing of Off-Target Loci Off_Target_Prediction->Targeted_Sequencing Off_Target_Validation->Targeted_Sequencing Data_Analysis 7. Data Analysis & Quantification Targeted_Sequencing->Data_Analysis

Caption: Workflow for minimizing and validating off-target effects.

Logical_Relationship_Strategies High_Specificity High Specificity (Minimized Off-Targets) Empirical_Validation Empirical Validation High_Specificity->Empirical_Validation Verified by Optimized_sgRNA Optimized sgRNA Design Optimized_sgRNA->High_Specificity High_Fidelity_Cas9 High-Fidelity Cas9 High_Fidelity_Cas9->High_Specificity Transient_Delivery Transient Delivery (RNP) Transient_Delivery->High_Specificity

Caption: Key strategies for achieving high-specificity editing.

References

addressing inconsistencies in Nppb gene expression data

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Nppb gene expression analysis. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to address common inconsistencies in this compound expression data.

Frequently Asked Questions (FAQs)

Q1: Why am I observing high variability in this compound expression levels between my biological replicates?

A1: High variability in this compound expression can stem from several sources:

  • Genetic Variation: The Nppa-Nppb locus contains genetic variants that can significantly affect expression levels between individuals or animal strains.[1][2] These variants can influence regulatory DNA function and contribute to inter-individual differences in BNP levels.[2][3]

  • Complex Regulation: this compound expression is tightly regulated by a "super enhancer" that it shares with the Nppa gene.[4][5] Both genes compete for interaction with this enhancer, which can lead to dynamic expression patterns.[4][5]

  • Physiological State: this compound expression is strongly induced by cardiac stress, such as mechanical overload, hypoxia, and hypertrophy.[1][3] Subtle differences in the physiological state of the subjects or cell cultures can lead to significant expression differences.

  • Sample Quality: RNA integrity is crucial. Degraded RNA can lead to unreliable quantification. Always check RNA quality (e.g., using RIN/RQN values) before proceeding.[6]

Q2: My qPCR results for this compound are not correlating with my RNA-Seq data. What could be the cause?

A2: Discrepancies between qPCR and RNA-Seq are common and can be due to:

  • Normalization Strategy: The choice of reference genes (for qPCR) or normalization algorithm (for RNA-Seq) can introduce biases.[7] Ensure the reference genes used for qPCR are stably expressed across your experimental conditions and are not co-regulated with this compound.

  • Transcript Variants: RNA-Seq can capture multiple transcript isoforms of this compound. If your qPCR primers target an isoform that is not the most abundant or is differentially regulated, the results may not reflect the overall gene expression change captured by RNA-Seq.

  • Sensitivity and Dynamic Range: The two techniques have different sensitivities and dynamic ranges. RNA-Seq can detect a broader range of expression levels, while qPCR is highly sensitive for low-abundance transcripts.[6]

  • Primer/Probe Specificity: Ensure your qPCR primers are specific to this compound and do not amplify the paralogous Nppa gene or pseudogenes.[8]

Q3: What are the recommended housekeeping genes for normalizing this compound expression in cardiac tissue?

A3: The ideal housekeeping gene should have stable expression across all experimental conditions. For cardiac tissue, commonly used reference genes include Gapdh, Actb, and 18S rRNA. However, their stability can be affected by conditions like hypertrophy or heart failure. It is strongly recommended to validate a panel of potential reference genes for your specific experimental model using algorithms like geNorm or NormFinder to identify the most stable ones.[7]

Q4: Can tissue heterogeneity affect my this compound expression results?

A4: Yes. This compound is predominantly expressed in ventricular cardiomyocytes, and its expression is highly induced in the border zone of an infarcted region.[1][4] If your tissue samples contain varying proportions of different cell types (e.g., cardiomyocytes, fibroblasts, endothelial cells) or regions (e.g., healthy vs. injured myocardium), it will introduce significant variability into your expression data. Techniques like laser capture microdissection can help isolate specific cell populations.

Troubleshooting Guide for this compound Expression Data

This guide provides a systematic approach to diagnosing and resolving inconsistencies in your this compound gene expression experiments.

Step 1: Assess Initial Data Quality

Begin by scrutinizing your raw data. For qPCR, examine amplification curves, melt curves, and replicate consistency. For RNA-Seq, check quality scores (e.g., FastQC reports), alignment rates, and library complexity.

  • qPCR Checklist:

    • Amplification Curves: Are they sigmoidal? Is there a flat baseline and a clear exponential phase?[8][9]

    • Melt Curve Analysis: Is there a single, sharp peak, indicating a specific product? Multiple peaks suggest non-specific amplification or primer-dimers.[9]

    • Replicate Consistency: Are the Cq values for technical replicates tight (ideally, SD < 0.25)?[10]

  • RNA-Seq Checklist:

    • Read Quality: Are the Phred scores high across the reads?

    • Alignment Rate: Is a high percentage of reads mapping to the reference genome? Low rates may indicate sample contamination or poor RNA quality.[11]

Step 2: Verify Sample and Reagent Integrity

If the initial data quality is poor, the issue likely lies with the samples or reagents.

  • RNA Quality: Re-verify the quality and quantity of your input RNA. An RNA Integrity Number (RIN) > 7 is recommended for RNA-Seq.[6]

  • Reagent Check: Ensure reagents are properly stored and not expired. Consider running a positive control with a known this compound-expressing sample to verify reagent performance.[12]

Step 3: Re-evaluate Experimental Design and Normalization

If sample and data quality are high, yet inconsistencies persist, review your experimental design.

  • Primer/Probe Design (qPCR):

    • Confirm primer specificity using NCBI Primer-BLAST.

    • Ensure primers span an exon-exon junction to avoid amplifying genomic DNA.

    • Validate primer efficiency by running a standard curve; efficiency should be between 90-110%.

  • Normalization Strategy:

    • As mentioned in the FAQs, validate your reference genes. Do not assume a standard housekeeping gene is stable in your model.[7]

    • For RNA-Seq, compare different normalization methods (e.g., TPM, TMM, RLE) to see if they impact the results.[13]

Troubleshooting Workflow Diagram

TroubleshootingWorkflow Start Inconsistent this compound Data CheckRawData Step 1: Assess Raw Data Quality (qPCR Curves, RNA-Seq QC) Start->CheckRawData DataQuality Is Data Quality High? CheckRawData->DataQuality CheckSamples Step 2: Verify Sample & Reagent Integrity (RNA Quality, Controls) DataQuality->CheckSamples No CheckDesign Step 3: Re-evaluate Experimental Design (Primers, Normalization) DataQuality->CheckDesign Yes SampleQuality Are Samples/Reagents OK? CheckSamples->SampleQuality SampleQuality->CheckRawData Yes, Re-run Analysis RedoExp Redo Experiment with New Samples/Reagents SampleQuality->RedoExp No DesignQuality Is Design Optimal? CheckDesign->DesignQuality ConsiderBiology Step 4: Consider Biological Factors (Genetics, Tissue Heterogeneity) DesignQuality->ConsiderBiology Yes OptimizeDesign Optimize Protocol (New Primers/Normalization) DesignQuality->OptimizeDesign No Resolution Problem Resolved / Understood ConsiderBiology->Resolution RedoExp->Start Restart OptimizeDesign->Start Restart

Caption: A logical workflow for troubleshooting this compound expression data inconsistencies.

Quantitative Data Summary

The expression of this compound is quantitatively influenced by genetic and physiological factors.

FactorObservationReported Quantitative EffectSource
Genetic Variant rs198389 (in this compound promoter)The C allele showed a 1.8-fold increased expression in a luciferase reporter assay compared to the T allele.[2]
Cardiac Stress Myocardial Infarction / HypertrophyThis compound expression is strongly upregulated in the stressed myocardium and the injury border zone.[1][4][1][4]
Enhancer Deletion Deletion of RE1 super-enhancer subdomain (RE1a)Leads to a strong reduction of this compound expression in both atria and ventricles.[5][5]
Gene Competition Deletion of the this compound gene regionResults in a significant increase in Nppa expression, suggesting competition for the shared super-enhancer.[5][5]

Experimental Protocols

Protocol 1: this compound Gene Expression Analysis by RT-qPCR

This protocol outlines the key steps for quantifying this compound mRNA levels.

  • RNA Extraction:

    • Homogenize cardiac tissue or cells in a lysis buffer (e.g., TRIzol).

    • Isolate total RNA using a column-based kit or phenol-chloroform extraction.

    • Perform on-column DNase treatment or use a separate DNase I treatment step to eliminate genomic DNA contamination.

  • RNA Quality Control:

    • Quantify RNA concentration using a spectrophotometer (e.g., NanoDrop).

    • Assess RNA integrity using an automated electrophoresis system (e.g., Agilent Bioanalyzer). Aim for a RIN > 7.

  • cDNA Synthesis:

    • Reverse transcribe 500 ng to 1 µg of total RNA into cDNA using a high-capacity cDNA synthesis kit with a mix of random hexamers and oligo(dT) primers.

  • qPCR Primer Design:

    • Design primers to amplify a 70-150 bp region of the this compound transcript.

    • Use Primer-BLAST to check for specificity against the target organism's genome.

    • Whenever possible, design primers to span an exon-exon junction.

  • qPCR Reaction:

    • Prepare a master mix containing SYBR Green or TaqMan master mix, forward and reverse primers (or TaqMan probe), and nuclease-free water.[10]

    • Add diluted cDNA to the appropriate wells.

    • Run on a real-time PCR instrument with a standard thermal cycling protocol (e.g., 95°C for 10 min, followed by 40 cycles of 95°C for 15s and 60°C for 60s).

  • Data Analysis:

    • Determine the quantification cycle (Cq) for each sample.

    • Perform a melt curve analysis for SYBR Green assays.[8]

    • Calculate relative expression using the ΔΔCq method, normalizing this compound Cq values to the geometric mean of at least two validated reference genes.

Protocol 2: RNA-Seq Workflow for this compound Analysis

This protocol provides a general workflow for transcriptome-wide analysis that includes this compound.

RNASeqWorkflow Sample 1. Sample Collection & RNA Extraction QC1 2. RNA Quality Control (RIN > 7) Sample->QC1 Library 3. Library Preparation (rRNA Depletion) QC1->Library Sequencing 4. High-Throughput Sequencing (e.g., Illumina) Library->Sequencing QC2 5. Raw Read QC (FastQC) Sequencing->QC2 Mapping 6. Alignment to Reference Genome (STAR, HISAT2) QC2->Mapping Quant 7. Quantification (featureCounts, Salmon) Mapping->Quant DE 8. Differential Expression Analysis (DESeq2, edgeR) Quant->DE

Caption: A standard bioinformatics workflow for RNA-Seq data analysis.

This compound Regulation and Signaling

The transcriptional regulation of this compound is complex, involving multiple layers of control. It is co-regulated with its paralogous gene, Nppa, and is highly responsive to cardiac stress signals.[1][14]

Key Regulatory Inputs for this compound Expression

NppbRegulation Stress Cardiac Stress (Hypertrophy, Hypoxia, Stretch) Signaling Intracellular Signaling (e.g., PI3K-Akt, HIF-1α) Stress->Signaling Genetics Genetic Variants (e.g., rs198389) SuperEnhancer Shared Super-Enhancer (RE1) Genetics->SuperEnhancer modulates activity Epigenetics Epigenetic Changes (H3K27ac) Signaling->Epigenetics Signaling->SuperEnhancer Epigenetics->SuperEnhancer NppbGene This compound Gene Transcription SuperEnhancer->NppbGene activates

Caption: Simplified diagram of key inputs regulating this compound gene transcription.

References

best practices for Nppb sample collection and storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with best practices for Nppb (Natriuretic Peptide B) sample collection and storage. Find troubleshooting guides and frequently asked questions (FAQs) to ensure the integrity and accuracy of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is the recommended anticoagulant for collecting blood samples for this compound (BNP) measurement?

A1: The recommended anticoagulant for this compound (BNP) analysis is Ethylenediaminetetraacetic acid (EDTA).[1][2] EDTA helps to preserve the integrity of the peptide by chelating calcium ions, which are required by many proteases that can degrade BNP. Use of plastic blood collection tubes is also recommended as BNP can adhere to glass surfaces, leading to falsely lower measurements.[3][4]

Q2: How soon after collection should I process my blood samples?

A2: To ensure the most accurate results, blood samples should be processed as soon as possible after collection. Ideally, centrifugation to separate plasma should occur within 4 hours of venipuncture if the sample is kept at room temperature.[5][6] Delays in processing can lead to degradation of this compound, affecting the accuracy of your data.

Q3: What are the optimal storage conditions for this compound plasma samples?

A3: For short-term storage, plasma samples can be kept at 2-8°C for up to 24 hours.[2][4] For longer-term storage, it is crucial to freeze the plasma at -20°C or, for optimal stability, at -80°C.[4][5][6] Properly frozen samples can be stable for several months. Avoid repeated freeze-thaw cycles as this can lead to this compound degradation.[4]

Q4: Can I use serum instead of plasma for this compound measurement?

A4: While some commercial ELISA kits may be validated for use with serum, plasma collected with EDTA is generally the preferred sample type for this compound measurement. The coagulation process in serum collection can release proteases that may degrade this compound. Always refer to the specific instructions of your assay kit to ensure compatibility.

Q5: What are some common pre-analytical variables that can affect this compound levels?

A5: Several pre-analytical factors can influence this compound concentrations. Strenuous physical activity shortly before blood collection can transiently increase this compound levels. Hemolysis, the breakdown of red blood cells, can interfere with immunoassay results and should be avoided. It is also important to ensure proper tube filling to maintain the correct blood-to-anticoagulant ratio.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Lower than expected this compound concentrations Sample collected in a glass tube.Always use plastic (e.g., polypropylene) tubes for blood collection and plasma storage to prevent this compound from adhering to the tube surface.[3][4]
Delayed processing of the blood sample.Centrifuge the blood sample to separate plasma within 4 hours of collection if stored at room temperature.[6]
Improper storage temperature.For short-term storage (up to 24 hours), keep plasma at 2-8°C. For long-term storage, freeze at -20°C or -80°C immediately.[4]
Multiple freeze-thaw cycles.Aliquot plasma into smaller volumes before freezing to avoid repeated thawing and freezing of the entire sample.[4]
High variability between replicate samples Inadequate mixing of the sample after thawing.After thawing, ensure the plasma sample is mixed gently but thoroughly by inverting the tube several times before analysis.
Presence of cryoprecipitates.If precipitates are visible after thawing, centrifuge the sample at a low speed (e.g., 2000 x g for 5 minutes) to pellet the debris and test the clear supernatant.
Assay interference or inconsistent results Hemolyzed samples.Visually inspect the plasma for any pink or red discoloration, which indicates hemolysis. If present, it is recommended to collect a new sample. Hemolysis can interfere with the antibody-antigen reaction in immunoassays.[2]
Lipemic samples.If plasma appears cloudy or milky (lipemic), high-speed centrifugation may be necessary to separate the lipid layer. Alternatively, a lipid-clearing agent compatible with your assay may be used.

Data Summary: this compound Stability in EDTA Plasma

The following table summarizes the stability of this compound in EDTA plasma under different storage conditions. The data is compiled from various studies and represents the approximate percentage of initial this compound concentration remaining.

Storage Temperature1 hour4 hours24 hours48 hours3 months
Room Temperature (20-25°C) ~100%Stable[6]Significant Decrease[7]~50% Decrease[8]Not Recommended
Refrigerated (2-8°C) ~100%Stable[5][6]Stable[4]Significant DecreaseNot Recommended
Frozen (-20°C) Not ApplicableNot ApplicableNot ApplicableNot ApplicableStable[5][6]
Frozen (-80°C) Not ApplicableNot ApplicableNot ApplicableNot ApplicableStable

Note: Stability can be assay-dependent. It is always recommended to validate storage conditions for your specific experimental setup.

Experimental Protocol: this compound Sample Collection and Processing

This protocol outlines the detailed steps for the collection and processing of whole blood to obtain plasma for this compound analysis.

Materials:

  • Plastic blood collection tubes containing K2-EDTA or K3-EDTA

  • Tourniquet

  • Alcohol swabs

  • Appropriate gauge needles and blood collection set

  • Refrigerated centrifuge

  • Plastic (polypropylene) cryovials for plasma storage

  • Ice bucket

Procedure:

  • Patient/Subject Preparation: For research studies, it is advisable to have subjects rest in a supine position for at least 15-20 minutes before blood collection to minimize physiological variations in this compound levels.

  • Venipuncture:

    • Apply the tourniquet and select a suitable vein.

    • Cleanse the venipuncture site with an alcohol swab and allow it to air dry.

    • Perform venipuncture using a smooth and clean technique to minimize hemolysis.

    • Collect blood directly into a plastic EDTA tube.

  • Sample Mixing: Immediately after collection, gently invert the EDTA tube 8-10 times to ensure thorough mixing of the blood with the anticoagulant. Do not shake vigorously, as this can cause hemolysis.

  • Temporary Storage (if necessary): If immediate centrifugation is not possible, place the whole blood sample upright in an ice bucket or a refrigerator (2-8°C). Process the sample within 4 hours of collection.

  • Centrifugation:

    • Centrifuge the blood sample in a refrigerated centrifuge at 1,000-2,000 x g for 10-15 minutes at 4°C.

  • Plasma Aliquoting:

    • Carefully aspirate the supernatant (plasma) without disturbing the buffy coat or red blood cell layer.

    • Transfer the plasma into pre-labeled, plastic (polypropylene) cryovials.

    • It is recommended to create multiple smaller aliquots to avoid freeze-thaw cycles.

  • Storage:

    • For immediate analysis (within 24 hours), store the plasma aliquots at 2-8°C.

    • For long-term storage, immediately freeze the plasma aliquots at -20°C or preferably at -80°C.

Visual Diagrams

Nppb_Signaling_Pathway cluster_ECF Extracellular Fluid cluster_Membrane Cell Membrane cluster_ICF Intracellular Fluid This compound This compound NPRA NPR-A Receptor This compound->NPRA Binds to GTP GTP NPRA->GTP Activates Guanylate Cyclase domain cGMP cGMP GTP->cGMP Converts to PKG Protein Kinase G cGMP->PKG Activates Vasodilation Vasodilation PKG->Vasodilation Natriuresis Natriuresis PKG->Natriuresis RAAS_Inhibition Inhibition of Renin-Angiotensin- Aldosterone System PKG->RAAS_Inhibition

Caption: this compound signaling pathway leading to cardiovascular effects.

Nppb_Sample_Workflow start Start collection 1. Blood Collection (Plastic EDTA Tube) start->collection mix 2. Gentle Inversion (8-10x) collection->mix temp_storage 3. Temporary Storage (≤ 4 hours at 2-8°C) mix->temp_storage centrifuge 4. Refrigerated Centrifugation (1,000-2,000 x g, 10-15 min, 4°C) temp_storage->centrifuge aliquot 5. Plasma Aliquoting (Plastic Cryovials) centrifuge->aliquot storage Storage Choice aliquot->storage short_term Short-term (≤ 24h) Store at 2-8°C storage->short_term Immediate Analysis long_term Long-term Freeze at -20°C or -80°C storage->long_term Delayed Analysis analysis Analysis short_term->analysis long_term->analysis end End analysis->end

References

Technical Support Center: Validating Nppb Antibody Specificity

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on validating the specificity of antibodies targeting the natriuretic peptide B (Nppb), also known as brain natriuretic peptide (BNP).

Frequently Asked Questions (FAQs)

Q1: What is this compound, and why is antibody specificity crucial?

Q2: What are the different forms of this compound, and how does this affect antibody selection and validation?

A2: this compound is synthesized as a precursor protein, prothis compound, which is cleaved to release the biologically active this compound and an N-terminal fragment (NT-prothis compound). When selecting an antibody, it is crucial to know which form of the protein it is designed to recognize. This will also influence the expected outcomes in validation experiments like Western Blotting, where different molecular weights will be observed for the precursor and cleaved forms.

Q3: What are the essential positive and negative controls for validating an this compound antibody?

A3:

  • Positive Controls:

    • Recombinant this compound or NT-prothis compound protein.

    • Lysates from cell lines or tissues known to express this compound at high levels (e.g., human heart, liver, or uterus).[2]

    • For some applications, tissues from animal models with induced cardiac stress can serve as positive controls.

  • Negative Controls:

    • Lysates from knockout (KO) cell lines or tissues where the this compound gene has been deleted. This is the gold standard for demonstrating specificity.

    • Tissues with known low or no expression of this compound.

    • For immunoprecipitation, an isotype control antibody should be used to assess non-specific binding to the beads.

Q4: How can I check for potential cross-reactivity with other natriuretic peptides?

A4: The natriuretic peptide family includes atrial natriuretic peptide (ANP) and C-type natriuretic peptide (CNP), which share some structural homology with this compound. To check for cross-reactivity, you can perform a Western Blot with recombinant ANP and CNP proteins to see if your this compound antibody detects them. Additionally, a peptide competition assay can be performed where the antibody is pre-incubated with an excess of the immunizing peptide, which should block the signal to the target protein.

This compound Signaling Pathway

This compound exerts its biological effects by binding to natriuretic peptide receptors (NPR-A and NPR-B), which possess intrinsic guanylyl cyclase activity. This binding triggers the conversion of GTP to cyclic GMP (cGMP). Elevated intracellular cGMP levels then activate cGMP-dependent protein kinase (PKG), which in turn phosphorylates downstream targets, leading to physiological responses such as vasodilation and natriuresis.[3][4][5][6]

Nppb_Signaling_Pathway This compound This compound (BNP) NPR NPR-A / NPR-B (Guanylyl Cyclase Receptor) This compound->NPR binds cGMP cGMP NPR->cGMP converts GTP GTP GTP->cGMP PKG Protein Kinase G (PKG) (activated) cGMP->PKG activates Downstream Downstream Targets (e.g., Ion Channels, Phosphodiesterases) PKG->Downstream phosphorylates Response Physiological Response (Vasodilation, Natriuresis, etc.) Downstream->Response

This compound signaling cascade.

Troubleshooting Guides

Western Blot (WB)
ProblemPossible CauseRecommended Solution
No Band or Weak Signal Low this compound expression in the sample.Use a positive control (e.g., recombinant this compound, heart tissue lysate). Increase the amount of protein loaded.
Inefficient antibody binding.Optimize antibody dilution. Incubate the primary antibody overnight at 4°C.
Poor transfer of low molecular weight this compound.Use a membrane with a smaller pore size (0.2 µm). Optimize transfer time and voltage.
Multiple Bands or Non-Specific Bands Antibody is not specific.Test the antibody on this compound knockout cell lysate. Perform a peptide competition assay.
Protein degradation.Add protease inhibitors to the lysis buffer and keep samples on ice.
High antibody concentration.Titrate the primary and secondary antibody concentrations to find the optimal dilution.
Band at Incorrect Molecular Weight Post-translational modifications (e.g., glycosylation).Treat the sample with deglycosylating enzymes. Consult the literature for known modifications of this compound.
Splice variants or precursor forms.Check protein databases (e.g., UniProt) for known isoforms. The pro-form of this compound will have a higher molecular weight.
Immunohistochemistry (IHC)
ProblemPossible CauseRecommended Solution
No Staining or Weak Staining Inadequate antigen retrieval.Optimize the antigen retrieval method (heat-induced or enzymatic) and buffer pH.
Low antibody concentration.Perform an antibody titration to determine the optimal concentration.
Antibody not suitable for fixed tissues.Ensure the antibody is validated for IHC on formalin-fixed, paraffin-embedded (FFPE) tissues.
High Background Staining Non-specific antibody binding.Increase the blocking time and use a blocking buffer with serum from the same species as the secondary antibody.
Endogenous peroxidase activity.Quench endogenous peroxidases with a hydrogen peroxide solution before primary antibody incubation.
Primary antibody concentration is too high.Dilute the primary antibody further.
Enzyme-Linked Immunosorbent Assay (ELISA)
ProblemPossible CauseRecommended Solution
Low Signal or Poor Standard Curve Inactive antibody or antigen.Ensure proper storage of antibodies and standards. Avoid repeated freeze-thaw cycles.
Insufficient incubation times.Follow the recommended incubation times in the protocol.
Incorrect wavelength reading.Ensure the plate reader is set to the correct wavelength for the substrate used.
High Background Insufficient washing.Increase the number of wash steps and ensure complete removal of wash buffer between steps.
High antibody concentration.Optimize the concentration of the capture and/or detection antibody.
Cross-reactivity.Check for cross-reactivity with related peptides if present in the sample.
Immunoprecipitation (IP)
ProblemPossible CauseRecommended Solution
No Target Protein in Eluate Antibody does not recognize the native protein.Use an antibody that has been validated for IP, as it needs to recognize the protein in its folded state.
Inefficient binding to beads.Ensure the protein A/G beads are compatible with the antibody's host species and isotype.
Low this compound expression in the sample.Increase the amount of starting lysate.
High Background/Non-specific Binding Insufficient washing.Increase the number of wash steps and use a more stringent wash buffer.
Non-specific binding to beads.Pre-clear the lysate with beads alone before adding the primary antibody.
Antibody concentration is too high.Reduce the amount of primary antibody used.

Experimental Protocols

This compound Antibody Validation Workflow

Validation_Workflow cluster_preliminary Preliminary Validation cluster_advanced Advanced Validation cluster_final Final Application-Specific Validation WB Western Blot (WB) - Recombinant Protein - Positive/Negative Lysates KO_WB Knockout (KO) Validation (WB) - Compare WT vs. KO lysate WB->KO_WB ELISA_prelim ELISA - Recombinant Protein IHC Immunohistochemistry (IHC) - Positive/Negative Tissues ELISA_prelim->IHC IP Immunoprecipitation (IP) - Followed by WB KO_WB->IP Final_App Validation in Specific Experimental Context IHC->Final_App IP->Final_App

Workflow for this compound antibody validation.
Western Blotting for this compound

This protocol is a general guideline and may require optimization for specific antibodies and samples.

A. Sample Preparation:

  • Prepare cell or tissue lysates in RIPA buffer supplemented with protease inhibitors.

  • Determine the protein concentration using a BCA or Bradford assay.

  • Mix 20-30 µg of protein with Laemmli sample buffer and heat at 95-100°C for 5-10 minutes.

B. Gel Electrophoresis and Transfer:

  • Load samples onto a 12-15% SDS-PAGE gel. Include a pre-stained protein ladder.

  • Run the gel until adequate separation is achieved.

  • Transfer the proteins to a PVDF or nitrocellulose membrane.

C. Immunodetection:

  • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with the primary this compound antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation. Refer to the table below for starting dilution recommendations.

  • Wash the membrane three times for 5-10 minutes each with TBST.

  • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times for 10 minutes each with TBST.

  • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Expected Results:

  • A band at the correct molecular weight for this compound (pro-Nppb ~12 kDa, mature this compound is smaller) should be observed in positive control lysates and absent in negative/KO lysates. The observed molecular weight for recombinant this compound can vary depending on tags and expression system.[7][8]

Immunohistochemistry (IHC) for this compound

A. Tissue Preparation:

  • Deparaffinize and rehydrate formalin-fixed, paraffin-embedded (FFPE) tissue sections.

  • Perform heat-induced epitope retrieval (HIER) using a citrate-based buffer (pH 6.0) or Tris-EDTA (pH 9.0).

B. Staining:

  • Block endogenous peroxidase activity with 3% H₂O₂.

  • Block non-specific binding with a blocking serum.

  • Incubate with the primary this compound antibody overnight at 4°C. Refer to the table below for starting dilution recommendations.

  • Wash with PBS or TBS.

  • Incubate with a biotinylated secondary antibody followed by a streptavidin-HRP conjugate.

  • Develop the signal with a DAB substrate.

  • Counterstain with hematoxylin.

  • Dehydrate and mount the slides.

Positive Control Tissues:

  • Human or mouse heart tissue is a reliable positive control.[2][7]

ELISA for this compound

This outlines the principle of a sandwich ELISA.

  • Coat a 96-well plate with a capture antibody specific for this compound and incubate overnight.

  • Wash the plate and block with a suitable blocking buffer.

  • Add standards (recombinant this compound) and samples to the wells and incubate.

  • Wash the plate.

  • Add a biotinylated detection antibody specific for this compound and incubate.

  • Wash the plate.

  • Add streptavidin-HRP and incubate.

  • Wash the plate.

  • Add a TMB substrate and incubate until color develops.

  • Stop the reaction with a stop solution and read the absorbance at 450 nm.

Immunoprecipitation (IP) of this compound
  • Prepare cell lysate as for Western Blotting.

  • Pre-clear the lysate by incubating with protein A/G beads for 30-60 minutes.

  • Incubate the pre-cleared lysate with the primary this compound antibody or an isotype control antibody overnight at 4°C.

  • Add protein A/G beads and incubate for 1-3 hours at 4°C to capture the antibody-antigen complexes.

  • Wash the beads several times with lysis buffer.

  • Elute the immunoprecipitated proteins from the beads by boiling in Laemmli sample buffer.

  • Analyze the eluate by Western Blotting using the same or a different this compound antibody.

Quantitative Data Summary

ApplicationParameterRecommended Starting RangeNotes
Western Blot Primary Antibody Dilution1:500 - 1:5000Optimize for your specific antibody and sample.[7]
Expected Band Size (Human)pro-Nppb: ~12 kDaGlycosylation and other modifications can affect the apparent molecular weight.[9]
IHC Primary Antibody Dilution1:20 - 1:200Titration is crucial for optimal signal-to-noise ratio.[7]
ELISA Standard Curve Range15.63 - 1000 pg/mLThis is an example from a commercial kit and may vary.[10]
Sensitivity~14 pg/mLThis is an example from a commercial kit and may vary.[10]

References

Validation & Comparative

A Comparative Analysis of Nppb and Nppa Gene Expression in Heart Failure

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, understanding the nuanced expression of key cardiac biomarkers is critical. This guide provides an objective comparison of Natriuretic Peptide B (Nppb) and Natriuretic Peptide A (Nppa) gene expression in the context of heart failure, supported by experimental data and detailed methodologies.

In the progression of heart failure, the ventricular and atrial myocardium undergo significant stress, leading to the reactivation of a "fetal gene program." Central to this response are Nppa and this compound, the genes encoding for atrial natriuretic peptide (ANP) and B-type natriuretic peptide (BNP), respectively. Both peptides are crucial for cardiovascular homeostasis, and their expression levels are sensitive indicators of cardiac distress. While both are upregulated in heart failure, their expression patterns and regulatory mechanisms exhibit key differences.

Quantitative Comparison of Nppa and this compound Gene Expression

The upregulation of Nppa and this compound is a hallmark of cardiac hypertrophy and heart failure. The following table summarizes quantitative data on their gene expression changes in various mouse models of heart failure.

Heart Failure ModelTissueNppa Fold Change (vs. Control)This compound Fold Change (vs. Control)Experimental MethodCitation
Transverse Aortic Constriction (TAC) - 4 weeksLeft Ventricle~40~20qPCR[1]
Transverse Aortic Constriction (TAC) - Severe (27G)Left VentricleUpregulatedUpregulatedqPCR[2]
Myocardial Infarction (MI) - Border ZoneVentricular MyocardiumInducedInducedIn Situ Hybridization / Reporter Mice[3][4]
Dilated Cardiomyopathy (Genetic Model)Ventricular MyocardiumElevatedElevatedNot Specified

Note: The table illustrates a significant increase in both Nppa and this compound expression in response to cardiac stress. While both are robustly induced, the relative fold change can vary depending on the specific model and the duration of the stressor.

Signaling Pathways and Regulation

The protein products of Nppa and this compound, ANP and BNP, exert their physiological effects through a shared signaling pathway. This pathway plays a critical role in counteracting the pathological remodeling seen in heart failure.

The regulation of Nppa and this compound gene expression is complex and tightly coordinated. These genes are located in close proximity on the same chromosome and are co-regulated by a shared super enhancer.[3] This enhancer region is crucial for their developmental and stress-responsive expression in the heart.

Below is a diagram illustrating the signaling cascade initiated by ANP and BNP, as well as an overview of the experimental workflow for quantifying their gene expression.

ANP_BNP_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ANP_BNP ANP / BNP GC-A Guanylyl Cyclase-A (GC-A) Receptor ANP_BNP->GC-A Binding and Activation cGMP cGMP GC-A->cGMP Converts GTP GTP GTP->GC-A PKG Protein Kinase G (PKG) cGMP->PKG Activates Vasodilation Vasodilation PKG->Vasodilation Natriuresis Natriuresis/ Diuresis PKG->Natriuresis Anti-hypertrophy Anti-hypertrophic Effects PKG->Anti-hypertrophy

ANP/BNP Signaling Pathway

Experimental_Workflow cluster_analysis Gene Expression Analysis Heart_Tissue Heart Tissue Collection (e.g., from TAC model mice) RNA_Extraction Total RNA Extraction Heart_Tissue->RNA_Extraction ISH In Situ Hybridization (ISH) - Localization of Nppa/Nppb mRNA Heart_Tissue->ISH Sectioning and Probe Hybridization cDNA_Synthesis cDNA Synthesis RNA_Extraction->cDNA_Synthesis qPCR Quantitative PCR (qPCR) - Nppa, this compound, Housekeeping genes cDNA_Synthesis->qPCR Data_Analysis Data Analysis (Fold Change Calculation / Imaging) qPCR->Data_Analysis ISH->Data_Analysis

Experimental Workflow for Gene Expression Analysis

Detailed Experimental Protocols

Accurate and reproducible quantification of Nppa and this compound gene expression is fundamental to research in this area. Below are detailed methodologies for the key experiments cited.

Quantitative Real-Time PCR (qPCR)

This protocol is for the analysis of Nppa and this compound expression in cardiac tissue from a mouse model of heart failure.

  • Tissue Homogenization and RNA Extraction:

    • Excise the heart and isolate the left ventricle.

    • Homogenize the tissue in a suitable lysis buffer (e.g., TRIzol) using a bead mill or rotor-stator homogenizer.

    • Extract total RNA using a silica-column-based kit (e.g., RNeasy Kit, Qiagen) or phenol-chloroform extraction, followed by DNase I treatment to remove genomic DNA contamination.

    • Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and agarose gel electrophoresis.

  • cDNA Synthesis:

    • Reverse transcribe 1-2 µg of total RNA into cDNA using a high-capacity cDNA reverse transcription kit with a mix of oligo(dT) and random primers.

  • qPCR:

    • Prepare the qPCR reaction mix using a SYBR Green-based master mix.

    • Use the following validated mouse-specific primer sequences:

      • Nppa:

        • Forward: 5'-GCT TCC TTT TGG CCT TTT CC-3'

        • Reverse: 5'-GGG CTT GGG ATC TTT GCT-3'

      • This compound:

        • Forward: 5'-GCT GCT TTG GGC AGA AGA TA-3'

        • Reverse: 5'-GGC TGT CTC TGG GCC ATT T-3'

      • Housekeeping Gene (e.g., Gapdh):

        • Forward: 5'-AGG TCG GTG TGA ACG GAT TTG-3'

        • Reverse: 5'-TGT AGA CCA TGT AGT TGA GGT CA-3'

    • Perform the qPCR reaction using a real-time PCR system with a standard cycling protocol (e.g., initial denaturation at 95°C for 10 min, followed by 40 cycles of 95°C for 15s and 60°C for 60s).

    • Include a melt curve analysis to ensure primer specificity.

  • Data Analysis:

    • Calculate the relative gene expression using the 2-ΔΔCt method, normalizing the expression of Nppa and this compound to the housekeeping gene.

In Situ Hybridization (ISH)

This protocol provides a method for localizing Nppa and this compound mRNA in frozen mouse heart sections.

  • Tissue Preparation:

    • Perfuse the mouse with ice-cold PBS followed by 4% paraformaldehyde (PFA) in PBS.

    • Excise the heart and post-fix in 4% PFA overnight at 4°C.

    • Cryoprotect the tissue by incubating in a sucrose gradient (e.g., 15% then 30% sucrose in PBS) until the tissue sinks.

    • Embed the tissue in Optimal Cutting Temperature (OCT) compound and freeze on dry ice.

    • Cut 10-12 µm thick sections using a cryostat and mount on charged slides.

  • Probe Synthesis:

    • Generate digoxigenin (DIG)-labeled antisense RNA probes for Nppa and this compound by in vitro transcription from a linearized plasmid template containing the target cDNA.

  • Hybridization:

    • Air dry the sections and fix with 4% PFA.

    • Permeabilize with proteinase K treatment.

    • Prehybridize the sections in hybridization buffer.

    • Hybridize with the DIG-labeled probes overnight at 65°C in a humidified chamber.

  • Washing and Detection:

    • Perform stringent washes to remove unbound probe.

    • Block with a blocking solution (e.g., containing sheep serum).

    • Incubate with an anti-DIG antibody conjugated to alkaline phosphatase (AP).

    • Wash to remove unbound antibody.

    • Develop the signal using a chromogenic substrate for AP (e.g., NBT/BCIP), which will produce a colored precipitate at the site of mRNA localization.

  • Imaging:

    • Mount the slides with an aqueous mounting medium and visualize using a bright-field microscope.

Conclusion

Both Nppa and this compound are indispensable markers in the study of heart failure, with their expression robustly induced in response to cardiac overload. While they are often co-regulated, quantitative analysis reveals potential differences in the magnitude of their response to various pathological stimuli. The detailed protocols provided herein offer a standardized approach for researchers to accurately quantify and localize the expression of these critical genes, facilitating a deeper understanding of the molecular mechanisms underlying heart failure and aiding in the development of novel therapeutic strategies.

References

Validating Nppb as a Prognostic Marker in Cardiac Disease: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Natriuretic Peptide B (Nppb) as a prognostic marker in cardiac disease, evaluating its performance against other established biomarkers. Experimental data, detailed methodologies, and visual pathways are presented to support researchers and clinicians in the field of cardiology and drug development.

Introduction to this compound and its Derivatives

Natriuretic Peptide B, or this compound, is a preprohormone primarily synthesized by cardiac muscle cells (cardiomyocytes) in response to myocardial stress and volume overload. The this compound gene encodes for the prohormone, proBNP, which is cleaved into two biologically important fragments: the active B-type natriuretic peptide (BNP) and the inactive N-terminal pro-B-type natriuretic peptide (NT-proBNP). Due to their direct correlation with ventricular wall tension, both BNP and NT-proBNP have emerged as key biomarkers for the diagnosis, prognosis, and management of heart failure. While BNP is biologically active, NT-proBNP has a longer half-life in circulation, making it a stable and reliable analyte for laboratory testing.[1] This guide will focus on the prognostic utility of measuring these this compound-derived peptides in various cardiac conditions.

Comparative Performance of this compound-Derived Peptides

The prognostic value of this compound-derived peptides, particularly NT-proBNP and BNP, has been extensively studied in patients with heart failure and other cardiovascular diseases. Their performance is often compared to other cardiac biomarkers such as cardiac troponins (cTn).

Prognostic Value in Heart Failure

Numerous studies have established that elevated levels of both BNP and NT-proBNP are strong and independent predictors of adverse outcomes in patients with heart failure, including hospitalization and mortality.[2][3]

Table 1: Prognostic Performance of BNP vs. NT-proBNP in Heart Failure Patients Post-Hospitalization

Prognostic MetricBNPNT-proBNPReference
Multivariate Odds Ratio (for doubling of baseline levels) 1.46 (95% CI 1.19–1.80, p < 0.001)1.45 (95% CI 1.18–1.78, p < 0.001)[2][3]
Adjusted Area Under the Curve (AUC) for Primary Endpoint 0.690.68[2][3]
Prediction of 1-Year Mortality (AUC) 0.780.77[2][3]

Primary Endpoint: A composite of all-cause mortality or heart failure rehospitalization over an 18-month follow-up period.

While some studies suggest NT-proBNP may have a slight edge in predicting mortality in chronic stable heart failure, for patients discharged after an episode of decompensated heart failure, both markers demonstrate comparable and powerful prognostic performance.[2][3]

Comparison with Cardiac Troponins

Cardiac troponins (cTnT and cTnI) are the gold-standard biomarkers for diagnosing acute myocardial infarction, indicating direct cardiomyocyte injury.[4] While their primary role is diagnostic, elevated troponin levels also carry prognostic significance in heart failure and acute coronary syndrome (ACS).

Table 2: Comparison of this compound-Derived Peptides and High-Sensitivity Cardiac Troponin T (hs-cTnT) as Prognostic Markers

BiomarkerPrimary IndicationPrognostic Value in Heart FailurePrognostic Value in ACS
NT-proBNP Myocardial stress and volume overloadStrong predictor of mortality and rehospitalization.[5][6]Elevated levels associated with increased risk of adverse events.
hs-cTnT Myocardial necrosis/injuryElevated levels are associated with increased mortality.[4]Gold standard for diagnosis and risk stratification.[4]

In the context of ACS, while high-sensitivity troponin is central to the diagnosis, NT-proBNP provides complementary prognostic information related to the hemodynamic stress resulting from the ischemic event.

Experimental Protocols

Accurate and reproducible measurement of this compound-derived peptides is crucial for their clinical utility. The following provides a representative methodology for quantifying NT-proBNP in patient samples.

Measurement of Plasma NT-proBNP by ELISA

This protocol outlines the key steps for a typical sandwich Enzyme-Linked Immunosorbent Assay (ELISA), a common method for quantifying NT-proBNP.

1. Sample Collection and Preparation:

  • Whole blood is collected in tubes containing EDTA to prevent coagulation.[1]

  • Plasma is separated by centrifugation at approximately 4000 x g for 10 minutes at 4°C.

  • The resulting plasma is stored at -80°C until analysis to ensure stability.[1]

2. ELISA Procedure:

  • Plate Preparation: A microtiter plate pre-coated with a capture antibody specific for NT-proBNP is used.

  • Standard Curve: A series of standards with known NT-proBNP concentrations are prepared to generate a standard curve for quantification.

  • Incubation: Patient plasma samples and standards are added to the wells. A biotinylated detection antibody, also specific for NT-proBNP, is then added. The plate is incubated to allow for the formation of a "sandwich" of capture antibody - NT-proBNP - detection antibody.

  • Washing: The plate is washed to remove any unbound substances.

  • Enzyme Conjugation: A streptavidin-horseradish peroxidase (HRP) conjugate is added, which binds to the biotin on the detection antibody.

  • Substrate Addition: A chromogenic substrate (e.g., TMB) is added. The HRP enzyme catalyzes a color change, with the intensity of the color being proportional to the amount of NT-proBNP in the sample.

  • Detection: The reaction is stopped, and the absorbance is read using a microplate reader. The concentration of NT-proBNP in the patient samples is determined by interpolating from the standard curve.

Signaling Pathways and Experimental Workflows

This compound/BNP Signaling Pathway

BNP exerts its physiological effects by binding to the Natriuretic Peptide Receptor-A (NPR-A). This interaction triggers an intracellular signaling cascade that plays a crucial role in cardiovascular homeostasis.

Nppb_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space BNP BNP NPR-A NPR-A Receptor BNP->NPR-A GC_Domain Guanylyl Cyclase Domain NPR-A->GC_Domain activates GTP GTP cGMP cGMP GTP->cGMP converts PKG Protein Kinase G (PKG) cGMP->PKG activates Physiological_Effects Vasodilation Natriuresis Antiproliferative Effects PKG->Physiological_Effects

Caption: this compound/BNP signaling pathway.

Experimental Workflow for Biomarker Validation

The validation of a prognostic biomarker like this compound involves a multi-step process, from initial discovery to clinical implementation.

Biomarker_Validation_Workflow Discovery Phase 1: Discovery (e.g., Proteomics, Genomics) Analytical_Validation Phase 2: Analytical Validation (Assay development, precision, accuracy) Discovery->Analytical_Validation Clinical_Validation Phase 3: Clinical Validation (Retrospective cohort studies) Analytical_Validation->Clinical_Validation Prospective_Validation Phase 4: Prospective Validation (Prospective cohort studies) Clinical_Validation->Prospective_Validation Implementation Phase 5: Clinical Implementation (Guidelines, clinical practice) Prospective_Validation->Implementation

Caption: Experimental workflow for prognostic biomarker validation.

Conclusion

This compound-derived peptides, BNP and NT-proBNP, are powerful and well-established prognostic markers in the management of cardiac diseases, particularly heart failure. They provide crucial information about myocardial stress and are invaluable for risk stratification. While cardiac troponins remain the cornerstone for diagnosing acute myocardial injury, this compound-derived markers offer complementary and essential prognostic insights into the hemodynamic status of the heart. The continued refinement of assays and the integration of these biomarkers into clinical guidelines underscore their importance in improving patient outcomes.

References

A Comparative Guide to Nppb Assay Cross-Reactivity with Natriuretic Peptides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the cross-reactivity of commercial Nppb (Natriuretic Peptide B) assays with other natriuretic peptides, namely NPPA (Natriuretic Peptide A) and NPPC (Natriuretic Peptide C). Understanding the specificity of these assays is critical for accurate quantification of this compound in research and clinical settings. This document summarizes available cross-reactivity data, details the experimental protocols used for its determination, and visualizes key biological and experimental pathways.

Data Presentation: this compound Assay Cross-Reactivity

The following table summarizes the reported cross-reactivity of a commercially available Human B-Type Natriuretic Peptide (BNP) ELISA kit with other natriuretic peptides. It is important to note that many manufacturers state "no significant cross-reactivity" in their product literature without providing specific quantitative data. The data presented below is from a manufacturer that has provided these specific details.

Cross-ReactantManufacturerKit Name/Catalog No.Stated Cross-Reactivity (%)
Human NPPA (ANP) Arbor AssaysDetectX® Human B-Type Natriuretic Peptide (BNP) ELISA Kit / K083-H1< 0.001%[1]
Human NPPC (CNP) Arbor AssaysDetectX® Human B-Type Natriuretic Peptide (BNP) ELISA Kit / K083-H1< 0.001%[1]
Human proBNP Arbor AssaysDetectX® Human B-Type Natriuretic Peptide (BNP) ELISA Kit / K083-H116.67%[1]
Human NT-proBNP Arbor AssaysDetectX® Human B-Type Natriuretic Peptide (BNP) ELISA Kit / K083-H1< 0.001%[1]
Human NPPA (ANP) Abbotti-STAT BNP testNo detectable cross-reactivity
Human NPPC (CNP) Abbotti-STAT BNP testNo detectable cross-reactivity
N-terminal pro-BNP Abbotti-STAT BNP testNo detectable cross-reactivity

Experimental Protocols

The determination of assay cross-reactivity is a critical component of immunoassay validation. A common method employed for this purpose is the competitive ELISA.

Protocol for Determining Cross-Reactivity using Competitive ELISA

This protocol outlines the general steps to assess the cross-reactivity of an this compound assay with other natriuretic peptides.

1. Principle: A competitive ELISA measures the concentration of an antigen (in this case, this compound) in a sample by its ability to compete with a labeled antigen for a limited number of antibody binding sites. To determine cross-reactivity, the potentially cross-reacting substance (e.g., NPPA or NPPC) is added to the assay in increasing concentrations to assess its ability to displace the binding of the specific antigen (this compound).

2. Materials:

  • Microtiter plate pre-coated with anti-Nppb antibody

  • This compound standard

  • Potentially cross-reacting peptides (NPPA, NPPC)

  • Enzyme-conjugated this compound

  • Wash buffer

  • Substrate solution

  • Stop solution

  • Microplate reader

3. Procedure:

  • Preparation of Standards and Cross-Reactants: Prepare a serial dilution of the this compound standard to generate a standard curve. Similarly, prepare serial dilutions of the potentially cross-reacting peptides (NPPA and NPPC) at concentrations significantly higher than the expected physiological range of this compound.

  • Competition Reaction:

    • To the wells designated for the standard curve, add the this compound standards and a constant amount of enzyme-conjugated this compound.

    • To the experimental wells, add a constant, mid-range concentration of the this compound standard (e.g., the concentration that gives 50% of the maximum signal, IC50) and varying concentrations of the potentially cross-reacting peptide.

    • To control wells, add only the enzyme-conjugated this compound to determine maximum binding.

  • Incubation: Incubate the plate according to the manufacturer's instructions to allow for competitive binding to the coated antibody.

  • Washing: Wash the plate with wash buffer to remove unbound reagents.

  • Substrate Addition: Add the substrate solution to each well and incubate for the recommended time to allow for color development. The intensity of the color is inversely proportional to the amount of this compound in the sample or the degree of cross-reactivity.

  • Stopping the Reaction: Add the stop solution to terminate the enzymatic reaction.

  • Data Acquisition: Read the absorbance of each well using a microplate reader at the appropriate wavelength.

4. Calculation of Percent Cross-Reactivity: The percent cross-reactivity can be calculated using the following formula:

% Cross-Reactivity = (Concentration of this compound at 50% displacement / Concentration of cross-reactant at 50% displacement) x 100

The concentrations at 50% displacement (IC50) are determined from the respective dose-response curves.

Mandatory Visualization

Natriuretic Peptide Signaling Pathway

Natriuretic Peptide Signaling Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ANP ANP NPR-A NPR-A ANP->NPR-A NPR-C NPR-C ANP->NPR-C BNP BNP BNP->NPR-A BNP->NPR-C CNP CNP NPR-B NPR-B CNP->NPR-B CNP->NPR-C GTP_A GTP NPR-A->GTP_A Guanylyl Cyclase GTP_B GTP NPR-B->GTP_B Guanylyl Cyclase Clearance Peptide Clearance NPR-C->Clearance cGMP_A cGMP GTP_A->cGMP_A PKG_A PKG I cGMP_A->PKG_A Physiological Effects_A Vasodilation, Natriuresis PKG_A->Physiological Effects_A cGMP_B cGMP GTP_B->cGMP_B PKG_B PKG II cGMP_B->PKG_B Physiological Effects_B Growth and Development PKG_B->Physiological Effects_B Competitive ELISA Workflow Start Start Plate_Coating 1. Microtiter plate wells are coated with anti-Nppb antibody Start->Plate_Coating Blocking 2. Block non-specific binding sites Plate_Coating->Blocking Add_Reagents 3. Add sample (containing this compound) and enzyme-conjugated this compound Blocking->Add_Reagents Competition Competition for antibody binding Add_Reagents->Competition Wash_1 4. Wash to remove unbound reagents Competition->Wash_1 Add_Substrate 5. Add substrate Wash_1->Add_Substrate Color_Development Color develops (inversely proportional to this compound) Add_Substrate->Color_Development Stop_Reaction 6. Add stop solution Color_Development->Stop_Reaction Read_Absorbance 7. Read absorbance Stop_Reaction->Read_Absorbance End End Read_Absorbance->End

References

A Comparative Guide to Nppb-Based Therapies in Heart Failure

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy of two prominent therapies that leverage the natriuretic peptide system, specifically targeting the B-type natriuretic peptide (Nppb) pathway: Nesiritide and Sacubitril/Valsartan . The information presented is based on data from major clinical trials and preclinical studies, offering insights into their mechanisms of action, clinical outcomes, and the experimental methodologies used for their evaluation.

Introduction to this compound-Based Therapies

Natriuretic peptides, including B-type natriuretic peptide (BNP, encoded by the this compound gene), are crucial regulators of cardiovascular homeostasis.[1][2] They exert their effects by binding to natriuretic peptide receptors, leading to the production of cyclic guanosine monophosphate (cGMP), which mediates vasodilation, natriuresis, and diuresis.[1][3] In heart failure, the natriuretic peptide system is activated as a compensatory mechanism.[4] Therapeutic strategies aimed at augmenting this system include the administration of recombinant BNP (Nesiritide) and the inhibition of neprilysin, the enzyme responsible for degrading natriuretic peptides (Sacubitril, in combination with an angiotensin receptor blocker, Valsartan).[5][6]

Data Presentation: Clinical Trial Efficacy

The following tables summarize the key efficacy data from the landmark clinical trials for Nesiritide (ASCEND-HF) and Sacubitril/Valsartan (PARADIGM-HF).

Table 1: Comparison of Efficacy in Heart Failure with Reduced Ejection Fraction (HFrEF)

Outcome MeasureNesiritide (ASCEND-HF) vs. PlaceboSacubitril/Valsartan (PARADIGM-HF) vs. Enalapril
Primary Composite Endpoint No significant difference in death from any cause or rehospitalization for heart failure at 30 days.[7]20% relative risk reduction in the composite of cardiovascular death or heart failure hospitalization.[8][9]
Cardiovascular Death No significant difference.20% relative risk reduction .[8]
Heart Failure Hospitalization No significant difference.21% relative risk reduction .[10]
All-Cause Mortality No significant difference.16% relative risk reduction .[10]
Symptom Improvement (Dyspnea) Small, non-significant improvement at 6 and 24 hours.[7]Significant improvements in symptoms and physical limitations.[10]
Key Adverse Events Increased incidence of symptomatic hypotension.[7]Higher rates of hypotension and non-serious angioedema, but lower rates of renal impairment, hyperkalemia, and cough compared to enalapril.

Table 2: Quantitative Efficacy Data from Clinical Trials

TherapyTrialComparisonPrimary Endpoint ResultKey Secondary Endpoint Results
Nesiritide ASCEND-HFNesiritide vs. PlaceboHazard Ratio (HR) for death or HF rehospitalization at 30 days: 0.93 (95% CI, 0.81-1.08).[7]-
Sacubitril/Valsartan PARADIGM-HFSacubitril/Valsartan vs. EnalaprilHR for CV death or HF hospitalization: 0.80 (95% CI, 0.73-0.87).[8]HR for CV death: 0.80 (95% CI, 0.71-0.89).HR for HF hospitalization: 0.79 (95% CI, 0.71-0.89).HR for all-cause mortality: 0.84 (95% CI, 0.76-0.93).[8][10]

Experimental Protocols

This section details representative methodologies for preclinical evaluation of this compound-based therapies in animal models of heart failure.

Animal Models of Heart Failure
  • Myocardial Infarction (MI) Model:

    • Species: Male C57BL/6 mice or Sprague-Dawley rats.

    • Procedure: Ligation of the left anterior descending (LAD) coronary artery to induce a defined myocardial infarction. This model mimics heart failure post-MI.

    • Rationale: Allows for the study of cardiac remodeling and dysfunction following ischemic injury.

  • Pressure Overload Model (Transverse Aortic Constriction - TAC):

    • Species: Male C57BL/6 mice.

    • Procedure: Surgical constriction of the transverse aorta to induce pressure overload on the left ventricle, leading to hypertrophy and subsequent heart failure.

    • Rationale: Models heart failure resulting from chronic hypertension or aortic stenosis.

Drug Administration
  • Nesiritide: Administered via continuous intravenous (IV) infusion using an osmotic minipump implanted subcutaneously. Dosages in preclinical studies are often extrapolated from human clinical doses.

  • Sacubitril/Valsartan: Administered orally via gavage once or twice daily. The combination is typically formulated in a suitable vehicle like carboxymethylcellulose.

Assessment of Cardiac Function
  • Echocardiography:

    • Protocol: Transthoracic echocardiography is performed on anesthetized animals (e.g., using isoflurane) at baseline and various time points post-intervention.[11][12][13][14][15] Standard views (parasternal long-axis, short-axis) are acquired.

    • Key Parameters Measured:

      • Left Ventricular Ejection Fraction (LVEF%)

      • Fractional Shortening (FS%)

      • Left Ventricular Internal Dimensions at end-diastole and end-systole (LVIDd, LVIDs)

      • Left Ventricular Volumes at end-diastole and end-systole (LV Vol;d, LV Vol;s)

Biomarker Analysis
  • Sample Collection: Blood samples are collected via cardiac puncture or from the tail vein at specified time points.

  • Biomarkers Measured:

    • NT-proBNP: A stable N-terminal fragment of the prohormone for BNP, used as a key biomarker for cardiac stress and heart failure severity.[16]

    • Cardiac Troponins (cTnI, cTnT): Markers of myocardial injury.[10][16][17][18]

    • Inflammatory Markers: Such as C-reactive protein (CRP).[18]

  • Methodology: Enzyme-linked immunosorbent assays (ELISA) are commonly used to quantify the levels of these biomarkers in plasma or serum.

Signaling Pathways and Mechanisms of Action

This compound Signaling Pathway

B-type natriuretic peptide (this compound) binds to the natriuretic peptide receptor-A (NPR-A), a transmembrane guanylyl cyclase. This binding activates the intracellular guanylyl cyclase domain, which catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). cGMP then acts as a second messenger, activating protein kinase G (PKG) and leading to downstream effects such as vasodilation, natriuresis, and inhibition of the renin-angiotensin-aldosterone system (RAAS).[1][3]

Nppb_Signaling_Pathway This compound This compound (BNP) NPR_A NPR-A Receptor (Guanylyl Cyclase) This compound->NPR_A Binds to cGMP cGMP NPR_A->cGMP Converts GTP GTP GTP->NPR_A PKG Protein Kinase G (PKG) cGMP->PKG Activates Physiological_Effects Physiological Effects: - Vasodilation - Natriuresis - Inhibition of RAAS PKG->Physiological_Effects Leads to

This compound signaling cascade.
Mechanisms of Action of this compound-Based Therapies

Nesiritide is a recombinant form of human BNP. It directly activates the this compound signaling pathway by binding to NPR-A, thereby mimicking the endogenous effects of BNP.[1][2][3]

Sacubitril/Valsartan has a dual mechanism of action.[4][5][6][19] Sacubitril is a prodrug that is converted to its active metabolite, which inhibits the enzyme neprilysin. Neprilysin is responsible for the breakdown of several vasoactive peptides, including natriuretic peptides. By inhibiting neprilysin, sacubitril increases the levels of endogenous this compound, thereby enhancing its beneficial effects. Valsartan is an angiotensin II receptor blocker (ARB) that inhibits the RAAS, a system that is counter-regulatory to the natriuretic peptide system and is detrimental in heart failure.

Therapies_Mechanism_of_Action cluster_nesiritide Nesiritide cluster_sacubitril_valsartan Sacubitril/Valsartan Nesiritide Nesiritide (Recombinant BNP) NPR_A_N NPR-A Receptor Nesiritide->NPR_A_N Directly Activates cGMP_N Increased cGMP Signaling NPR_A_N->cGMP_N ↑ cGMP Sacubitril Sacubitril (Neprilysin Inhibitor) Neprilysin Neprilysin Sacubitril->Neprilysin Inhibits Endogenous_this compound Endogenous this compound Neprilysin->Endogenous_this compound Degrades NPR_A_SV NPR-A Receptor Endogenous_this compound->NPR_A_SV Activates Valsartan Valsartan (ARB) AT1R AT1 Receptor Valsartan->AT1R Blocks RAAS_Effects Detrimental RAAS Effects AT1R->RAAS_Effects Mediates cGMP_SV Increased cGMP Signaling NPR_A_SV->cGMP_SV ↑ cGMP

Mechanisms of Nesiritide and Sacubitril/Valsartan.

Experimental Workflow for Preclinical Efficacy Testing

The following diagram illustrates a typical workflow for evaluating the efficacy of a novel this compound-based therapy in a preclinical heart failure model.

Experimental_Workflow Model Induce Heart Failure (e.g., LAD Ligation) Baseline Baseline Assessment (Echocardiography, Biomarkers) Model->Baseline Randomization Randomization Baseline->Randomization Treatment Treatment Group (this compound-based Therapy) Randomization->Treatment Control Control Group (Vehicle or Standard of Care) Randomization->Control Follow_up Follow-up Assessments (Weekly/Bi-weekly) Treatment->Follow_up Control->Follow_up Endpoint Endpoint Analysis (Cardiac Function, Histology, Biomarkers) Follow_up->Endpoint Data_Analysis Data Analysis and Comparison Endpoint->Data_Analysis

Preclinical efficacy testing workflow.

References

Nppb: A Promising Therapeutic Target in Preclinical Models of Cardiovascular Disease

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of preclinical data suggests that Natriuretic Peptide B (Nppb) is a promising therapeutic target for cardiovascular diseases, particularly heart failure. Studies in animal models demonstrate that this compound-based therapies can mitigate adverse cardiac remodeling and improve heart function, positioning them as a potential alternative or adjunct to standard-of-care treatments like angiotensin-converting enzyme (ACE) inhibitors.

Natriuretic Peptide B, a hormone primarily produced by the heart's ventricles, plays a crucial role in regulating blood pressure and fluid balance. Its therapeutic potential stems from its ability to induce vasodilation, natriuresis, and diuresis, thereby reducing cardiac load. Preclinical validation for targeting this compound has been established through various models, including studies on this compound knockout mice and the administration of recombinant this compound (nesiritide) or this compound gene therapy.

Comparison with ACE Inhibitors: Preclinical Evidence

While direct head-to-head preclinical studies comparing this compound-targeted therapies with ACE inhibitors are emerging, existing evidence provides a strong rationale for such comparisons. Studies on this compound knockout mice have revealed a phenotype of cardiac fibrosis, suggesting a protective role for this compound against this key pathological feature of heart failure.[1] Interestingly, these knockout models also show an upregulation of angiotensin-converting enzyme (ACE) and transforming growth factor-beta 3 (TGF-β3), key players in the renin-angiotensin system and fibrotic pathways.[1] This finding suggests an intricate interplay between the natriuretic peptide and renin-angiotensin systems, where this compound may counteract the detrimental effects of angiotensin II.

Further supporting this interaction, studies with the related C-type natriuretic peptide (CNP) have demonstrated its ability to attenuate cardiac hypertrophy, fibrosis, and contractile dysfunction induced by angiotensin II infusion in mice.[2] This suggests that enhancing natriuretic peptide signaling could be a viable strategy to counter the pathological effects of an overactive renin-angiotensin system, which is the primary target of ACE inhibitors.

Clinical studies with angiotensin receptor-neprilysin inhibitors (ARNIs), which increase the levels of endogenous natriuretic peptides, including BNP, have shown superiority over enalapril in reducing mortality and hospitalization in heart failure patients.[3][4] While these are clinical data, they provide a strong impetus for further preclinical investigation to dissect the specific contributions of this compound and to directly compare this compound-agonist or gene therapies with ACE inhibitors.

Preclinical Therapeutic Strategies and Supporting Data

Two primary strategies for leveraging this compound as a therapeutic target have been explored in preclinical models: agonist therapy using recombinant this compound (nesiritide) and gene therapy to restore this compound levels.

This compound Agonist Therapy (Nesiritide)

Preclinical studies with nesiritide have demonstrated its beneficial hemodynamic effects in models of heart failure. These studies have shown that nesiritide administration leads to reductions in cardiac filling pressures and improvements in cardiac output.

Therapeutic StrategyAnimal ModelKey FindingsReference
This compound Agonist (Nesiritide) Canine model of heart failureReduced left ventricular end-diastolic pressure, increased cardiac output.[Citation needed from a specific preclinical nesiritide study]
This compound Gene Therapy Rat model of hypertensionPrevented the progressive onset of hypertension and cardiac remodeling.[5]
ACE Inhibitor (Enalapril) Rat model of myocardial infarctionPrevents excessive left ventricular remodeling.[6][6]
This compound Gene Therapy

Preclinical studies have explored the potential of delivering the this compound gene to the heart using adeno-associated virus (AAV) vectors. In a rat model of hypertension, AAV9-mediated BNP delivery successfully prevented the development of high blood pressure and adverse cardiac remodeling.[5] This approach offers the potential for long-term therapeutic benefit after a single administration.

ParameterThis compound Gene Therapy GroupControl GroupAlternative Therapy (ACE Inhibitor) Group
Left Ventricular Ejection Fraction (%) Data to be populated from a direct comparative studyData to be populated from a direct comparative studyData to be populated from a direct comparative study
Cardiac Fibrosis (% area) Data to be populated from a direct comparative studyData to be populated from a direct comparative studyData to be populated from a direct comparative study
Blood Pressure (mmHg) Data to be populated from a direct comparative studyData to be populated from a direct comparative studyData to be populated from a direct comparative study

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of preclinical findings. Below are summaries of key experimental protocols.

Myocardial Infarction Induction in Rats by Coronary Artery Ligation

This surgical model is a widely used method to induce heart failure in preclinical studies.

  • Anesthesia and Ventilation: Rats are anesthetized, and mechanical ventilation is initiated to maintain respiration during the procedure.[5][7][8][9][10]

  • Surgical Exposure: A left thoracotomy is performed to expose the heart.[5][7][8][9][10]

  • Coronary Artery Ligation: The left anterior descending (LAD) coronary artery is permanently ligated with a suture to induce myocardial infarction.[5][7][8][9][10]

  • Post-operative Care: Animals receive analgesics and are monitored closely during recovery.

Quantification of Cardiac Fibrosis using Picrosirius Red Staining

This histological technique is used to visualize and quantify collagen deposition in cardiac tissue, a hallmark of fibrosis.

  • Tissue Preparation: Heart tissue is fixed, embedded in paraffin, and sectioned.

  • Staining: The tissue sections are stained with a Picrosirius red solution.

  • Imaging: Stained sections are visualized under a microscope, often with polarized light to enhance the birefringence of collagen fibers.

  • Quantification: The percentage of the fibrotic area is determined using image analysis software.

Administration of this compound Agonist (Nesiritide)

The specific protocol for intravenous administration of nesiritide in a rodent model of heart failure would typically involve:

  • Animal Model: A validated model of heart failure, such as the coronary artery ligation model described above.

  • Drug Preparation: Lyophilized nesiritide is reconstituted in a suitable vehicle.

  • Route of Administration: Intravenous infusion via a catheterized vein (e.g., jugular or femoral vein).

  • Dosage and Duration: A therapeutically relevant dose, often determined from dose-ranging studies, is administered over a specified period.

Signaling Pathways and Experimental Workflows

The therapeutic effects of this compound are primarily mediated through its binding to the natriuretic peptide receptor-A (NPR-A), which leads to the production of cyclic guanosine monophosphate (cGMP).

Nppb_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound NPRA NPR-A Receptor This compound->NPRA GC Guanylyl Cyclase (intrinsic to NPR-A) NPRA->GC GTP GTP cGMP cGMP GTP->cGMP Guanylyl Cyclase PKG Protein Kinase G (PKG) cGMP->PKG Activates Vasodilation Vasodilation PKG->Vasodilation Natriuresis Natriuresis/ Diuresis PKG->Natriuresis Anti_fibrosis Anti-fibrotic Effects PKG->Anti_fibrosis

Caption: this compound signaling pathway leading to physiological effects.

Preclinical_Workflow cluster_model Disease Model Induction cluster_treatment Therapeutic Intervention cluster_analysis Outcome Analysis Induction Induce Heart Failure in Rats (e.g., Coronary Artery Ligation) Treatment_this compound This compound-Targeted Therapy (e.g., Nesiritide or AAV-Nppb) Induction->Treatment_this compound Treatment_ACEi ACE Inhibitor Therapy (e.g., Enalapril) Induction->Treatment_ACEi Treatment_Control Vehicle Control Induction->Treatment_Control Echo Echocardiography (Cardiac Function) Treatment_this compound->Echo Histo Histology (Fibrosis Quantification) Treatment_this compound->Histo Hemo Hemodynamic Monitoring (Blood Pressure) Treatment_this compound->Hemo Treatment_ACEi->Echo Treatment_ACEi->Histo Treatment_ACEi->Hemo Treatment_Control->Echo Treatment_Control->Histo Treatment_Control->Hemo

Caption: Experimental workflow for preclinical validation.

References

The Role of Natriuretic Peptide B (Nppb) in a Novel Disease Model: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis comparing the established role of Natriuretic Peptide B (Nppb) in cardiac disease with its emerging significance in a new disease model: chronic kidney disease (CKD). This guide provides researchers, scientists, and drug development professionals with comparative experimental data, detailed methodologies, and visual representations of key biological pathways and workflows.

Natriuretic Peptide B (this compound), a well-established cardiac hormone, plays a crucial role in cardiovascular homeostasis. Its gene product, B-type natriuretic peptide (BNP), is a key biomarker for heart failure.[1][2][3] However, emerging evidence suggests that the influence of this compound extends beyond the cardiovascular system, with significant implications in the pathophysiology of chronic kidney disease (CKD). This guide presents a comparative analysis of this compound's function in a well-established cardiac disease model (transverse aortic constriction-induced cardiac hypertrophy) and a novel disease model for this compound research (5/6 nephrectomy-induced CKD).

Comparative Analysis of this compound Function in Cardiac Hypertrophy and Chronic Kidney Disease Models

To objectively compare the role of this compound in cardiac and renal disease models, we have summarized key findings from rodent studies. The following tables present quantitative data on this compound expression, physiological changes in knockout models, and the impact on the downstream signaling molecule, cyclic guanosine monophosphate (cGMP).

ParameterCardiac Hypertrophy Model (Transverse Aortic Constriction)Chronic Kidney Disease Model (5/6 Nephrectomy)Key Findings & Comparison
This compound mRNA Expression Significantly upregulated in ventricular cardiomyocytes.[2][3]Expression detected in the kidney, particularly in the distal tubular cells.[4] Altered expression patterns are observed in experimental CKD.While cardiac stress leads to a robust increase in ventricular this compound expression, its expression in the kidney under disease conditions is more localized and requires further quantitative comparison.
Phenotype of this compound Knockout/Deficient Models - Increased cardiac hypertrophy and fibrosis.[5][6] - Development of hypertension.[7] - Exaggerated adverse remodeling in response to pressure overload.[5]- Limited direct studies on this compound knockout in a 5/6 nephrectomy model. - However, elevated BNP/NT-proBNP levels are strongly associated with CKD progression and mortality in humans.[8][9] - this compound is involved in regulating renal blood flow and sodium excretion.[10]The cardiac phenotype of this compound deficiency is well-characterized, leading to exacerbated disease. The renal phenotype is less defined in knockout models but clinical data strongly suggests a protective role. The cardiorenal syndrome highlights the interplay between heart and kidney dysfunction.[10][11]
cGMP Levels Myocardial cGMP levels are often reduced in heart failure models, and therapies aimed at increasing cGMP have shown protective effects.[12][13][14]Preclinical studies show that agents targeting the cGMP pathway can attenuate renal fibrosis and preserve renal function in models of chronic renal failure.[15]The this compound-cGMP signaling axis is a critical therapeutic target in both cardiac and renal disease, suggesting a common protective mechanism against fibrosis and cellular dysfunction.

Experimental Protocols

Detailed methodologies for the key experimental models and assays cited in this guide are provided below to facilitate reproducibility and further investigation.

Animal Models

1. Transverse Aortic Constriction (TAC) Mouse Model of Cardiac Hypertrophy

This surgical model induces pressure overload on the left ventricle, leading to cardiac hypertrophy and subsequent heart failure.[4][8][9][16][17]

  • Anesthesia: Anesthetize the mouse using an appropriate anesthetic regimen (e.g., ketamine/xylazine or isoflurane).[8]

  • Surgical Preparation: Shave the ventral neck and chest, disinfect the area, and position the mouse in a supine position on a heating pad.[8]

  • Incision: Make a longitudinal midline cervical incision to expose the sternum.[8][16]

  • Aortic Constriction: After exposing the aortic arch, a suture (e.g., 6-0 silk) is passed under the aorta between the innominate and left common carotid arteries. A blunted needle of a specific gauge (e.g., 27 G) is placed alongside the aorta, and the suture is tied snugly around both the aorta and the needle. The needle is then quickly removed, creating a defined constriction.[17]

  • Closure and Post-operative Care: Close the incision in layers. Provide appropriate post-operative analgesia and monitor the animal for recovery.[8]

2. 5/6 Nephrectomy (PNx) Mouse Model of Chronic Kidney Disease

This model involves reducing the renal mass, which leads to progressive kidney dysfunction, mimicking human CKD.[18][19][20][21][22]

  • Two-Step Surgical Approach:

    • Step 1: Anesthetize the mouse and make a lumbar incision to expose the left kidney. Ligate the upper and lower poles of the left kidney with a non-absorbable suture to induce ischemia in approximately two-thirds of the kidney.[18][19] Alternatively, the poles can be surgically resected.

    • Step 2: After a recovery period of one week, perform a second surgery to remove the right kidney (right nephrectomy) through a similar lumbar incision.[18][19]

  • Sham Operation: For control animals, perform the surgical procedures without ligating the left kidney poles or removing the right kidney.[18][19]

  • Post-operative Care: Provide appropriate analgesia and monitor for signs of distress. Animals will develop progressive renal failure over several weeks.

Quantitative and Histological Assays

1. Quantitative Real-Time PCR (qRT-PCR) for this compound Expression

  • RNA Extraction: Isolate total RNA from heart or kidney tissue using a suitable RNA extraction kit.

  • cDNA Synthesis: Reverse transcribe the RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme.

  • qPCR Reaction: Set up the qPCR reaction using a qPCR master mix (e.g., SYBR Green-based), forward and reverse primers specific for this compound, and the synthesized cDNA as a template.

  • Data Analysis: Quantify the relative expression of this compound by normalizing to a stable housekeeping gene (e.g., Gapdh) using the delta-delta Ct method.

2. Measurement of cGMP Levels

  • Sample Preparation: Homogenize tissue samples in an appropriate buffer.

  • Assay: Use a commercially available cGMP enzyme immunoassay (EIA) or radioimmunoassay (RIA) kit to measure the concentration of cGMP in the tissue homogenates. Follow the manufacturer's instructions for the specific kit.

3. Immunohistochemistry (IHC) for Fibrosis Markers (e.g., Collagen I)

  • Tissue Preparation: Fix heart or kidney tissue in 4% paraformaldehyde, embed in paraffin, and cut into thin sections.

  • Antigen Retrieval: Deparaffinize and rehydrate the tissue sections, followed by an antigen retrieval step (e.g., heat-induced epitope retrieval in citrate buffer).

  • Blocking: Block non-specific antibody binding with a blocking solution (e.g., normal goat serum).

  • Primary Antibody Incubation: Incubate the sections with a primary antibody specific for the fibrosis marker of interest.

  • Secondary Antibody and Detection: Incubate with a biotinylated secondary antibody followed by a streptavidin-peroxidase conjugate. Visualize the staining using a chromogenic substrate such as DAB.

  • Counterstaining and Mounting: Counterstain the sections with hematoxylin to visualize nuclei and mount with a permanent mounting medium.

4. In Situ Hybridization for this compound mRNA in Kidney Tissue

  • Probe Preparation: Synthesize a digoxigenin (DIG)-labeled antisense RNA probe for this compound.

  • Tissue Preparation: Prepare frozen sections of kidney tissue on coated slides.

  • Hybridization: Hybridize the DIG-labeled probe to the tissue sections overnight at an appropriate temperature (e.g., 65°C).[23]

  • Washing and Antibody Incubation: Perform stringent washes to remove unbound probe, followed by incubation with an anti-DIG antibody conjugated to alkaline phosphatase.

  • Detection: Develop the signal using a colorimetric substrate for alkaline phosphatase (e.g., NBT/BCIP).[23]

  • Imaging: Visualize the localization of this compound mRNA expression within the kidney tissue.

Visualizing Signaling Pathways and Experimental Workflows

To further clarify the molecular mechanisms and experimental designs, the following diagrams were generated using Graphviz (DOT language).

This compound Signaling Pathway

Nppb_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space This compound This compound (BNP) NPR_A NPR-A Receptor This compound->NPR_A GC Guanylyl Cyclase (activated) NPR_A->GC activates GTP GTP GTP->GC cGMP cGMP GC->cGMP produces PKG Protein Kinase G (PKG) cGMP->PKG activates VASP VASP (Phosphorylated) PKG->VASP Myofilament Myofilament Proteins PKG->Myofilament Ion_Channels Ion Channels PKG->Ion_Channels Downstream Vasodilation, Natriuresis, Anti-fibrotic effects VASP->Downstream Myofilament->Downstream Ion_Channels->Downstream Experimental_Workflow cluster_animals Animal Models cluster_models Disease Induction cluster_analysis Comparative Analysis WT_mice Wild-Type Mice TAC_surgery Transverse Aortic Constriction (TAC) WT_mice->TAC_surgery Nephrectomy 5/6 Nephrectomy (CKD Model) WT_mice->Nephrectomy Sham_surgery Sham Surgery WT_mice->Sham_surgery Nppb_KO_mice This compound Knockout Mice Nppb_KO_mice->TAC_surgery Nppb_KO_mice->Nephrectomy Nppb_KO_mice->Sham_surgery Cardiac_analysis Cardiac Function (Echocardiography) This compound Expression (qPCR) cGMP Levels Histology (Fibrosis) TAC_surgery->Cardiac_analysis Renal_analysis Renal Function (BUN, Creatinine) This compound Expression (qPCR) cGMP Levels Histology (Fibrosis) Nephrectomy->Renal_analysis Sham_surgery->Cardiac_analysis Sham_surgery->Renal_analysis

References

Independent Validation of Nppb Research Findings: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Natriuretic Peptide B (Nppb) with its alternatives, supported by experimental data. It is designed to assist researchers in the independent validation of published findings related to this compound's function and signaling.

Comparative Performance Data

The following tables summarize quantitative data comparing this compound (in its active form, BNP) with its precursor fragment (NT-proBNP) and the related natriuretic peptide, ANP.

Table 1: Diagnostic Accuracy of BNP vs. NT-proBNP in Heart Failure

ParameterBNPNT-proBNPReference(s)
Diagnostic Odds Ratio (Chronic Heart Failure) 8.44 (95% CI: 4.66–15.30)23.36 (95% CI: 9.38–58.19)[1]
Diagnostic Odds Ratio (Acute Heart Failure) 16.46 (95% CI: 10.65–25.43)18.61 (95% CI: 12.99–26.65)[1]
Area Under the Curve (AUC) for Heart Failure Diagnosis 0.855 (95% CI: 0.851–0.860)0.874 (95% CI: 0.871–0.877)

Table 2: Receptor Binding Affinity and Functional Potency of Natriuretic Peptides

ParameterANPBNPReference(s)
Binding Affinity (Kd) for NPR-A ~1 nM10-fold lower affinity than ANP[2][3]
EC50 for cGMP Stimulation 1.7 - 2.8 nM (for cGMP calibrator)11 - 19 nM[4]

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the replication and validation of this compound research.

Quantitative Real-Time PCR (qRT-PCR) for this compound Gene Expression

This protocol allows for the quantification of this compound mRNA levels in tissues or cells.

1. RNA Extraction:

  • Isolate total RNA from cardiac tissue or cultured cells using a suitable method, such as TRIzol reagent or a column-based kit.

  • Assess RNA quality and quantity using spectrophotometry and gel electrophoresis.

2. Reverse Transcription:

  • Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit with random primers or oligo(dT) primers.

3. qPCR Reaction Setup:

  • Prepare a master mix containing SYBR Green qPCR master mix, forward and reverse primers for this compound, and nuclease-free water.

  • Validated Primer Sequences:

    • Human this compound:

      • Forward: TCTGGCTGCTTTGGGAGGAAGA[5]

      • Reverse: CCTTGTGGAATCAGAAGCAGGTG[5]

    • Mouse this compound:

      • Forward: TCCTAGCCAGTCTCCAGAGCAA[1]

      • Reverse: GGTCCTTCAAGAGCTGTCTCTG[1]

    • Rat this compound:

      • Forward primer sequences for rat genes are available.[6][7][8]

  • Add the master mix and cDNA template to a 96-well qPCR plate.

4. Thermal Cycling Conditions:

  • A typical thermal cycling protocol includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

  • Example Conditions:

    • Initial Denaturation: 95°C for 10 minutes

    • Denaturation: 95°C for 15 seconds

    • Annealing/Extension: 60°C for 60 seconds

  • Perform a melt curve analysis to confirm the specificity of the amplified product.

5. Data Analysis:

  • Determine the cycle threshold (Ct) values for this compound and a validated housekeeping gene.

  • Recommended Housekeeping Genes for Cardiac Tissue: GAPDH, IPO8, POLR2A, and PPIA have been identified as stable reference genes in human heart tissue.[9][10] For rat cardiac-derived cells, a combination of Actb and GADPH is recommended.[11][12]

  • Calculate the relative expression of this compound using the ΔΔCt method.

Enzyme-Linked Immunosorbent Assay (ELISA) for this compound Protein Quantification

This protocol measures the concentration of this compound protein in biological fluids.

1. Sample Preparation:

  • Collect serum, plasma, or cell culture supernatants.

  • Centrifuge to remove any particulate matter.

2. Assay Procedure (based on a typical sandwich ELISA kit):

  • Add standards and samples to the wells of a microplate pre-coated with an anti-Nppb antibody and incubate.

  • Wash the wells to remove unbound substances.

  • Add a biotin-conjugated anti-Nppb antibody and incubate.

  • Wash the wells.

  • Add streptavidin-HRP (Horseradish Peroxidase) and incubate.

  • Wash the wells.

  • Add a TMB (3,3’,5,5’-tetramethylbenzidine) substrate solution and incubate to allow color development.

  • Stop the reaction with a stop solution.

3. Data Analysis:

  • Measure the optical density at 450 nm using a microplate reader.

  • Generate a standard curve by plotting the absorbance of the standards against their known concentrations.

  • Determine the concentration of this compound in the samples by interpolating their absorbance values on the standard curve.

Luciferase Reporter Assay for this compound Promoter Activity

This assay measures the transcriptional activity of the this compound gene promoter in response to various stimuli.

1. Plasmid Construction:

  • Clone the promoter region of the this compound gene upstream of a luciferase reporter gene in an expression vector.

2. Cell Culture and Transfection:

  • Culture a suitable cell line (e.g., cardiomyocytes).

  • Co-transfect the cells with the this compound promoter-luciferase construct and a control plasmid expressing Renilla luciferase (for normalization of transfection efficiency).

3. Cell Treatment and Lysis:

  • Treat the transfected cells with the compounds or stimuli of interest.

  • After the treatment period, lyse the cells to release the luciferase enzymes.

4. Luciferase Activity Measurement:

  • Measure the firefly luciferase activity, which corresponds to the this compound promoter activity.

  • Measure the Renilla luciferase activity for normalization.

5. Data Analysis:

  • Calculate the relative luciferase activity by dividing the firefly luciferase signal by the Renilla luciferase signal.

Visualizations

This compound Signaling Pathway

The following diagram illustrates the signaling cascade initiated by this compound binding to its receptor.

Nppb_Signaling_Pathway This compound This compound (BNP) NPR_A NPR-A Receptor This compound->NPR_A Binds to cGMP cGMP NPR_A->cGMP GTP GTP PKG Protein Kinase G (PKG) cGMP->PKG Activates Downstream Downstream Physiological Effects PKG->Downstream Phosphorylates Target Proteins

Caption: this compound signaling cascade.

Experimental Workflow for this compound Research Validation

This diagram outlines a typical workflow for validating research findings related to this compound.

Nppb_Validation_Workflow Hypothesis Hypothesis (e.g., Stimulus X induces this compound) Cell_Culture Cell Culture/ Animal Model Hypothesis->Cell_Culture Treatment Treatment with Stimulus X Cell_Culture->Treatment RNA_Extraction RNA Extraction Treatment->RNA_Extraction Protein_Extraction Protein Extraction/ Sample Collection Treatment->Protein_Extraction Promoter_Assay Promoter Activity Assay (Luciferase) Treatment->Promoter_Assay For promoter studies qRT_PCR qRT-PCR for This compound mRNA RNA_Extraction->qRT_PCR Data_Analysis Data Analysis & Statistical Validation qRT_PCR->Data_Analysis ELISA ELISA for This compound Protein Protein_Extraction->ELISA ELISA->Data_Analysis Promoter_Assay->Data_Analysis Conclusion Conclusion Data_Analysis->Conclusion

Caption: Workflow for this compound validation.

References

A Head-to-Head Comparison of Nppb Diagnostic Kits for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Natriuretic Peptide B (Nppb), also known as Brain Natriuretic Peptide (BNP), is a key cardiac hormone involved in cardiovascular homeostasis, making its accurate detection crucial for researchers in cardiology, endocrinology, and drug development. A variety of diagnostic kits, primarily Enzyme-Linked Immunosorbent Assays (ELISAs), are commercially available for the quantification of this compound. This guide provides an objective, data-driven comparison of several commercially available this compound ELISA kits to aid researchers in selecting the most suitable option for their specific experimental needs.

Performance Characteristics

The selection of an appropriate this compound diagnostic kit is dependent on several key performance characteristics. These include the assay's sensitivity, or the lowest detectable concentration of this compound; the dynamic range, which is the concentration range over which the assay is accurate; the sample types validated for use with the kit; and the precision of the measurements, often expressed as the coefficient of variation (CV). The following table summarizes these quantitative parameters for a selection of commercially available this compound ELISA kits.

ManufacturerKit NameCatalog No.Assay TypeSensitivityAssay RangeSample TypesIntra-Assay CVInter-Assay CV
Thermo Fisher Scientific Human proBNP/NPPB ELISA KitEHPROthis compoundSandwich0.14 ng/mL0.137-100 ng/mLSerum, Plasma, Cell Culture Supernatants<10%<12%
Sigma-Aldrich Human prothis compound / Natriuretic Peptides B ELISA KitRAB0390Sandwich0.14 ng/mL0.137-100 ng/mLSerum, Plasma, Cell Culture Supernatants, Urine<10%<12%
Abbexa Pig Natriuretic Peptides B (this compound) ELISA Kitabx255434Competitive< 8.63 pg/ml24.69 pg/ml - 2000 pg/mlSerum, Plasma, Tissue Homogenates, Cell Lysates, Cell Culture SupernatantsN/AN/A
Arbor Assays Human B-Type Natriuretic Peptide (BNP) ELISA KitK021-H1Sandwich18.75 pg/mL31.25-2000 pg/mLSerum, Plasma<10%N/A
Assay Genie Mouse BNP (Brain Natriuretic Peptide) ELISA KitMOFI00674SandwichN/AN/ASerum, Plasma, Cell Culture SupernatantsN/AN/A

N/A : Not available in the provided documentation.

This compound Signaling Pathway

This compound exerts its physiological effects by binding to natriuretic peptide receptors, primarily NPR-A. This interaction activates the intracellular guanylate cyclase domain of the receptor, leading to the conversion of GTP to cyclic GMP (cGMP). Elevated intracellular cGMP levels then activate cGMP-dependent protein kinase (PKG), which in turn phosphorylates downstream targets to mediate vasodilation, natriuresis, and inhibition of the renin-angiotensin-aldosterone system.

Nppb_Signaling_Pathway This compound Signaling Pathway This compound This compound (BNP) NPR_A Natriuretic Peptide Receptor A (NPR-A) This compound->NPR_A Binds to GC Guanylate Cyclase (intracellular domain) NPR_A->GC Activates GTP GTP cGMP cGMP GTP->cGMP Converts to PKG Protein Kinase G (PKG) cGMP->PKG Activates Downstream Downstream Targets PKG->Downstream Phosphorylates Effects Physiological Effects (Vasodilation, Natriuresis) Downstream->Effects

Caption: this compound signaling cascade initiation and downstream effects.

Experimental Protocols

Detailed and consistent experimental protocols are critical for obtaining reliable and reproducible results. Below are the summarized methodologies for the key experiments cited in the datasheets of the compared this compound ELISA kits. Researchers should always refer to the specific manual provided with the kit for the most accurate and up-to-date instructions.

Thermo Fisher Scientific Human proBNP/NPPB ELISA Kit (EHPROthis compound)

Assay Type: Sandwich ELISA

  • Reagent Preparation: Prepare 1X Wash Buffer and 1X Assay Diluent B from the provided concentrates. Reconstitute the lyophilized standard with 1X Assay Diluent B to create a 100 ng/mL stock solution and perform serial dilutions to generate a standard curve. Prepare the biotin conjugate concentrate and dilute it 80-fold with 1X Assay Diluent B.

  • Sample Preparation: Collect serum, plasma (using citrate, EDTA, or heparin), or cell culture supernatants. Centrifuge samples to remove particulates. Samples can be stored at -80°C for long-term use. Avoid repeated freeze-thaw cycles.

  • Assay Procedure:

    • Add 100 µL of standards, controls, and samples to the appropriate wells of the antibody-coated microplate.

    • Incubate for 2.5 hours at room temperature with gentle shaking.

    • Aspirate and wash the wells four times with 1X Wash Buffer.

    • Add 100 µL of the diluted biotin conjugate to each well.

    • Incubate for 1 hour at room temperature with gentle shaking.

    • Aspirate and wash the wells four times with 1X Wash Buffer.

    • Add 100 µL of prepared Streptavidin-HRP solution to each well.

    • Incubate for 45 minutes at room temperature with gentle shaking.[1]

    • Aspirate and wash the wells four times with 1X Wash Buffer.

    • Add 100 µL of TMB Substrate to each well and incubate for 30 minutes at room temperature in the dark with gentle shaking.[1]

    • Add 50 µL of Stop Solution to each well.

    • Read the absorbance at 450 nm immediately.

Sigma-Aldrich Human prothis compound / Natriuretic Peptides B ELISA Kit (RAB0390)

Assay Type: Sandwich ELISA

Note: The specific protocol for this kit is provided as a general ELISA procedure. Users should refer to the documentation accompanying the kit for precise details.

  • General Procedure:

    • Prepare reagents, standards, and samples as per the kit manual.

    • Add 100 µL of each standard and sample to the appropriate wells.

    • Incubate for 2.5 hours at room temperature.

    • Aspirate and wash the wells.

    • Add 100 µL of prepared biotinylated antibody to each well.

    • Incubate for 1 hour at room temperature.

    • Aspirate and wash the wells.

    • Add 100 µL of prepared Streptavidin solution.

    • Incubate for 45 minutes at room temperature.

    • Aspirate and wash the wells.

    • Add 100 µL of TMB One-Step Substrate Reagent and incubate for 30 minutes at room temperature in the dark.

    • Add 50 µL of Stop Solution to each well.

    • Read the absorbance at 450 nm immediately.

Abbexa Pig Natriuretic Peptides B (this compound) ELISA Kit (abx255434)

Assay Type: Competitive ELISA

  • Reagent and Sample Preparation: Equilibrate all kit components and samples to room temperature. Prepare the standard solution and perform serial dilutions using the provided Standard Diluent Buffer.

  • Assay Procedure:

    • Set standard, sample, and blank wells.

    • Add 50 µL of standard or sample to the appropriate wells.

    • Immediately add 50 µL of Detection Reagent A (biotin-conjugated) to each well (except blank).

    • Gently shake and incubate for 1 hour at 37°C.

    • Aspirate and wash the wells three times.

    • Add 100 µL of Detection Reagent B (HRP-conjugate) to each well.

    • Incubate for 30 minutes at 37°C.

    • Aspirate and wash the wells five times.

    • Add 90 µL of TMB Substrate to each well.[2]

    • Incubate for 10-20 minutes at 37°C in the dark.[2]

    • Add 50 µL of Stop Solution to each well.

    • Read the absorbance at 450 nm within 15 minutes.

Arbor Assays Human B-Type Natriuretic Peptide (BNP) ELISA Kit (K021-H1)

Assay Type: Sandwich ELISA

  • Reagent and Sample Preparation: Allow all reagents to come to room temperature. Dilute the Assay Buffer and Wash Buffer concentrates. Prepare the BNP standard by reconstituting with Assay Buffer and performing serial dilutions.

  • Assay Procedure:

    • Pipette 50 µL of standards or samples into the wells.

    • Incubate for 60 minutes at room temperature.

    • Aspirate and wash each well four times with 1X Wash Buffer.

    • Add 50 µL of the DetectX® BNP Conjugate to each well.

    • Incubate for 60 minutes at room temperature.

    • Aspirate and wash each well four times with 1X Wash Buffer.

    • Add 100 µL of TMB Substrate to each well.

    • Incubate for 30 minutes at room temperature.

    • Add 50 µL of Stop Solution to each well.

    • Read the absorbance at 450 nm.

Experimental Workflow

The general workflow for a sandwich ELISA, the most common format for this compound detection, involves a series of incubation and wash steps to isolate and quantify the target protein.

ELISA_Workflow General Sandwich ELISA Workflow Start Start Add_Sample Add Standards & Samples to Antibody-Coated Plate Start->Add_Sample Incubate1 Incubate Add_Sample->Incubate1 Wash1 Wash Plate Incubate1->Wash1 Add_Detection_Ab Add Biotinylated Detection Antibody Wash1->Add_Detection_Ab Incubate2 Incubate Add_Detection_Ab->Incubate2 Wash2 Wash Plate Incubate2->Wash2 Add_HRP Add Streptavidin-HRP Wash2->Add_HRP Incubate3 Incubate Add_HRP->Incubate3 Wash3 Wash Plate Incubate3->Wash3 Add_Substrate Add TMB Substrate Wash3->Add_Substrate Incubate4 Incubate (in dark) Add_Substrate->Incubate4 Add_Stop Add Stop Solution Incubate4->Add_Stop Read_Plate Read Absorbance at 450 nm Add_Stop->Read_Plate

Caption: A typical workflow for a sandwich ELISA experiment.

This guide provides a comparative overview of several this compound diagnostic kits to assist researchers in making an informed decision. The choice of kit should be based on the specific requirements of the study, including the sample type, the expected concentration of this compound, and the desired level of sensitivity and precision. For optimal results, it is imperative to follow the manufacturer's protocol meticulously.

References

Safety Operating Guide

Navigating the Disposal of Nppb: A Guide to Safe and Compliant Laboratory Practices

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists engaged in drug development and related fields, the proper disposal of natriuretic peptide B (Nppb) is a critical component of laboratory safety and regulatory compliance. While specific disposal protocols for this compound are not extensively detailed in public records, a comprehensive approach based on established best practices for biological materials can ensure a safe and responsible workflow. This guide provides essential safety and logistical information, including operational and disposal plans, to address procedural questions and build a foundation of trust in laboratory safety and chemical handling.

It is crucial to distinguish between natriuretic peptide B (this compound), a biologically derived peptide hormone, and the chemical compound 5-nitro-2-(3-phenylpropylamino)-benzoic acid, which is also sometimes abbreviated as this compound and functions as a chloride channel blocker.[1][2][3][4] The disposal procedures for these two substances are distinct. This guide focuses exclusively on the proper disposal of the biological peptide, this compound.

Core Principles of this compound Disposal

The foundation of safe this compound disposal lies in a thorough understanding of the associated risks and adherence to institutional and local regulations. The overriding principle is that no laboratory work should commence without a clear plan for the disposal of all waste generated.[5]

Quantitative Data Summary for this compound Disposal

For clarity and easy comparison, the following table summarizes the key quantitative and qualitative considerations for the proper disposal of this compound waste.

Waste Stream ComponentRecommended Disposal PracticeKey Considerations
Uncontaminated this compound Solutions (Aqueous) Neutralize to a pH between 5.5 and 9.0.[6] Dispose down a sanitary sewer with copious amounts of water, if permitted by local regulations.Verify that the drain flows to a sanitary sewer system and not a storm drain.[6] Quantities should generally be limited to a few hundred milliliters per day.[6]
This compound Contaminated with Biohazards (e.g., cell culture media) Decontaminate using an appropriate method such as autoclaving or chemical disinfection (e.g., 10% bleach solution). Dispose of in a designated biohazardous waste container.All items containing or potentially contaminated with biohazardous materials must be placed in red biohazard bags or properly labeled containers.[7]
This compound Contaminated Sharps (e.g., needles, pipette tips) Place immediately into a puncture-resistant, leak-proof sharps container that is clearly labeled as biohazardous.Do not overfill sharps containers. Follow institutional guidelines for the final disposal of full containers.
Solid Waste Contaminated with this compound (e.g., gloves, paper towels) If not contaminated with biohazards, can be disposed of in the regular laboratory trash. If contaminated with biohazards, place in a biohazardous waste bag.Segregate hazardous waste from non-hazardous waste to minimize disposal costs and environmental impact.[8]
Empty this compound Vials Deface or remove the label to prevent misuse.[9] Dispose of in the appropriate glass or plastic recycling stream, or as regular laboratory trash if recycling is not available.Ensure vials are completely empty and contain no free-flowing liquids.[9]

Experimental Protocol: Decontamination of this compound-Contaminated Liquid Waste

This protocol outlines a standard method for the chemical decontamination of liquid waste containing this compound, such as spent cell culture media.

Materials:

  • Liquid waste containing this compound

  • Sodium hypochlorite solution (household bleach, typically 5.25-6.15%)

  • Appropriate personal protective equipment (PPE): lab coat, safety glasses, and chemical-resistant gloves

  • Biohazardous waste container

Procedure:

  • Preparation: Perform all work within a biological safety cabinet or a chemical fume hood to minimize aerosol exposure. Ensure proper PPE is worn throughout the procedure.

  • Chemical Inactivation: To the liquid waste, add a sufficient volume of household bleach to achieve a final concentration of 10% (a 1:10 dilution of the waste in bleach).

  • Contact Time: Gently mix the solution and allow it to stand for a minimum of 30 minutes to ensure complete inactivation of any potential biohazardous agents.

  • pH Neutralization (if required by local regulations): Before drain disposal, neutralize the treated waste to a pH between 5.5 and 9.0 using a suitable neutralizing agent (e.g., sodium bisulfite for excess chlorine, followed by adjustment with a weak acid or base).

  • Disposal: If permitted by institutional and local regulations for decontaminated biological waste, slowly pour the neutralized solution down a sanitary sewer drain, followed by flushing with a large volume of cold water for at least two minutes.[6][10] If drain disposal is not permitted, dispose of the decontaminated waste in a properly labeled hazardous waste container for collection by environmental health and safety personnel.

This compound Disposal Decision Workflow

The following diagram illustrates the logical steps for determining the appropriate disposal pathway for this compound waste.

Nppb_Disposal_Workflow start Start: this compound Waste Generated is_contaminated Is the waste contaminated with biohazardous materials or other hazardous chemicals? start->is_contaminated is_sharp Is the waste a sharp? is_contaminated->is_sharp Yes is_liquid Is the waste liquid? is_contaminated->is_liquid No decontaminate Decontaminate (e.g., autoclave, 10% bleach) is_sharp->decontaminate No sharps_container Dispose in a designated sharps container is_sharp->sharps_container Yes biohazard_bag Dispose in a biohazardous waste bag decontaminate->biohazard_bag end End of Disposal Process sharps_container->end biohazard_bag->end drain_disposal Neutralize pH and dispose down sanitary sewer with copious water (if permitted) is_liquid->drain_disposal Yes regular_trash Dispose in regular laboratory trash is_liquid->regular_trash No drain_disposal->end regular_trash->end

References

Personal protective equipment for handling Nppb

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring safe and effective handling of all laboratory chemicals is paramount. This guide provides essential, immediate safety and logistical information for the handling of NPPB (5-nitro-2-[(3-phenylpropyl)amino]-benzoic acid), including personal protective equipment (PPE) recommendations, operational procedures, and disposal plans.

Chemical and Physical Properties of this compound

A summary of the key quantitative data for this compound is provided in the table below for easy reference.

PropertyValue
CAS Number 107254-86-4
Molecular Formula C16H16N2O4
Molecular Weight 300.31 g/mol
Melting Point 178-179°C
Boiling Point 523.5°C at 760 mmHg
Density 1.323 g/cm³
Storage Temperature 2-8°C

Personal Protective Equipment (PPE)

While this compound is not classified as a hazardous substance according to the Globally Harmonized System (GHS), it is crucial to follow standard laboratory safety protocols as the chemical, physical, and toxicological properties have not been exhaustively investigated.[1] The following personal protective equipment is recommended to minimize exposure:

  • Eye Protection: Wear safety glasses with side shields or goggles.

  • Hand Protection: Use impermeable and resistant gloves. Given that no specific glove material recommendation is available, nitrile gloves are a common and appropriate choice for general chemical handling.

  • Respiratory Protection: For operations that may generate dust or aerosols, a type N95 (US) or type P1 (EN143) respirator filter is recommended.

  • Body Protection: A standard laboratory coat should be worn to protect street clothing.

Operational Plan for Safe Handling

Adherence to a strict operational protocol is vital for ensuring safety and preventing contamination.

1. Preparation and Engineering Controls:

  • Work in a well-ventilated area, preferably within a chemical fume hood, especially when handling the powdered form or preparing solutions.
  • Ensure that an eyewash station and safety shower are readily accessible.
  • Before starting, confirm that all necessary PPE is available and in good condition.

2. Handling and Experimental Procedure:

  • Avoid direct contact with the skin and eyes.
  • Minimize the creation of dust when handling the solid form.
  • When preparing solutions, add the solid this compound to the solvent slowly to avoid splashing.
  • Keep containers of this compound tightly closed when not in use.

3. Storage:

  • Store this compound in a cool, dry, and well-ventilated area.[2]
  • The recommended storage temperature is between 2-8°C.
  • Keep it away from incompatible materials.

Disposal Plan

Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.

  • Waste Collection:

    • Collect all waste containing this compound, including unused material, contaminated labware, and disposable PPE, in a designated and clearly labeled hazardous waste container.

  • Disposal Method:

    • Dispose of chemical waste in accordance with all applicable federal, state, and local regulations. Contact your institution's environmental health and safety (EHS) department for specific guidance on chemical waste disposal procedures.

    • Do not dispose of this compound down the drain or in the general trash.

Visual Workflow for Safe Handling and Disposal of this compound

The following diagram illustrates the logical steps for the safe handling and disposal of this compound in a laboratory setting.

NPPB_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_workspace Prepare Well-Ventilated Workspace prep_ppe->prep_workspace handle_weigh Weigh Solid this compound prep_workspace->handle_weigh handle_solution Prepare Solution handle_weigh->handle_solution handle_experiment Conduct Experiment handle_solution->handle_experiment cleanup_decontaminate Decontaminate Work Area handle_experiment->cleanup_decontaminate cleanup_waste Segregate Waste cleanup_decontaminate->cleanup_waste cleanup_dispose Dispose via EHS cleanup_waste->cleanup_dispose

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Nppb
Reactant of Route 2
Reactant of Route 2
Nppb

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.